M-phenylenediamine dihydrochloride
Description
Properties
IUPAC Name |
benzene-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.2ClH/c7-5-2-1-3-6(8)4-5;;/h1-4H,7-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTOYMIYCMHPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021139 | |
| Record name | 1,3-Benzenediamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [MSDSonline] | |
| Record name | 1,3-Benzenediamine dihydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
Freely soluble in water; soluble in alcohol | |
| Record name | 1,3-BENZENEDIAMINE DIHYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6237 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or slightly red crystalline powder | |
CAS No. |
541-69-5 | |
| Record name | 1,3-Benzenediamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediamine, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenediamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-BENZENEDIAMINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE5RLO93TG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3-BENZENEDIAMINE DIHYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6237 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to M-phenylenediamine Dihydrochloride: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of m-phenylenediamine (B132917) dihydrochloride (B599025), a versatile chemical intermediate. The document details experimental protocols for its synthesis, purification, and analysis, and explores its applications in various fields, including the synthesis of high-performance polymers and pharmaceuticals.
Core Chemical Properties
M-phenylenediamine dihydrochloride, the dihydrochloride salt of 1,3-diaminobenzene, is a stable and water-soluble crystalline solid. Its chemical and physical properties are summarized in the tables below, providing a ready reference for laboratory and industrial applications.
Physical and Chemical Properties
| Property | Value | References |
| Molecular Formula | C₆H₁₀Cl₂N₂ | |
| Molecular Weight | 181.06 g/mol | [1] |
| Appearance | Light beige to gray-beige crystalline powder.[2] | [2] |
| Melting Point | 260°C (decomposes) | [2] |
| Boiling Point | 283.2°C at 760 mmHg (for the free base) | [2] |
| Solubility | Freely soluble in water; soluble in alcohol.[1] | [1] |
| Vapor Pressure | 0.00321 mmHg at 25°C (for the free base) | [2] |
| Stability | Stable under normal conditions, but is light sensitive.[3] | [3] |
| Incompatibilities | Strong oxidizing agents.[2] | [2] |
Identification and Structural Information
| Identifier | Value | References |
| IUPAC Name | benzene-1,3-diamine;dihydrochloride | [1] |
| CAS Number | 541-69-5 | |
| PubChem CID | 10941 | [1] |
| SMILES | C1=CC(=CC(=C1)N)N.Cl.Cl | [1] |
| InChI Key | SVTOYMIYCMHPIV-UHFFFAOYSA-N | [1] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for researchers. The following sections provide step-by-step protocols based on established methods.
Synthesis from m-Dinitrobenzene via Catalytic Hydrogenation
The industrial synthesis of m-phenylenediamine typically involves the catalytic hydrogenation of m-dinitrobenzene. The resulting free base is then converted to the dihydrochloride salt.
Materials:
-
m-Dinitrobenzene
-
Ethanol (B145695) (or other suitable solvent like benzene)
-
Palladium-Ruthenium on carbon (Pd-Ru/C) catalyst or Nickel on silica (B1680970) catalyst
-
Hydrogen gas
-
Concentrated Hydrochloric Acid (HCl)
-
High-pressure autoclave with stirring mechanism
Procedure:
-
Charge a high-pressure autoclave with m-dinitrobenzene and the solvent (e.g., 50 g of m-dinitrobenzene in 100 mL of ethanol).[4]
-
Add the catalyst (e.g., 0.1 g of 7% Pd, 2% Ru on carbon).[4]
-
Seal the autoclave and purge with an inert gas, followed by hydrogen.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 1.0-2.0 MPa).[4]
-
Heat the mixture to the reaction temperature (e.g., 100-120°C) with constant stirring.[4][5]
-
Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst. The catalyst can be recycled.[4]
-
The filtrate contains the m-phenylenediamine solution. To obtain the dihydrochloride salt, carefully add concentrated hydrochloric acid to the solution until precipitation is complete.
-
Isolate the this compound crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol and dry under vacuum.
References
An In-depth Technical Guide to the Synthesis and Purification of m-Phenylenediamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of m-phenylenediamine (B132917) dihydrochloride (B599025), a crucial intermediate in the pharmaceutical and polymer industries. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes process diagrams to elucidate the workflow.
Synthesis of m-Phenylenediamine
The most common and industrially significant method for the synthesis of m-phenylenediamine is the catalytic hydrogenation of m-dinitrobenzene. This process offers high yields and purity.
Experimental Protocol: Catalytic Hydrogenation of m-Dinitrobenzene
This protocol is based on established methods for the reduction of nitroaromatics.
Materials:
-
m-Dinitrobenzene
-
Palladium-Ruthenium on a support (e.g., Al₂O₃ or Carbon)
-
Ethanol (B145695) or Benzene (solvent)
-
High-pressure autoclave with stirring mechanism
-
Filtration apparatus
-
Rotary evaporator and vacuum distillation setup
Procedure:
-
Charge a high-pressure autoclave with m-dinitrobenzene, the chosen solvent (ethanol or benzene), and the Pd-Ru catalyst. A typical ratio is 50g of m-dinitrobenzene to 0.1g of catalyst in 100mL of solvent.[1]
-
Seal the autoclave and purge it with nitrogen gas to remove air.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 1.0-2.0 MPa).[1]
-
Heat the mixture to the reaction temperature (e.g., 100-120°C) with vigorous stirring.[1]
-
Maintain the temperature and pressure for the duration of the reaction (typically until hydrogen uptake ceases), which indicates the completion of the reduction.
-
Cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to recover the catalyst, which can be recycled.
-
The resulting filtrate is a solution of m-phenylenediamine in the solvent.
Synthesis Data
The following table summarizes the quantitative data from various catalytic systems for the synthesis of m-phenylenediamine.
| Catalyst | Support | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) |
| Pd-Ru | Al₂O₃ | Benzene | 120 | 2.0 | 98.5 | 99.0 |
| Pd-Ru | C | Ethanol | 100 | 1.0 | 98.5 | 99.3 |
| Pd-Ru | Al₂O₃ | Benzene | 120 | 1.5 | 98.8 | 99.1 |
Table 1: Summary of Catalytic Hydrogenation Conditions and Results for m-Phenylenediamine Synthesis.[1]
Purification of m-Phenylenediamine
Crude m-phenylenediamine may contain unreacted starting materials, intermediates, and side products. Several methods can be employed for its purification before conversion to the dihydrochloride salt.
Experimental Protocol: Vacuum Distillation
Procedure:
-
Remove the solvent from the filtrate obtained in the synthesis step using a rotary evaporator.
-
Transfer the crude m-phenylenediamine to a distillation flask suitable for vacuum distillation.
-
Assemble the vacuum distillation apparatus.
-
Apply vacuum and gently heat the flask.
-
Collect the fraction that distills at the boiling point of m-phenylenediamine under the applied pressure (e.g., 128-132°C at reduced pressure).
Experimental Protocol: Melt Crystallization
This method is effective for achieving high-purity, polymer-grade m-phenylenediamine.
Procedure:
-
Heat the crude m-phenylenediamine until it is completely molten.
-
Primary Crystallization: Cool the melt at a controlled rate (e.g., 1-2°C/min) to a specific temperature (e.g., 55-57°C).[2][3]
-
Hold at this temperature to allow for crystal growth.
-
Separate the crystals from the mother liquor via centrifugation or filtration. The mother liquor can be recycled back to a rectification process.
-
Secondary Crystallization: Re-melt the crystals from the primary step.
-
Cool the melt at a slower, controlled rate (e.g., 0.5-1°C/min) to a lower temperature (e.g., 50°C).[2][3]
-
Separate the purified crystals from the mother liquor.
Synthesis of m-Phenylenediamine Dihydrochloride
The purified m-phenylenediamine can be converted to its more stable dihydrochloride salt.
Experimental Protocol
This protocol is adapted from the well-established procedure for the synthesis of o-phenylenediamine (B120857) dihydrochloride.
Materials:
-
Purified m-phenylenediamine
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Stannous chloride (optional, as a reducing agent to prevent oxidation)
-
Decolorizing charcoal
-
Ice-salt bath
-
Filtration apparatus
Procedure:
-
Dissolve the purified m-phenylenediamine in a mixture of concentrated hydrochloric acid and water. A small amount of stannous chloride can be added to prevent oxidation and discoloration.
-
Heat the solution gently and treat it with decolorizing charcoal to remove colored impurities.
-
Filter the hot solution to remove the charcoal.
-
To the hot, colorless filtrate, add an additional volume of concentrated hydrochloric acid to induce precipitation.
-
Cool the mixture thoroughly in an ice-salt bath to maximize the crystallization of the dihydrochloride salt.
-
Collect the colorless crystals by suction filtration.
-
Wash the crystals with a small amount of cold, concentrated hydrochloric acid.
-
Dry the purified this compound crystals in a vacuum desiccator over solid sodium hydroxide.
Purification of this compound
The primary method for the purification of this compound is recrystallization.
Experimental Protocol: Recrystallization from Acidified Aqueous Solution
This method is highly effective for obtaining a high-purity product.
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot water containing a small amount of hydrochloric acid to prevent the formation of the free base. A small quantity of a reducing agent like stannous chloride can be beneficial.
-
If the solution is colored, add a small amount of decolorizing charcoal and boil for a few minutes.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the solution in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol or a cold mixture of ethanol and water to remove any residual mother liquor.
-
Dry the crystals under vacuum.
Process Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows.
Caption: Synthesis of m-phenylenediamine via catalytic hydrogenation.
Caption: Purification of m-phenylenediamine and its conversion to the dihydrochloride salt.
References
- 1. Method for preparing polymer-grade m-phenylenediamine through melt crystallization and recycling mother liquor - Eureka | Patsnap [eureka.patsnap.com]
- 2. M-Phenylenediamine | C6H4(NH2)2 | CID 7935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN114249658A - Method for preparing polymerization-grade m-phenylenediamine through melt crystallization and recycling mother liquor - Google Patents [patents.google.com]
M-Phenylenediamine Dihydrochloride: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of m-phenylenediamine (B132917) dihydrochloride (B599025) in organic solvents. Understanding the solubility of this compound is critical for its application in various research and development settings, including chemical synthesis and pharmaceutical formulation. This document presents available solubility data, details experimental protocols for solubility determination, and illustrates the significance of solubility in the drug development pipeline.
Core Concepts: Solubility and its Importance
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For drug development professionals, poor aqueous solubility can hinder the absorption and bioavailability of a potential therapeutic agent.[1] Consequently, early assessment of solubility in various solvent systems, including organic solvents which are often used in synthesis and preclinical formulation, is a critical step in identifying and optimizing promising drug candidates.[2][3]
Solubility of M-Phenylenediamine Dihydrochloride
This compound (CAS 541-69-5) is the dihydrochloride salt of m-phenylenediamine. It is described as a white or slightly reddish crystalline powder.[4]
Qualitative Solubility Data
| Solvent | Qualitative Solubility |
| Alcohol | Soluble[4] |
It is important to note that "alcohol" is a general term, and solubility can vary significantly between different alcohols (e.g., methanol (B129727), ethanol (B145695), isopropanol).
Quantitative Solubility Data of m-Phenylenediamine (Free Base)
While quantitative data for the dihydrochloride salt is scarce, a study by Chen et al. (2020) provides detailed solubility data for the free base, m-phenylenediamine (CAS 108-45-2), in methanol and ethanol at various temperatures. This data is presented below as a reference. It is crucial to recognize that the solubility of the free base will differ from that of its dihydrochloride salt due to differences in crystal lattice energy and interactions with the solvent. However, this information can still offer valuable insights into the behavior of the parent molecule in these common organic solvents.
Solubility of m-Phenylenediamine (Free Base) in Methanol and Ethanol [5]
| Temperature (K) | Mole Fraction Solubility in Methanol (x₁) | Mole Fraction Solubility in Ethanol (x₁) |
| 278.15 | 0.1668 | 0.1072 |
| 283.15 | 0.2115 | 0.1468 |
| 288.15 | 0.2683 | 0.1995 |
| 293.15 | 0.3328 | 0.2634 |
| 298.15 | 0.4045 | 0.3368 |
| 303.15 | 0.4789 | 0.4165 |
| 308.15 | 0.5217 | 0.4892 |
| 313.15 | 0.5589 | 0.5356 |
Data extracted from "Determination and correlation solubility of m-phenylenediamine in (methanol, ethanol, acetonitrile (B52724) and water) and their binary solvents from 278.15 K to 313.15 K"[5]
Experimental Protocols for Solubility Determination
A standardized and rigorous experimental protocol is essential for obtaining reliable solubility data. The following outlines a general methodology for determining the solubility of a solid compound, such as this compound, in an organic solvent.
Gravimetric Method
The gravimetric method is a common and straightforward technique for determining solubility.
Materials:
-
Analytical balance
-
Isothermal shaker or magnetic stirrer with temperature control
-
Vials or flasks with secure caps
-
Syringe filters (chemically compatible with the solvent)
-
Drying oven
-
The solid compound (solute)
-
The organic solvent of interest
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a known volume or mass of the solvent in a vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in an isothermal shaker or on a magnetic stirrer at a constant, controlled temperature.
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. This time can vary from a few hours to several days and should be determined experimentally.[6]
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a filter. This step is critical to ensure that no undissolved solid is transferred.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh a clean, dry container (e.g., a watch glass or a small beaker).
-
Dispense the filtered supernatant into the pre-weighed container.
-
Reweigh the container with the solution to determine the mass of the saturated solution.
-
Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of the solute.
-
Once all the solvent has evaporated, cool the container to room temperature in a desiccator and weigh it again to determine the mass of the dissolved solid.
-
-
Calculation of Solubility:
-
The solubility can then be calculated in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solution.
-
Visualizing Key Processes
To further aid in the understanding of solubility determination and its role in drug development, the following diagrams are provided.
Conclusion
While quantitative solubility data for this compound in organic solvents remains limited in the public domain, this guide provides the available qualitative information and a framework for its experimental determination. The included data for the free base, m-phenylenediamine, serves as a useful, albeit indirect, reference. For researchers and drug development professionals, a thorough understanding and empirical determination of solubility are indispensable for the successful application and advancement of chemical compounds in their respective fields.
References
M-Phenylenediamine Dihydrochloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage requirements for m-phenylenediamine (B132917) dihydrochloride (B599025). The information is collated from publicly available safety data sheets and general chemical stability principles. It is intended to inform laboratory handling, storage, and the design of further stability studies.
Core Compound Properties: M-phenylenediamine dihydrochloride is the salt of m-phenylenediamine, an aromatic amine. The dihydrochloride form is generally more stable than the free base, particularly concerning oxidative degradation. However, like many amine salts, it is susceptible to degradation under specific environmental conditions.
Stability Profile
This compound is generally stable under recommended storage conditions.[1] However, it is sensitive to certain environmental factors that can lead to its degradation. The primary degradation pathway for the free amine, m-phenylenediamine, is oxidation upon exposure to air, which causes a color change to red or purple.[2] While the dihydrochloride salt is more resistant to this, appropriate handling is still crucial.
Table 1: Summary of Stability-Influencing Factors
| Factor | Influence on Stability | Recommended Precautions |
| Light | Light-sensitive; exposure can induce degradation.[3] | Store in light-resistant containers. |
| Moisture | While specific hygroscopicity data is not readily available, amine hydrochlorides can be susceptible to moisture, which may affect solid-state stability. | Store in a dry environment and keep containers tightly sealed. |
| Temperature | Stable at normal room temperatures. | Store in a cool place. |
| Oxygen/Air | The free amine is prone to oxidation. The dihydrochloride salt is more stable but prolonged exposure to air should be avoided.[2] | Store in a tightly sealed container, potentially under an inert atmosphere for long-term storage. |
| pH (in solution) | Stability in solution is pH-dependent. | Use freshly prepared solutions. If storage is necessary, buffer appropriately and conduct stability studies. |
| Compatibility | Incompatible with strong oxidizing agents.[1] | Store away from strong oxidizing agents. |
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended based on information from safety data sheets and general chemical handling guidelines.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Container | Tightly sealed, light-resistant container. | To prevent exposure to light, moisture, and air. |
| Atmosphere | For long-term storage, consider storing under an inert gas (e.g., nitrogen or argon). | To minimize the risk of oxidation. |
| Temperature | Store in a cool, dry place.[4] | To minimize thermal degradation. |
| Location | Store in a well-ventilated area away from incompatible materials, such as strong oxidizing agents.[4] | To prevent hazardous reactions and ensure a safe storage environment. |
Potential Degradation Pathways
While specific degradation products for this compound under typical storage conditions are not detailed in the available literature, potential degradation pathways can be inferred based on the chemistry of aromatic amines.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
The following are generalized experimental protocols for assessing the stability of a solid chemical substance like this compound, based on ICH guidelines Q1A(R2). These protocols would need to be adapted and validated specifically for this compound.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.
Caption: Workflow for forced degradation studies.
Methodology for Forced Degradation:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol) at a known concentration (e.g., 1 mg/mL). For solid-state studies, use the neat powder.
-
Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) and heat (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photostability: Expose the solid and solution samples to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method, such as HPLC with a photodiode array detector, to separate and quantify the parent compound and any degradation products.
Long-Term and Accelerated Stability Studies
These studies are performed to establish the shelf-life and recommended storage conditions for the substance.
Table 3: Conditions for Long-Term and Accelerated Stability Studies (ICH Q1A(R2))
| Study | Storage Condition | Minimum Time Period |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Methodology for Long-Term and Accelerated Stability Studies:
-
Sample Packaging: Package the this compound in containers that simulate the proposed storage and distribution packaging.
-
Storage: Place the packaged samples in stability chambers maintained at the conditions specified in Table 3.
-
Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated) and analyze for appearance, assay, and degradation products.
-
Data Analysis: Evaluate the data for any trends in degradation or changes in physical properties to establish a retest period or shelf life.
Analytical Method Considerations
A validated stability-indicating analytical method is crucial for monitoring the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.
Key aspects of a stability-indicating HPLC method:
-
Specificity: The method must be able to resolve the parent peak from all potential degradation products and any process impurities.
-
Accuracy and Precision: The method should provide accurate and precise measurements of the parent compound and its degradation products.
-
Linearity: The response of the detector should be linear over a defined concentration range.
-
Robustness: The method should be reliable under small, deliberate variations in method parameters.
Conclusion
This compound is a stable compound under recommended storage conditions. However, it is sensitive to light and incompatible with strong oxidizing agents. To maintain its quality, it should be stored in tightly sealed, light-resistant containers in a cool, dry, and well-ventilated area. For applications requiring high purity, long-term storage under an inert atmosphere is advisable. The development and validation of a specific stability-indicating analytical method are essential for accurately monitoring its stability over time and under various stress conditions. The experimental protocols outlined in this guide provide a framework for conducting such stability assessments in accordance with regulatory expectations.
References
Spectroscopic Characterization of M-phenylenediamine Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for m-phenylenediamine (B132917) dihydrochloride (B599025), a compound of interest in various research and development applications. This document details the Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles of the molecule, offering valuable data for its identification, characterization, and quality control.
Introduction
M-phenylenediamine dihydrochloride is the salt form of m-phenylenediamine, an aromatic amine. The protonation of the two amino groups significantly influences its electronic structure and, consequently, its spectroscopic properties. Understanding these properties is crucial for researchers working with this compound. This guide presents a summary of its key spectroscopic data and the experimental protocols for obtaining them.
Spectroscopic Data
The following sections present the FTIR, NMR, and UV-Vis spectroscopic data for this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by the vibrational modes of the protonated aromatic amine. The data presented below is a representative analysis of typical spectra obtained for this compound in the solid state.
Table 1: FTIR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2800 | Broad, Strong | N-H stretching vibrations of the ammonium (B1175870) groups (-NH₃⁺) |
| ~1600-1580 | Medium-Strong | Aromatic C=C stretching vibrations |
| ~1500-1450 | Medium-Strong | N-H bending vibrations of the ammonium groups (-NH₃⁺) |
| ~1300-1000 | Medium | C-N stretching vibrations |
| ~900-650 | Medium-Strong | Out-of-plane C-H bending vibrations of the aromatic ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are typically recorded in a deuterated solvent such as D₂O, as the compound is highly soluble in water. The protonation of the amino groups leads to a significant deshielding of the aromatic protons and carbons. The following data is estimated based on the known effects of protonation on the spectra of aromatic amines.
Table 2: ¹H NMR Spectroscopic Data for this compound (Estimated, in D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.7 | m | 2H | Aromatic C-H |
| ~7.3-7.5 | m | 2H | Aromatic C-H |
Table 3: ¹³C NMR Spectroscopic Data for this compound (Estimated, in D₂O)
| Chemical Shift (δ, ppm) | Assignment |
| ~130-135 | Aromatic C-N |
| ~120-130 | Aromatic C-H |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in an aqueous solution is expected to be similar to that of m-phenylenediamine in an acidic medium. The protonation of the amino groups causes a hypsochromic (blue) shift of the absorption maxima compared to the free base in a neutral solvent.
Table 4: UV-Vis Spectroscopic Data for this compound (in Water)
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| ~289 | ~2000 |
| ~238 | ~7200 |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
FTIR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of dry this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then transferred to a pellet die.
-
Pressure is applied using a hydraulic press to form a transparent or semi-transparent pellet.
-
The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.
-
A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.
NMR Spectroscopy Protocol
Sample Preparation for ¹H and ¹³C NMR:
-
Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), may be added for chemical shift referencing (δ = 0.00 ppm).
-
The NMR spectra are acquired on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H NMR).
UV-Vis Spectroscopy Protocol
Sample Preparation and Measurement:
-
A stock solution of this compound of a known concentration is prepared in deionized water.
-
A series of dilutions are made from the stock solution to prepare samples of varying concentrations.
-
A quartz cuvette is rinsed and filled with deionized water to serve as a blank for baseline correction.
-
The absorbance of each sample solution is measured over a wavelength range of approximately 200-400 nm using a UV-Vis spectrophotometer.
-
The wavelength(s) of maximum absorbance (λmax) are determined from the resulting spectrum.
Visualization of Spectroscopic Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Research Applications of m-Phenylenediamine Dihydrochloride (CAS 541-69-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
m-Phenylenediamine (B132917) dihydrochloride (B599025) (MPD), with the CAS number 541-69-5, is the dihydrochloride salt of m-phenylenediamine (1,3-diaminobenzene). This stable, water-soluble crystalline powder is a crucial building block and reagent in a multitude of research and industrial applications. Its bifunctional amine nature makes it a valuable monomer in polymer chemistry for the synthesis of high-performance materials. Furthermore, its reactivity is harnessed in analytical chemistry for derivatization and colorimetric assays. In the realm of pharmaceutical sciences, MPD serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the core research applications of m-phenylenediamine dihydrochloride, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to support researchers and professionals in their scientific endeavors.
Core Applications in Polymer Chemistry
M-phenylenediamine is a cornerstone in the synthesis of advanced polymers, imparting thermal stability, chemical resistance, and mechanical strength to the resulting materials. The dihydrochloride form is often preferred for its enhanced stability and ease of handling compared to the free base, which is susceptible to oxidation and discoloration.
Synthesis of Meta-Aramid Fibers (Nomex® Type)
M-phenylenediamine is a critical monomer, along with isophthaloyl chloride, in the low-temperature solution polycondensation to produce poly(m-phenylene isophthalamide), the polymer that constitutes meta-aramid fibers like Nomex®. These fibers are renowned for their exceptional heat and flame resistance.
| Parameter | Condition 1 | Condition 2 | Reference |
| Solvent | N,N-dimethylacetamide (DMAc) | N-methyl-2-pyrrolidone (NMP) | [1] |
| Monomers | m-phenylenediamine, isophthaloyl chloride | m-phenylenediamine, isophthaloyl chloride | [2] |
| Initial Temperature | 0 to -10 °C | 0 to 10 °C | [3] |
| Reaction Time | 90-100 minutes | 4-24 hours | [4],[5] |
| Neutralizing Agent | Calcium hydroxide (B78521) | Lithium chloride (as salt additive) | [3],[5] |
| Resulting Polymer Property | Inherent viscosity of ~1.4 dL/g | High molecular weight polymer | [4],[5] |
This protocol is a representative procedure based on established methods for synthesizing poly(m-phenylene isophthalamide).
Materials:
-
This compound (or m-phenylenediamine, MPD)
-
Isophthaloyl chloride (IPC)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Calcium hydroxide (Ca(OH)₂) or Lithium Chloride (LiCl)
-
Nitrogen gas supply
-
Flame-dried, three-necked round-bottom flask with a mechanical stirrer and nitrogen inlet
Procedure:
-
Diamine Solution Preparation: In the reaction flask under a nitrogen atmosphere, dissolve a stoichiometric amount of m-phenylenediamine in anhydrous DMAc. If using MPD dihydrochloride, a pre-neutralization step or in-situ neutralization during polymerization is required. For enhanced solubility, anhydrous lithium chloride (5-10 wt% of the solvent) can be added.
-
Cooling: Cool the stirred diamine solution to a temperature between -10 °C and 0 °C using an appropriate cooling bath.
-
Diacyl Chloride Addition: Dissolve an equimolar amount of isophthaloyl chloride in a minimal amount of anhydrous DMAc. Add this solution dropwise to the cooled, stirred diamine solution over 30-60 minutes, ensuring the temperature remains low.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Neutralization: The polymerization reaction produces hydrochloric acid as a byproduct. This is neutralized by adding a slurry of calcium hydroxide in DMAc to the polymer solution until the pH is neutral.[3]
-
Polymer Isolation: The resulting polymer solution (dope) can be used directly for spinning fibers. To isolate the polymer for characterization, it can be precipitated by pouring the solution into a non-solvent like water, followed by thorough washing and drying.
Caption: Low-temperature solution polycondensation of meta-aramid.
Curing Agent for Epoxy Resins
M-phenylenediamine is a widely used aromatic amine curing agent for epoxy resins. It provides excellent thermal and chemical resistance to the cured product. The reaction involves the nucleophilic addition of the amine groups to the epoxide rings of the resin, leading to a highly cross-linked, thermoset polymer network.
| Parameter | Value | Reference |
| Epoxy Resin | Diglycidyl ether of bisphenol A (DGEBA) | [6] |
| Curing Temperature | 85 °C (initial) followed by 150 °C (post-cure) | [6] |
| Curing Time | 2 hours at 85 °C + 2 hours at 150 °C | [6] |
| Glass Transition Temperature (Tg) of Cured Resin | Varies with specific formulation, generally high | [6] |
This protocol provides a general procedure for curing a standard epoxy resin with m-phenylenediamine.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
m-Phenylenediamine (or its dihydrochloride, which would require neutralization)
-
Mixing vessel
-
Vacuum oven
-
Mold
Procedure:
-
Resin Preparation: Heat the epoxy resin to approximately 60-80 °C to reduce its viscosity.
-
Curing Agent Addition: Calculate the stoichiometric amount of m-phenylenediamine required based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxy equivalent weight (EEW) of the resin. Melt the m-phenylenediamine and add it to the heated epoxy resin.
-
Mixing: Thoroughly mix the components until a homogeneous mixture is obtained.
-
Degassing: Place the mixture in a vacuum oven at 60-80 °C for approximately 15 minutes to remove any entrapped air bubbles.
-
Curing: Pour the degassed mixture into a preheated mold. Cure the resin in an oven following a specific curing schedule, for example, 2 hours at 85 °C followed by a post-cure at 150 °C for 2 hours.[6]
-
Cooling and Demolding: Allow the cured resin to cool slowly to room temperature before demolding.
Caption: General workflow for curing epoxy resin with m-phenylenediamine.
Applications in Analytical Chemistry
The reactivity of the amine groups in m-phenylenediamine makes it a useful reagent in analytical chemistry for the detection and quantification of various analytes.
Colorimetric Determination of Nitrite (B80452) (Griess Test)
While the classical Griess reagent uses sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine, other aromatic amines, including phenylenediamines, can be used in similar diazotization-coupling reactions for the colorimetric determination of nitrite ions. The principle involves the diazotization of the amine by nitrite in an acidic medium, followed by coupling with a suitable compound to form a colored azo dye.
| Parameter | Value | Reference |
| Detection Principle | Diazotization-coupling reaction | [7] |
| Wavelength of Max. Absorbance | ~540 nm | [3] |
| Detection Limit | 0.02 to 2 µM | [7] |
| Linear Range | Typically up to 100 µM | [8] |
This protocol outlines the general steps for the colorimetric determination of nitrite using a Griess-type reaction.
Materials:
-
Sample containing nitrite
-
Griess Reagent A (e.g., Sulfanilamide in acidic solution)
-
Griess Reagent B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Nitrite standard solutions
-
Spectrophotometer
-
96-well plate or cuvettes
Procedure:
-
Standard Curve Preparation: Prepare a series of nitrite standard solutions of known concentrations.
-
Sample Preparation: If necessary, filter or deproteinize the samples.
-
Reaction: To a specific volume of the sample and each standard in separate wells or cuvettes, add Griess Reagent A and mix. Allow the diazotization reaction to proceed for a specified time (e.g., 5-10 minutes) at room temperature, protected from light.
-
Color Development: Add Griess Reagent B to each well or cuvette and mix. A pink to reddish-purple color will develop. Allow the color to stabilize for a recommended time (e.g., 10-20 minutes).
-
Measurement: Measure the absorbance of the samples and standards at the wavelength of maximum absorbance (typically around 540 nm) using a spectrophotometer. Use a reagent blank to zero the instrument.
-
Quantification: Construct a standard curve by plotting the absorbance of the standards against their concentrations. Determine the nitrite concentration in the samples from the standard curve.
Caption: Workflow for the colorimetric determination of nitrite.
Derivatization Agent for HPLC Analysis
M-phenylenediamine and its derivatives can be used as derivatizing agents in High-Performance Liquid Chromatography (HPLC) to enhance the detection of analytes that lack a suitable chromophore or fluorophore. The amine groups of MPD can react with various functional groups on the analyte to form a derivative with strong UV or fluorescence activity.
While not a derivatization of other analytes, this data demonstrates the conditions for analyzing phenylenediamines themselves.
| Parameter | Value | Reference |
| Column | Primesep 100 mixed-mode | |
| Mobile Phase | Acetonitrile, Water, Sulfuric acid | |
| Detection | UV at 200 nm | |
| LOD for m-Phenylenediamine | 10 ppb (200 nm) |
This is a generalized protocol for the pre-column derivatization of an analyte with a reagent like m-phenylenediamine. The specific conditions will vary depending on the analyte and the derivatizing agent.
Materials:
-
Analyte solution
-
This compound solution
-
Buffer solution to control pH
-
HPLC system with a suitable detector (UV or fluorescence)
Procedure:
-
Reaction Mixture: In a vial, mix the analyte solution with an excess of the this compound solution and a buffer to maintain the optimal pH for the reaction.
-
Derivatization Reaction: Heat the mixture at a specific temperature for a defined period to ensure complete derivatization.
-
Quenching: Stop the reaction by cooling the mixture or adding a quenching reagent.
-
HPLC Analysis: Inject a known volume of the derivatized sample into the HPLC system.
-
Separation and Detection: Separate the derivatized analyte from other components on an appropriate HPLC column and detect it using a UV or fluorescence detector at the wavelength of maximum absorbance or emission of the derivative.
Caption: Workflow for HPLC analysis using pre-column derivatization.
Application in Drug Development: Synthesis of Prazosin
M-phenylenediamine is not directly used as a therapeutic agent. However, its structural motifs are incorporated into more complex molecules with pharmacological activity. A key example is its use as a precursor for an intermediate in the synthesis of Prazosin, an α1-adrenergic receptor antagonist used to treat hypertension, benign prostatic hyperplasia, and PTSD-associated nightmares.
Synthesis of Prazosin Intermediate
The synthesis of Prazosin involves the creation of a quinazoline (B50416) ring system. An intermediate, 2-chloro-4-amino-6,7-dimethoxyquinazoline, can be synthesized from a precursor derived from a substituted aniline, which conceptually relates back to the diamine structure. While m-phenylenediamine itself is not the direct starting material in most modern syntheses, the 1,3-diamine arrangement is fundamental to the quinazoline core.
Caption: A simplified representation of a synthetic route to Prazosin.
Mechanism of Action of Prazosin (Downstream Application)
Prazosin acts as a competitive antagonist at α1-adrenergic receptors, which are found on vascular smooth muscle. By blocking these receptors, Prazosin inhibits the vasoconstrictive effects of catecholamines (e.g., norepinephrine), leading to vasodilation and a decrease in blood pressure. Its effects on α1-receptors in the prostate and bladder neck contribute to its efficacy in benign prostatic hyperplasia.
Caption: Prazosin's antagonism of the α1-adrenergic receptor.
Conclusion
This compound is a versatile and valuable chemical for a wide range of research applications. Its primary utility lies in the synthesis of high-performance meta-aramid polymers and as a robust curing agent for epoxy resins. In analytical chemistry, its reactive nature is exploited for the sensitive determination of nitrite and for the derivatization of analytes for HPLC analysis. Furthermore, it serves as a foundational structure for the synthesis of pharmaceutically active molecules like Prazosin. This guide has provided an in-depth overview of these applications, complete with quantitative data, experimental protocols, and visual diagrams to aid researchers in leveraging the full potential of this important chemical compound.
References
- 1. WO1994023099A1 - Preparation of poly(m-phenylene isophthalamide) filaments - Google Patents [patents.google.com]
- 2. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. US5128059A - Ring-alkylated m-phenylene diamine blends for use in curing epoxy resins - Google Patents [patents.google.com]
- 6. Griess test - Wikipedia [en.wikipedia.org]
- 7. bowdish.ca [bowdish.ca]
- 8. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
M-Phenylenediamine vs. M-Phenylenediamine Dihydrochloride: An In-depth Technical Guide to Their Use in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of m-phenylenediamine (B132917) (MPD) and its dihydrochloride (B599025) salt (MPD·2HCl) in various synthetic applications. Understanding the distinct properties and appropriate uses of the free base versus its salt form is critical for optimizing reaction conditions, improving yields, and ensuring the safe handling of these important chemical intermediates. This document outlines their physicochemical properties, provides detailed experimental protocols for key reactions, and illustrates relevant chemical workflows and pathways.
Executive Summary
M-phenylenediamine is a versatile aromatic diamine widely employed in the synthesis of polymers, dyes, and pharmaceutical intermediates. Its dihydrochloride salt offers distinct advantages in specific synthetic contexts, primarily related to its stability, solubility, and ability to control reaction pH. While the free base is often used in non-aqueous polymerization reactions, the dihydrochloride salt provides significant benefits in aqueous systems and for achieving selective mono-functionalization. This guide will delve into the practical implications of these differences, providing researchers with the necessary information to make informed decisions for their synthetic strategies.
Physicochemical Properties: A Comparative Overview
The choice between m-phenylenediamine and its dihydrochloride salt often hinges on their fundamental physical and chemical properties. The salt form exhibits significantly different solubility and handling characteristics compared to the free base. A summary of these key properties is presented in Table 1.
Table 1: Comparative Physicochemical Properties
| Property | m-Phenylenediamine (MPD) | m-Phenylenediamine Dihydrochloride (MPD·2HCl) | Key Differences and Synthetic Implications |
| CAS Number | 108-45-2[1] | 541-69-5[2] | Unique identifiers for each compound. |
| Molecular Formula | C₆H₈N₂[1] | C₆H₁₀Cl₂N₂[2] | The dihydrochloride contains two molecules of HCl. |
| Molecular Weight | 108.14 g/mol [1] | 181.06 g/mol [2] | Higher molecular weight for the salt form. |
| Appearance | White to reddish crystalline solid, darkens on exposure to air[1] | Light beige to gray-beige crystalline powder | MPD is highly susceptible to air oxidation, leading to discoloration. The salt is more stable in air. |
| Melting Point | 63-66 °C[1] | Decomposes around 260 °C | The high decomposition temperature of the salt makes it unsuitable for melt processing where the free base might be used. |
| Solubility in Water | 42.9 g/100 mL (20 °C)[1] | Freely soluble | The high water solubility of the salt is a key advantage for aqueous-phase reactions. |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, acetone, chloroform[3] | Soluble in alcohol | MPD is soluble in a wider range of organic solvents, making it suitable for various non-aqueous reaction systems. |
| pKa (conjugate acid) | 5.11 and 2.50[1] | Not applicable (already protonated) | The basicity of MPD is a key feature in its reactivity. The salt form allows for controlled release of the free base by pH adjustment. |
Key Synthetic Applications and Comparative Analysis
Polymer Synthesis: Aramid Fibers (Poly(m-phenylene isophthalamide))
M-phenylenediamine is a crucial monomer for the production of high-performance aramid fibers like Nomex®, which is a poly(m-phenylene isophthalamide). In this polycondensation reaction with isophthaloyl chloride, the free base is typically used in an amide-type solvent.
-
Role of m-Phenylenediamine (Free Base): The nucleophilic amine groups of MPD react with the acyl chloride groups of isophthaloyl chloride to form amide linkages. The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc). The free base is readily soluble in these organic solvents, facilitating a homogeneous reaction mixture.
-
Considerations for this compound: The direct use of MPD·2HCl in this type of polymerization is not common. The salt is not readily soluble in many organic solvents used for this polycondensation. Furthermore, the presence of the hydrochloride would neutralize the diamine, rendering it non-nucleophilic. To use the salt, a base would need to be added to liberate the free diamine in situ. This would introduce additional salts into the reaction mixture, which can complicate purification and affect the properties of the final polymer.
Logical Workflow for Aramid Synthesis:
References
The Role of m-Phenylenediamine Dihydrochloride in Aramid Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism and role of m-phenylenediamine (B132917) dihydrochloride (B599025) in polymerization reactions, with a primary focus on the synthesis of poly(m-phenylene isophthalamide) (PMIA), a high-performance aramid polymer. The use of m-phenylenediamine in its dihydrochloride form presents specific mechanistic considerations, primarily related to its stability, solubility, and the necessity of in-situ neutralization for the polymerization to proceed.
Core Mechanism: In-Situ Neutralization and Polycondensation
M-phenylenediamine (MPD) is a key monomer in the synthesis of PMIA, prized for its ability to form strong, thermally stable polymers. However, as a free diamine, it is susceptible to oxidation and can be challenging to handle and purify. The use of its dihydrochloride salt offers a more stable and often more soluble precursor for the polymerization process.
The fundamental mechanism involves two key stages:
-
In-Situ Neutralization: M-phenylenediamine dihydrochloride, with its protonated amine groups, is not nucleophilic enough to react with an acyl chloride. Therefore, the polymerization process must include a base (an acid acceptor) to neutralize the dihydrochloride salt and generate the free m-phenylenediamine in situ.
-
Polycondensation: Once the free diamine is formed, it undergoes a nucleophilic acyl substitution reaction with an aromatic diacyl chloride, typically isophthaloyl chloride (IPC), to form the polyamide backbone. This reaction releases hydrogen chloride (HCl) as a byproduct, which must also be neutralized by the acid acceptor to drive the reaction to completion and prevent side reactions.
The overall process is a low-temperature solution polycondensation. The choice of solvent and acid acceptor is critical to achieving a high molecular weight polymer.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of poly(m-phenylene isophthalamide), adapted from established literature.
Polymerization of m-Phenylenediamine with Isophthaloyl Chloride
This protocol describes the standard synthesis of PMIA using the free diamine, which generates HCl that needs to be neutralized.
Materials:
-
m-Phenylenediamine (MPD)
-
Isophthaloyl chloride (IPC)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Calcium hydroxide (B78521) (Ca(OH)₂) or other suitable acid acceptor
-
Nitrogen gas
Procedure:
-
A reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube is charged with anhydrous DMAc.
-
m-Phenylenediamine is added to the solvent and stirred under a nitrogen atmosphere until completely dissolved.
-
The solution is cooled in an ice bath.
-
Isophthaloyl chloride is added portion-wise to the cooled diamine solution with vigorous stirring. The reaction is highly exothermic.
-
After the addition of IPC is complete, the reaction mixture is stirred for several hours at low temperature, followed by stirring at room temperature to allow the polymer molecular weight to increase.
-
An acid acceptor, such as calcium hydroxide, is added to the polymer solution to neutralize the hydrogen chloride byproduct.[1]
-
The resulting polymer solution is then precipitated by pouring it into a non-solvent like methanol or water.
-
The precipitated polymer is washed thoroughly with methanol and water to remove any unreacted monomers, solvent, and salts.
-
The final polymer is dried in a vacuum oven.
Deduced Protocol for Polymerization using this compound
Based on the established mechanism, the following protocol is proposed for the use of this compound.
Materials:
-
This compound
-
Isophthaloyl chloride (IPC)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
A suitable base (e.g., calcium hydroxide, triethylamine) in a stoichiometric amount to neutralize the dihydrochloride and the byproduct HCl.
-
Methanol
-
Nitrogen gas
Procedure:
-
A reaction vessel is set up as described in Protocol 2.1.
-
Anhydrous DMAc is added to the vessel, followed by this compound.
-
The required amount of a suitable base is added to the solution to neutralize the dihydrochloride salt and form the free diamine. This step is crucial and should be performed under an inert atmosphere.
-
The reaction mixture is cooled, and isophthaloyl chloride is added slowly with vigorous stirring.
-
The polymerization is allowed to proceed, similar to the standard procedure. Additional base may be required to neutralize the HCl generated during the polycondensation.
-
The work-up procedure, including precipitation, washing, and drying, is the same as in Protocol 2.1.
Quantitative Data
| Parameter | Typical Value/Range (using MPD) | Expected Effect of using MPD Dihydrochloride | Reference |
| Monomer Concentration | 10-20 wt% | Similar, depends on solvent and salt solubility | [2] |
| Reaction Temperature | 0-25 °C | Similar, initial neutralization may affect exotherm | [2] |
| Reaction Time | 2-6 hours | Potentially longer due to the initial neutralization step | [2] |
| Inherent Viscosity | 1.5 - 2.5 dL/g | Potentially similar, dependent on purity and stoichiometry | [3] |
| Glass Transition Temp. (Tg) | 270-280 °C | No significant change expected | [3] |
| Decomposition Temp. (TGA) | > 400 °C | No significant change expected | [3] |
Visualizations
The following diagrams illustrate the key mechanistic steps and experimental workflows.
Caption: Workflow for PMIA synthesis using this compound.
Caption: Reaction mechanism showing in-situ neutralization and polycondensation.
Role in Epoxy Resin Curing
M-phenylenediamine is also a well-known curing agent for epoxy resins. In this application, the amine groups react with the epoxide rings of the resin to form a cross-linked thermoset polymer. The use of this compound in this context would again necessitate an initial neutralization step to free the amine groups for the curing reaction to occur. The presence of the resulting salt could, however, influence the properties of the cured epoxy, potentially affecting its electrical or mechanical characteristics.
Conclusion
The use of this compound in polymerization, particularly for the synthesis of aramids like poly(m-phenylene isophthalamide), is a viable approach that leverages the stability and handling advantages of the diamine salt. The core of its mechanism lies in the essential in-situ neutralization to generate the reactive free diamine. This is followed by a standard polycondensation reaction, where the concurrently produced HCl byproduct is also neutralized. While direct comparative data is limited, the fundamental principles of polymer chemistry suggest that with appropriate stoichiometric control of the acid acceptor, high-performance polymers equivalent to those produced from the free diamine can be achieved. This guide provides the foundational knowledge for researchers and professionals to understand and implement this polymerization strategy.
References
potential applications of m-phenylenediamine dihydrochloride in materials science
An In-depth Technical Guide to the Applications of m-Phenylenediamine (B132917) Dihydrochloride (B599025) in Materials Science
Introduction
m-Phenylenediamine (MPD), or 1,3-diaminobenzene, is a highly versatile aromatic diamine that serves as a fundamental building block in the synthesis of a wide array of high-performance materials. Its dihydrochloride salt, m-phenylenediamine dihydrochloride (CAS 541-69-5), offers enhanced stability and handling properties compared to the free diamine, which is susceptible to oxidation and discoloration.[1] This technical guide explores the core applications of this compound in materials science, focusing on its role in the synthesis of advanced polymers and other functional materials. We will delve into its use in creating aramid fibers, epoxy resins, conducting polymers, and dyes, supported by quantitative data, detailed experimental protocols, and process visualizations.
The molecular structure of m-phenylenediamine, featuring two amino groups in a meta-position on a benzene (B151609) ring, is key to its utility. This arrangement allows for the formation of rigid yet kinked polymer chains, imparting unique properties such as high thermal stability, chemical resistance, and exceptional mechanical strength to the resulting materials.[2][3]
Core Applications in Polymer Science
m-Phenylenediamine and its dihydrochloride salt are critical monomers and reagents in the synthesis of several classes of high-performance polymers.
Aramid Fibers (Meta-Aramids)
Perhaps the most prominent application of m-phenylenediamine is in the production of meta-aramid fibers, such as DuPont's Nomex®.[3][4][5] These fibers are renowned for their excellent thermal resistance and flame retardancy.[2] The synthesis involves a low-temperature polycondensation reaction between m-phenylenediamine and an aromatic diacid chloride, typically isophthaloyl chloride (IPC).[4][6][7] The meta-orientation of the linkages in the polymer backbone results in a less rigid and more processable polymer compared to its para-aramid counterpart (Kevlar®), while still maintaining high thermal stability.[5]
Epoxy Resins
m-Phenylenediamine is widely used as a curing agent (or hardener) for epoxy resins.[3][8][9] When mixed with an epoxy prepolymer, the amine groups of MPD react with the epoxide groups, leading to a cross-linked, three-dimensional network. This process, known as curing, transforms the liquid resin into a hard, thermosetting plastic. The resulting epoxy systems exhibit superior mechanical strength, high thermal stability, and excellent chemical resistance, making them suitable for demanding applications in adhesives, coatings, and advanced composite materials.[3][10]
Conducting Polymers
This compound can be polymerized via oxidative polymerization to produce poly(m-phenylenediamine) (PmPDA).[11][12] This process typically uses an oxidizing agent like ammonium (B1175870) peroxydisulfate (B1198043) in an aqueous solution.[11][12] While less conductive than its counterparts derived from aniline (B41778) or p-phenylenediamine, PmPDA is a semiconductor with properties that are of interest for various electronic applications. The synthesis conditions, such as the starting material (base vs. dihydrochloride salt) and the presence of acid, significantly influence the final properties of the polymer.[11]
Polyimides
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. m-Phenylenediamine is used as the diamine monomer in a two-stage polycondensation reaction with dianhydrides.[5] The initial reaction forms a soluble poly(amic acid) intermediate, which can be processed into films, fibers, or coatings.[5] A subsequent thermal or chemical cyclization step converts the poly(amic acid) into the final, insoluble, and infusible polyimide.[5] These materials are critical in the aerospace and electronics industries.
Dyes and Pigments
Historically and currently, m-phenylenediamine is a key intermediate in the synthesis of a variety of dyes.[8][10] It is used to produce azo dyes, which are widely used for coloring textiles, leather, and paper.[10][13][14] In hair coloring formulations, it acts as a "coupling agent" to create blue and black shades.[8][15] Specific dyes derived from MPD include Basic Brown 1, Basic Orange 2, and Direct Black 38.[8][15]
Quantitative Data Presentation
The properties of materials derived from this compound are highly dependent on the synthesis conditions. The following tables summarize key quantitative data from cited research.
Table 1: Properties of Poly(m-phenylenediamine) via Oxidative Polymerization
| Monomer Form | Additive | Yield (%) | Conductivity (S cm⁻¹) | Density (g cm⁻³) | Reference |
| 1,3-PDA Base | None | 72 | 6.0 x 10⁻¹⁰ | 1.51 | [11] |
| 1,3-PDA Dihydrochloride | None | 39 | 6.0 x 10⁻¹⁰ | 1.55 | [11] |
| 1,3-PDA Dihydrochloride | Excess 1M HCl | 22 | 2.1 x 10⁻¹⁰ | 1.36 | [11] |
| Data from the oxidative polymerization of 0.2 M phenylenediamine with 0.5 M ammonium peroxydisulfate. |
Table 2: Thermal and Mechanical Properties of a Colorless Polyimide Derived from m-Phenylenediamine
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | 363 °C | [16] |
| 5% Weight Loss Temperature (Td5) | 533 °C | [16] |
| Coefficient of Thermal Expansion (CTE) | 18.8 ppm/K | [16] |
| Tensile Strength | 140 MPa | [16] |
| Transmittance @ 430 nm | 83.2% | [16] |
| Properties for a specific polyimide (PI-6) synthesized from a modified m-phenylenediamine diamine and an aromatic dianhydride. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for key syntheses involving m-phenylenediamine.
Protocol for Low-Temperature Solution Polycondensation of Meta-Aramid
This protocol is based on the general method for synthesizing poly(m-phenylene isophthalamide).[6][17][18]
-
Solvent Preparation: Prepare a solution of N,N-dimethylacetamide (DMAc) containing a solubilizing salt such as calcium chloride (e.g., 3 wt%).[19]
-
Monomer Dissolution: In a nitrogen-purged reactor equipped with a mechanical stirrer, dissolve a molar equivalent of m-phenylenediamine in the DMAc solvent system.
-
Cooling: Cool the stirred solution to approximately 0°C using an ice-water bath.
-
Polymerization: Slowly add a stoichiometric amount of powdered isophthaloyl chloride (IPC) to the cooled solution while maintaining vigorous stirring. An exothermic reaction will occur.
-
Neutralization & Reaction: Allow the reaction temperature to rise to 50-70°C. During the polymerization, hydrogen chloride (HCl) gas is evolved as a byproduct. Add a neutralizing agent, such as calcium hydroxide (B78521) (Ca(OH)₂), to neutralize the HCl.[17]
-
Completion: Continue the reaction until a viscous polymer solution (spin dope) is formed. The concentration can be adjusted for subsequent wet spinning processes.
Protocol for Oxidative Dispersion Polymerization of this compound
This protocol describes the synthesis of poly(m-phenylenediamine) colloidal dispersions.[11][20]
-
Reagent Preparation: Prepare a 0.2 M aqueous solution of this compound. Prepare a 0.5 M aqueous solution of ammonium peroxydisulfate (oxidant). Prepare a 2 wt% aqueous solution of a steric stabilizer, such as poly(N-vinylpyrrolidone) (PVP).
-
Reaction Setup: In a reaction vessel at ambient temperature, combine the this compound solution with the PVP solution.
-
Initiation: While stirring, add the ammonium peroxydisulfate solution to the monomer solution to initiate the polymerization.
-
Monitoring: The reaction progress can be monitored by recording the temperature, conductivity, and acidity (pH) of the reaction mixture over time. The polymerization is typically exothermic.[11][20]
-
Product Isolation: After the reaction is complete (indicated by the stabilization of temperature and conductivity), the resulting poly(m-phenylenediamine) dispersion can be collected. The polymer particles can be isolated by centrifugation or filtration and washed with deionized water.
Protocol for Synthesis of Azo Dyes
This is a generalized procedure for preparing an azo dye from m-phenylenediamine.[13][14]
-
Diazotization:
-
Dissolve the primary aromatic amine (e.g., 4-aminoacetophenone) in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the low temperature. This forms the diazonium salt.
-
-
Coupling Reaction:
-
Prepare a separate solution of m-phenylenediamine (the coupling agent) in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the m-phenylenediamine solution with constant stirring.
-
Maintain the temperature below 10°C. The coupling reaction will occur, leading to the formation of the azo dye, which often precipitates from the solution.
-
-
Isolation and Purification:
-
Filter the precipitated dye.
-
Wash the crude dye with cold water to remove unreacted salts.
-
The dye can be further purified by recrystallization from an appropriate solvent.
-
Visualizations of Pathways and Workflows
Diagrams generated using Graphviz provide clear visual representations of the chemical processes and experimental logic.
Caption: Synthesis pathway for meta-aramid polymer via low-temperature polycondensation.
Caption: General experimental workflow for polymer synthesis and characterization.
Caption: Proposed mechanism for the oxidative polymerization of m-phenylenediamine.
Conclusion
This compound is a cornerstone material for creating high-performance polymers. Its utility spans from heat-resistant aramid fibers and robust epoxy resins to functional materials like conducting polymers and polyimides. The stability and handling advantages of the dihydrochloride salt make it a preferred choice in many industrial and research settings. The ability to precisely control the properties of the final material through careful selection of co-monomers and synthesis conditions ensures that m-phenylenediamine will remain a critical component in the advancement of materials science. Future research will likely continue to explore novel polymer architectures and composites derived from this versatile building block to meet the demands of modern technology.
References
- 1. This compound|CAS 541-69-5 [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. marketpublishers.com [marketpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Unveiling the Powerhouse Material: A Deep Dive into Aramid Fibers [textilefocus.com]
- 7. mdpi.com [mdpi.com]
- 8. m-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 9. M PHENYLENEDIAMINE | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 10. leapchem.com [leapchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. aarti-industries.com [aarti-industries.com]
- 16. researchgate.net [researchgate.net]
- 17. Production process of aramid fiber [tchaintech.com]
- 18. EP2471983A1 - Method For Preparing Meta-Aramid Fibers - Google Patents [patents.google.com]
- 19. btraindia.com [btraindia.com]
- 20. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling and Laboratory Applications of m-Phenylenediamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of m-Phenylenediamine (B132917) Dihydrochloride (B599025), a chemical compound with significant applications in laboratory settings. This document outlines its chemical and physical properties, critical safety and handling procedures, and detailed experimental protocols where it is utilized. The information is intended to ensure its safe and effective use by researchers, scientists, and professionals in drug development and other scientific fields.
Chemical and Physical Properties
m-Phenylenediamine Dihydrochloride, with the chemical formula C₆H₈N₂·2HCl, is the dihydrochloride salt of m-phenylenediamine.[1] It is a light beige to gray-beige crystalline powder.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling and application in the laboratory.
| Property | Value | Reference(s) |
| Synonyms | 1,3-Diaminobenzene dihydrochloride, 1,3-Benzenediamine, dihydrochloride | |
| CAS Number | 541-69-5 | |
| Molecular Formula | C₆H₁₀Cl₂N₂ | [1][3] |
| Molecular Weight | 181.06 g/mol | [3] |
| Appearance | Light beige to light grey crystalline powder | [1][2] |
| Melting Point | 260°C (decomposes) | |
| Boiling Point | 283.2°C at 760 mmHg | |
| Flash Point | 147.6°C | |
| Solubility | Freely soluble in water | [4] |
| Stability | Stable under normal conditions, but is light sensitive. |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance and requires careful handling to minimize exposure risks.
GHS Hazard Classification: [5]
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.
-
Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.
-
Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.
-
Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects.
-
Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.
-
Hazardous to the Aquatic Environment, Chronic Hazard (Category 1): Very toxic to aquatic life with long lasting effects.
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE should be worn when handling this compound:[4][6][7]
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Protective clothing should be worn to prevent skin exposure.
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.[4] Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[8]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protected from direct sunlight and moisture.[9] It is also noted to be light sensitive.[4]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[8]
Spills and Leaks
For minor spills, sweep up the material, avoiding dust generation, and place it into a suitable, closed container for disposal.[4] For major spills, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection.[9] Prevent the spill from entering drains or waterways.[9]
Experimental Protocols
While this compound itself is less commonly used as a substrate in enzyme assays compared to its ortho- and para-isomers, the principles of its use in laboratory procedures are similar. The following protocols provide examples of how phenylenediamines are used in common laboratory assays.
Protocol for Use of o-Phenylenediamine Dihydrochloride (OPD) as a Chromogenic Substrate in ELISA
This protocol details the use of the isomer o-Phenylenediamine Dihydrochloride (OPD) as a chromogenic substrate for horseradish peroxidase (HRP) in an Enzyme-Linked Immunosorbent Assay (ELISA). This is a widely used method for detecting and quantifying proteins and other antigens.
Materials:
-
o-Phenylenediamine Dihydrochloride (OPD) tablets
-
Phosphate-Citrate Buffer (0.05 M, pH 5.0)
-
30% Hydrogen Peroxide (H₂O₂)
-
3 M Hydrochloric Acid (HCl) or 3 M Sulfuric Acid (H₂SO₄)
-
HRP-conjugated antibody
-
Coated and blocked ELISA plate with antigen and primary antibody
-
Prepare Substrate Buffer: Dissolve a phosphate-citrate buffer tablet in deionized water to a final concentration of 0.05 M and adjust the pH to 5.0 if necessary.
-
Prepare Substrate Solution: Immediately before use, dissolve one OPD tablet (e.g., 10 mg) in the appropriate volume of substrate buffer to achieve the desired concentration (typically 0.4 mg/mL). For a 10 mg tablet, this would be 25 mL of buffer. Add 40 µL of 30% H₂O₂ per 100 mL of substrate solution. Protect the solution from light.
-
ELISA Plate Reaction:
-
After incubating the ELISA plate with the HRP-conjugated secondary antibody, wash the plate thoroughly to remove any unbound conjugate.
-
Add 200 µL of the freshly prepared OPD substrate solution to each well.
-
Incubate the plate in the dark at room temperature for approximately 30 minutes. A yellow-orange color will develop in the presence of HRP.
-
-
Stop Reaction and Read Absorbance:
-
Stop the reaction by adding 50 µL of 3 M HCl or 3 M H₂SO₄ to each well. The color will change to a more stable orange-brown.
-
Read the absorbance of each well at 492 nm using a microplate reader. If the reaction is not stopped, the absorbance can be read at 450 nm.
-
Caption: ELISA workflow using OPD as a chromogenic substrate.
Synthesis of m-Phenylenediamine
This protocol describes a general method for the synthesis of m-phenylenediamine via the catalytic hydrogenation of m-dinitrobenzene.[11]
Materials:
-
m-Dinitrobenzene
-
Palladium-Ruthenium on Carbon (Pd-Ru/C) catalyst
-
Ethanol (or other suitable solvent like methanol (B129727) or benzene)
-
High-pressure autoclave with stirring
-
Hydrogen gas
Procedure: [11]
-
Reaction Setup: In a high-pressure autoclave, combine m-dinitrobenzene, the Pd-Ru/C catalyst, and the solvent (e.g., ethanol). A typical ratio would be 50g of m-dinitrobenzene, 0.1g of catalyst, and 100 mL of ethanol.
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1.0-2.0 MPa).
-
Reaction: Heat the mixture to the reaction temperature (e.g., 100-120°C) with vigorous stirring. The hydrogenation reaction will proceed.
-
Work-up: After the reaction is complete (as determined by monitoring hydrogen uptake or by analytical methods like GC), cool the autoclave and carefully vent the hydrogen gas.
-
Purification: Filter the reaction mixture to remove the catalyst. The catalyst can be recycled. The solvent is then removed from the filtrate by distillation under normal pressure. The resulting crude m-phenylenediamine is then purified by vacuum distillation to yield the final product.
Caption: General workflow for the synthesis of m-phenylenediamine.
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations.[6] this compound is very toxic to aquatic life with long-lasting effects, so release to the environment must be avoided.[6] Dispose of contents/container to an approved waste disposal plant.
Conclusion
This compound is a valuable laboratory chemical that requires stringent safety protocols due to its hazardous nature. By adhering to the guidelines for personal protective equipment, proper handling and storage, and emergency procedures outlined in this guide, researchers can safely utilize this compound in various applications. The provided experimental protocols offer a framework for its use in synthesis and as part of analytical procedures, highlighting its role in scientific research and development.
References
- 1. This compound, 99% 100 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 2. m-Phenylenediamine synthesis - chemicalbook [chemicalbook.com]
- 3. chemeo.com [chemeo.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. osha.gov [osha.gov]
- 6. N,N-Dimethyl-p-phenylenediamine peroxidase test, = 99.0 titration 536-46-9 [sigmaaldrich.com]
- 7. scientificlabs.com [scientificlabs.com]
- 8. scbt.com [scbt.com]
- 9. images10.newegg.com [images10.newegg.com]
- 10. images10.newegg.com [images10.newegg.com]
- 11. CN101323579A - A kind of method for preparing m-phenylenediamine - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: m-Phenylenediamine Dihydrochloride as an Epoxy Curing Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing m-phenylenediamine (B132917) dihydrochloride (B599025) as a curing agent for epoxy resins. This document outlines the theoretical background, potential curing mechanisms, detailed experimental protocols for characterization, and comparative data on the properties of analogous cured epoxy systems.
Introduction
m-Phenylenediamine (m-PDA) is a well-established aromatic amine curing agent for epoxy resins, known for imparting high thermal stability and mechanical strength to the cured product.[1] However, m-PDA is a solid that requires melting and careful handling.[2] m-Phenylenediamine dihydrochloride, a stable and water-soluble salt of m-PDA, presents a promising alternative with potentially improved handling characteristics.[3] The use of the dihydrochloride salt necessitates a strategy to liberate the reactive amine to initiate the curing reaction with the epoxy resin. This document explores two potential pathways for this activation: thermal decomposition and in-situ neutralization.
Proposed Curing Mechanisms
The fundamental curing reaction involves the nucleophilic addition of the primary amine groups of m-phenylenediamine to the electrophilic carbon atoms of the epoxy rings, leading to the formation of a highly cross-linked polymer network.
Two primary hypotheses are proposed for the activation of m-phenylenediamine from its dihydrochloride salt:
-
Hypothesis A: Thermal Decomposition. At elevated temperatures, this compound may decompose to yield free m-phenylenediamine and hydrogen chloride (HCl). The liberated m-PDA then proceeds to cure the epoxy resin. The presence of HCl could potentially influence the reaction, possibly acting as a catalyst or participating in side reactions with the epoxy resin, which has been shown to be susceptible to attack by HCl.[4][5] This pathway requires experimental validation to determine the decomposition temperature and its effect on the final properties of the cured resin.
-
Hypothesis B: In-situ Neutralization. The addition of a stoichiometric amount of a suitable base can neutralize the hydrogen chloride, liberating the free m-phenylenediamine to react with the epoxy resin at a lower temperature than required for thermal decomposition. The choice of base and the removal of the resulting salt are critical considerations for this method.
Experimental Protocols
The following protocols provide detailed methodologies for sample preparation, curing, and characterization of epoxy resins cured with this compound.
3.1. Materials and Equipment
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., EPON™ 828 or equivalent)
-
Curing Agent: this compound
-
Base (for neutralization protocol): Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Solvent (optional, for improved mixing): Anhydrous acetone (B3395972) or similar volatile solvent
-
Equipment:
-
Mechanical stirrer or magnetic stirrer with hot plate
-
Vacuum oven
-
Molds for specimen casting (e.g., silicone or PTFE)
-
Differential Scanning Calorimeter (DSC)
-
Fourier-Transform Infrared (FTIR) Spectrometer with ATR accessory
-
Universal Testing Machine for mechanical property analysis
-
3.2. Stoichiometric Calculations
The stoichiometric ratio of the epoxy resin to the amine curing agent is crucial for achieving optimal properties. The calculation is based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin.
-
AHEW of this compound: The molecular weight is 181.06 g/mol , and it has four reactive amine hydrogens. AHEW = 181.06 / 4 = 45.265 g/equivalent .
-
EEW of Epoxy Resin: This value is provided by the manufacturer (typically around 185-192 g/equivalent for DGEBA resins).
The required parts by weight of curing agent per 100 parts of resin (phr) is calculated as: phr = (AHEW / EEW) * 100
3.3. Sample Preparation and Curing
Protocol 1: Thermal Decomposition Curing
-
Mixing:
-
Preheat the epoxy resin to a temperature that reduces its viscosity for easier mixing (e.g., 60 °C).
-
Weigh the calculated stoichiometric amount of this compound.
-
Gradually add the curing agent to the preheated epoxy resin while stirring continuously until a homogeneous mixture is obtained. If necessary, a minimal amount of a volatile solvent can be used to aid dispersion, which must be subsequently removed under vacuum.
-
-
Degassing: Place the mixture in a vacuum oven at a temperature sufficient to remove any entrapped air or solvent without initiating the curing reaction (e.g., 60 °C).
-
Casting: Pour the degassed mixture into preheated molds.
-
Curing: Transfer the molds to an oven and cure according to a predefined temperature profile. A multi-stage curing schedule is recommended to control the reaction rate and minimize internal stresses. A hypothetical curing schedule could be:
-
Initial cure: 2 hours at 120 °C
-
Post-cure: 2 hours at 150 °C and 1 hour at 180 °C.
-
Note: The optimal curing schedule must be determined experimentally, likely guided by DSC analysis.
-
Protocol 2: In-situ Neutralization Curing
-
Mixing:
-
Disperse the calculated stoichiometric amount of this compound in the epoxy resin at room temperature with vigorous stirring.
-
Slowly add a stoichiometric equivalent of a non-nucleophilic base (relative to the HCl in the salt) to the mixture while continuing to stir. An exothermic reaction may be observed.
-
Continue stirring until the mixture is homogeneous.
-
-
Degassing: Degas the mixture in a vacuum oven at room temperature.
-
Casting: Pour the degassed mixture into molds.
-
Curing: Cure the samples in an oven. A typical curing schedule for aromatic amines is:
-
Initial cure: 2 hours at 80 °C
-
Post-cure: 2 hours at 120 °C.
-
Note: The optimal curing schedule should be determined experimentally.
-
3.4. Characterization Methods
3.4.1. Differential Scanning Calorimetry (DSC) for Cure Analysis
-
Objective: To determine the heat of cure, glass transition temperature (Tg), and degree of cure.[6]
-
Procedure:
-
Prepare a small sample (5-10 mg) of the uncured mixture in a hermetically sealed aluminum DSC pan.
-
Place the sample and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) from room temperature to a temperature above the curing exotherm (e.g., 250 °C).
-
Cool the sample back to room temperature.
-
Perform a second heating scan at the same rate to determine the Tg of the cured material.
-
-
Data Analysis:
-
The total heat of cure (ΔH_total) is the area under the exothermic peak in the first scan.
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve of the second scan.
-
The degree of cure for a partially cured sample can be calculated by comparing its residual heat of reaction to the total heat of reaction of an uncured sample.
-
3.4.2. Fourier-Transform Infrared (FTIR) Spectroscopy for Cure Monitoring
-
Objective: To monitor the progress of the curing reaction by observing the disappearance of the epoxy group absorption band.[7]
-
Procedure:
-
Acquire an FTIR spectrum of the uncured mixture using an ATR accessory.
-
Acquire spectra of the sample at various stages of the curing process.
-
The disappearance of the characteristic epoxy ring peak (around 915 cm⁻¹) indicates the progression of the curing reaction. An aromatic C-H peak can be used as an internal standard for normalization.
-
3.4.3. Mechanical Property Testing
-
Objective: To determine the tensile and flexural properties of the cured epoxy resin.
-
Specimen Preparation: Prepare dog-bone shaped specimens for tensile testing and rectangular bars for flexural testing according to the relevant ASTM standards.[8] Ensure the specimens are fully cured and conditioned at standard laboratory conditions (23 °C, 50% RH) before testing.[9]
-
Test Procedures:
-
Tensile Testing (ASTM D638): Mount the specimen in the grips of a universal testing machine and apply a tensile load at a constant crosshead speed until failure. Record the load and elongation to determine tensile strength, modulus, and elongation at break.
-
Flexural Testing (ASTM D790): Place the specimen on two supports and apply a load to the center at a constant crosshead speed until failure. Record the load and deflection to determine flexural strength and modulus.
-
Data Presentation
The following tables summarize the expected properties of epoxy resins cured with m-phenylenediamine, which can be used as a benchmark for evaluating the performance of this compound cured systems.
| Property | Test Method | Typical Value for m-PDA Cured Epoxy |
| Glass Transition Temp. (Tg) | DSC | 150 - 180 °C |
| Tensile Strength | ASTM D638 | 70 - 90 MPa |
| Tensile Modulus | ASTM D638 | 2.5 - 3.5 GPa |
| Elongation at Break | ASTM D638 | 3 - 5% |
| Flexural Strength | ASTM D790 | 110 - 140 MPa |
| Flexural Modulus | ASTM D790 | 3.0 - 4.0 GPa |
Note: These values are approximate and can vary depending on the specific epoxy resin, curing conditions, and test parameters.
Visualizations
Diagram 1: Epoxy-Amine Curing Reaction
Caption: General reaction scheme for the curing of epoxy resin with an amine agent.
Diagram 2: Experimental Workflow for Material Characterization
Caption: Workflow for the preparation and characterization of cured epoxy specimens.
Diagram 3: Logical Relationship for Thermal Decomposition Curing
Caption: Proposed logical pathway for the thermal decomposition curing mechanism.
References
- 1. ijert.org [ijert.org]
- 2. US2893973A - Liquefied m-phenylenediamine compositions for curing epoxy ether resins - Google Patents [patents.google.com]
- 3. US3172874A - Xnxz xnx xnx - Google Patents [patents.google.com]
- 4. Unraveling the Mechanistic Origins of Epoxy Degradation in Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ftp.dot.state.tx.us [ftp.dot.state.tx.us]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. dot.ca.gov [dot.ca.gov]
Application Notes and Protocols for the Synthesis of Poly(m-phenylene isophthalamide) Aramid Fibers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of poly(m-phenylene isophthalamide) (PMIA), a meta-aramid polymer, through low-temperature solution polycondensation. The primary focus is on the reaction between m-phenylenediamine (B132917) and isophthaloyl chloride. Additionally, this guide addresses the necessary modifications for utilizing m-phenylenediamine dihydrochloride (B599025) as the starting material.
Introduction
Aramid fibers, or aromatic polyamides, are a class of high-performance synthetic fibers known for their exceptional strength, thermal stability, and chemical resistance. Meta-aramid fibers, such as those derived from poly(m-phenylene isophthalamide), are particularly valued for their excellent thermal and electrical insulation properties. The synthesis of PMIA is typically achieved through the low-temperature solution polycondensation of m-phenylenediamine (MPD) and isophthaloyl chloride (IPC) in a polar aprotic solvent.[1][2] This method allows for the formation of a high molecular weight polymer suitable for spinning into high-performance fibers.[2]
Polymerization Reaction
The fundamental reaction for the synthesis of PMIA is a condensation polymerization between the amine groups of m-phenylenediamine and the acyl chloride groups of isophthaloyl chloride. This reaction forms an amide linkage and releases hydrogen chloride (HCl) as a byproduct.[3]
Caption: Polymerization of m-phenylenediamine and isophthaloyl chloride to form PMIA.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of PMIA, compiled from various sources. The exact values can be optimized based on the desired polymer properties and experimental setup.
| Parameter | Value | Notes |
| Monomer Concentration | 5-20% (w/w) | The concentration of the monomers in the solvent can affect the viscosity of the resulting polymer solution and the molecular weight. |
| Monomer Molar Ratio | 1:1 (MPD:IPC) | A stoichiometric balance is crucial for achieving high molecular weight. A slight excess of one monomer can be used to cap the ends. |
| Solvent | N,N-dimethylacetamide (DMAc) | A polar aprotic solvent is necessary to dissolve the monomers and the resulting polymer. |
| Reaction Temperature | -10 to 10 °C | Low temperatures are used to control the reaction rate and prevent side reactions. |
| Reaction Time | 1-3 hours | The reaction is typically rapid, with the viscosity of the solution increasing significantly as polymerization proceeds. |
| Neutralizing Agent | Calcium hydroxide (B78521) (Ca(OH)₂) | Used to neutralize the HCl byproduct, forming CaCl₂, which can help keep the polymer in solution. |
| Polymer Solution (Dope) | 15-25% polymer, 5-10% CaCl₂ in DMAc | This solution can be directly used for spinning into fibers. |
| Inherent Viscosity | 1.5-2.5 dL/g | A measure of the polymer's molecular weight. Higher values indicate a higher molecular weight. |
| Yield | >95% | The reaction typically proceeds to a high yield under optimal conditions. |
Experimental Protocol: Synthesis of PMIA using m-Phenylenediamine
This protocol details the laboratory-scale synthesis of PMIA via low-temperature solution polycondensation.
4.1. Materials and Equipment
-
m-Phenylenediamine (MPD), flakes or powder
-
Isophthaloyl chloride (IPC)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Calcium hydroxide (Ca(OH)₂)
-
Nitrogen gas supply
-
Glass reactor with a mechanical stirrer, nitrogen inlet, and thermometer
-
Cooling bath (ice-salt or other)
-
Funnel for solid addition
-
Beaker for precipitation
-
Filtration apparatus
-
Drying oven
4.2. Procedure
-
Reactor Setup: Assemble the glass reactor and ensure it is clean and dry. Equip it with a mechanical stirrer, a nitrogen inlet, and a thermometer.
-
Solvent and Monomer Addition: Under a nitrogen atmosphere, charge the reactor with anhydrous DMAc. Begin stirring and cool the solvent to 0-5 °C using a cooling bath.
-
Dissolution of MPD: Slowly add the m-phenylenediamine to the cooled solvent while stirring. Continue to stir until the MPD is completely dissolved.
-
Polymerization: Once the MPD is dissolved, slowly add the isophthaloyl chloride to the solution. The addition should be done portion-wise to control the reaction exotherm. Maintain the temperature of the reaction mixture between 0 and 10 °C.
-
Reaction Progression: As the IPC is added, the viscosity of the solution will increase significantly. Continue stirring for 1-3 hours after the addition of IPC is complete.
-
Neutralization: Prepare a slurry of calcium hydroxide in DMAc. Slowly add this slurry to the polymer solution to neutralize the HCl byproduct. The amount of Ca(OH)₂ should be stoichiometric to the amount of HCl produced.
-
Polymer Solution (Dope): After neutralization, the resulting viscous solution is the polymer dope (B7801613), which can be used for fiber spinning or polymer precipitation.
-
Polymer Precipitation and Washing (Optional): To isolate the solid polymer, slowly pour the polymer dope into a beaker of vigorously stirred water. The polymer will precipitate as a white solid.
-
Purification: Filter the precipitated polymer and wash it thoroughly with hot water to remove any remaining solvent and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Protocol Modification for m-Phenylenediamine Dihydrochloride
When using this compound as the starting material, the amine groups are protonated and thus unreactive towards the acyl chloride. Therefore, a preliminary neutralization step is required to generate the free diamine in situ.
5.1. Modified Procedure
-
Initial Neutralization: Before the polymerization step, the this compound must be neutralized.
-
Dissolve the this compound in DMAc in the reactor.
-
For every mole of this compound, two moles of a suitable base are required for neutralization. A common choice is calcium hydroxide.
-
Slowly add a slurry of the base in DMAc to the reactor while stirring. This reaction will produce calcium chloride and water.
-
-
Water Removal (Optional but Recommended): The water produced during neutralization can interfere with the polymerization reaction. It is advisable to remove the water, for example, by azeotropic distillation if the solvent system allows, or by using a drying agent that is subsequently removed.
-
Polymerization: Once the neutralization is complete and the free m-phenylenediamine is formed in the solution, proceed with the polymerization by adding isophthaloyl chloride as described in the standard protocol (Section 4.2, steps 4-10). Note that additional HCl will be produced during the polymerization, which will also need to be neutralized as in the standard protocol.
Experimental Workflow Diagram
The following diagram illustrates the experimental workflow for the synthesis of PMIA.
Caption: Experimental workflow for PMIA synthesis.
Characterization of Poly(m-phenylene isophthalamide)
The synthesized PMIA polymer can be characterized by various techniques to determine its properties:
-
Inherent Viscosity: To estimate the molecular weight of the polymer.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide linkages and the overall chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To further elucidate the polymer's structure.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Isophthaloyl chloride is corrosive and reacts with moisture; handle it with care.
-
m-Phenylenediamine and its dihydrochloride are toxic; avoid inhalation and skin contact.
-
DMAc is a skin and respiratory irritant.
-
The polymerization reaction can be exothermic; maintain proper temperature control.
References
Application Notes and Protocols for m-Phenylenediamine Dihydrochloride in Polyurea Elastomer Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyurea elastomers are a class of polymers known for their rapid curing, exceptional mechanical properties, and excellent chemical and thermal resistance. These properties are derived from the formation of urea (B33335) linkages through the reaction of an isocyanate component with an amine component. The choice of the amine, particularly the chain extender, plays a crucial role in tailoring the final properties of the elastomer.
m-Phenylenediamine (B132917) (MPD), an aromatic diamine, is utilized as a chain extender to enhance the hard segment content in polyurea elastomers. This incorporation of aromatic units into the polymer backbone leads to materials with increased rigidity, thermal stability, and chemical resistance. This document provides detailed application notes and protocols for the formulation of polyurea elastomers using m-phenylenediamine dihydrochloride (B599025). While the direct use of the dihydrochloride salt is not extensively documented in literature, this guide outlines a scientifically sound approach for its inclusion through an in-situ neutralization process.
Reaction Mechanism
The fundamental reaction in polyurea formation is the nucleophilic addition of an amine group to an isocyanate group. When using m-phenylenediamine dihydrochloride, a preliminary in-situ neutralization step is required to liberate the reactive primary amine groups. This is achieved by introducing a suitable base to the reaction mixture.
Caption: Reaction pathway for polyurea synthesis using this compound.
Experimental Protocols
Materials
-
Isocyanate Component: Aromatic or aliphatic diisocyanate prepolymer (e.g., Methylene diphenyl diisocyanate (MDI) based prepolymer).
-
Amine Component:
-
Polyetheramine (e.g., Jeffamine® D-2000)
-
This compound (MPD·2HCl)
-
-
Base for Neutralization: Triethylamine (B128534) (TEA) or other suitable non-protic tertiary amine.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent.
Equipment
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Vacuum oven
Protocol for Solution Polymerization
This protocol outlines the synthesis of a polyurea elastomer using this compound as a chain extender via a two-step solution polymerization method.
Step 1: In-situ Neutralization of this compound
-
In a clean and dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound and anhydrous DMF.
-
Stir the mixture under a gentle stream of nitrogen until the salt is fully dissolved.
-
Slowly add a stoichiometric amount of triethylamine (2 moles of TEA for every 1 mole of MPD·2HCl) to the solution at room temperature. The formation of a precipitate (triethylammonium chloride) may be observed.
-
Allow the mixture to stir for 30 minutes to ensure complete neutralization.
Step 2: Polyurea Synthesis
-
In a separate flask, prepare a solution of the polyetheramine in anhydrous DMF.
-
Add the polyetheramine solution to the flask containing the neutralized m-phenylenediamine.
-
In a dropping funnel, prepare a solution of the diisocyanate prepolymer in anhydrous DMF.
-
Slowly add the isocyanate solution dropwise to the amine solution under vigorous stirring. An increase in viscosity will be observed as the polymerization proceeds.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Cast the resulting polymer solution onto a glass plate to form a film of the desired thickness.
-
Dry the film in a vacuum oven at 60-80°C for 24 hours to remove the solvent.
Caption: Experimental workflow for polyurea elastomer synthesis.
Data Presentation
The inclusion of m-phenylenediamine as a chain extender significantly influences the properties of the resulting polyurea elastomer. The following tables summarize typical quantitative data for aromatic polyurea elastomers. Note that specific values will vary depending on the exact formulation, including the isocyanate type, the polyetheramine, and the ratio of components.
Table 1: Mechanical Properties of Aromatic Polyurea Elastomers
| Property | Typical Value Range | Test Method |
| Tensile Strength | 15 - 35 MPa | ASTM D412 |
| Elongation at Break | 200 - 600 % | ASTM D412 |
| Tear Strength | 50 - 100 kN/m | ASTM D624 |
| Shore A Hardness | 80 - 95 | ASTM D2240 |
| 100% Modulus | 5 - 15 MPa | ASTM D412 |
Table 2: Thermal Properties of Aromatic Polyurea Elastomers
| Property | Typical Value Range | Test Method |
| Glass Transition Temperature (Tg) | -50 to -20 °C (Soft Segment) | DSC |
| Decomposition Temperature | > 300 °C | TGA |
| Service Temperature | -40 to 120 °C | - |
Table 3: Chemical Resistance of Aromatic Polyurea Elastomers (Spot Test, 24h)
| Chemical | Resistance |
| Water | Excellent |
| 10% Hydrochloric Acid | Good |
| 10% Sodium Hydroxide | Excellent |
| Xylene | Moderate |
| Acetone | Limited |
| Gasoline | Good |
| Brake Fluid | Good |
Resistance ratings are general and should be confirmed for specific applications. "Excellent" indicates no visible change, "Good" indicates slight swelling or discoloration, "Moderate" indicates noticeable swelling, and "Limited" indicates significant degradation.
Discussion
The use of this compound offers a potential alternative to handling the free diamine, which can be more sensitive to oxidation and moisture. The in-situ neutralization protocol is critical for the successful incorporation of MPD into the polyurea backbone. The choice of base is important; a non-protic tertiary amine like triethylamine is recommended to avoid side reactions with the isocyanate. The formation of a salt byproduct (triethylammonium chloride) may affect the clarity and properties of the final elastomer, and thus filtration of the amine solution prior to reaction with the isocyanate may be considered.
The incorporation of the rigid aromatic structure of m-phenylenediamine is expected to increase the hardness, tensile strength, and thermal stability of the polyurea elastomer, potentially at the expense of reduced elongation at break. The enhanced chemical resistance, particularly against non-polar solvents, is another anticipated benefit of using an aromatic chain extender.
Researchers and developers should carefully optimize the stoichiometry of the reactants, including the base for neutralization, to achieve the desired properties in the final polyurea elastomer. The protocols and data presented here provide a solid foundation for the formulation and characterization of these high-performance materials.
Application Notes and Protocols: m-Phenylenediamine Dihydrochloride as a Cross-linking Agent for Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Phenylenediamine (B132917) dihydrochloride (B599025) is a versatile cross-linking agent employed to enhance the mechanical, thermal, and chemical properties of various polymers. As a diamine, it introduces covalent bonds between polymer chains, forming a three-dimensional network structure. This modification is particularly relevant in the development of advanced materials for applications such as controlled drug release, tissue engineering, and specialized membrane technologies. The dihydrochloride form offers improved stability and solubility in aqueous solutions, though it typically requires a neutralization step to liberate the reactive free amine for the cross-linking reaction to proceed.
This document provides detailed application notes and experimental protocols for the use of m-phenylenediamine dihydrochloride as a cross-linking agent, with a focus on its application in polymer systems relevant to drug development and biomedical research.
Mechanism of Action
The primary amine groups of m-phenylenediamine are nucleophilic and can react with various functional groups on polymer chains to form stable covalent cross-links. Common reaction pathways include:
-
Amide Bond Formation: Reaction with carboxylic acid or acyl chloride groups on polymers.
-
Epoxy Ring Opening: Reaction with epoxide groups, a common curing mechanism for epoxy resins.
-
Imide Ring Formation: Reaction with dianhydrides to form polyimides.
The resulting cross-linked network restricts polymer chain mobility, leading to increased stiffness, improved thermal stability, and reduced solubility. In the context of drug delivery, this can be leveraged to control the swelling of hydrogels and thereby modulate the release rate of encapsulated therapeutic agents.
Applications in Polymer Science and Drug Development
The use of m-phenylenediamine as a cross-linker can significantly alter the properties of polymers, making them suitable for a range of specialized applications:
-
Controlled Drug Delivery: By adjusting the cross-linking density with m-phenylenediamine, the pore size and swelling characteristics of hydrogels can be precisely controlled. This allows for the fine-tuning of release kinetics for various drugs, from burst release to sustained delivery over extended periods.
-
Enhanced Mechanical Properties of Membranes: Cross-linking with m-phenylenediamine can improve the tensile strength and durability of polymer membranes used for filtration and separation processes in pharmaceutical manufacturing.
-
Biomaterial Scaffolds for Tissue Engineering: The improved mechanical integrity and stability of cross-linked polymers make them excellent candidates for fabricating scaffolds that can support cell growth and tissue regeneration.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific polymers and applications.
Protocol 1: Cross-linking of Cellulose (B213188) Acetate (B1210297) Membranes
This protocol is adapted from the methodology described by Kazerouni et al. (2019) for the preparation of cross-linked cellulose acetate membranes.[1] Note that the original study used m-phenylenediamine (m-PDA); when using this compound, a neutralization step is necessary to deprotonate the amine groups.
Materials:
-
Cellulose Acetate (CA)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Deionized water
-
Glass casting plate
-
Casting knife
Procedure:
-
Preparation of Casting Solution:
-
Prepare a casting solution by dissolving a specific weight percentage of cellulose acetate in DMF. For example, a 15 wt% solution can be prepared by dissolving 15 g of CA in 85 g of DMF.
-
Stir the mixture at room temperature until the CA is completely dissolved.
-
-
Preparation of Cross-linker Solution:
-
Prepare a stock solution of this compound in DMF.
-
Just before use, neutralize the this compound solution by adding a stoichiometric amount of NaOH solution to liberate the free m-phenylenediamine. The pH should be adjusted to be slightly basic.
-
-
Incorporation of Cross-linker:
-
Add the desired amount of the neutralized m-phenylenediamine solution to the cellulose acetate casting solution to achieve the target cross-linker concentration (e.g., 0.25 wt%, 0.50 wt%, 0.75 wt%, or 1.00 wt% relative to the weight of CA).[1]
-
Stir the mixture thoroughly to ensure homogeneous distribution of the cross-linker.
-
-
Membrane Casting:
-
Pour the resulting polymer solution onto a clean, dry glass plate.
-
Use a casting knife to spread the solution to a uniform thickness.
-
Allow the solvent to evaporate at room temperature for a controlled period (e.g., 30 seconds to 2 minutes) to form a thin film.
-
-
Coagulation and Cross-linking:
-
Immerse the glass plate with the cast film into a coagulation bath of deionized water.
-
The membrane will precipitate and detach from the glass plate.
-
Keep the membrane in the water bath for at least 24 hours to ensure complete solvent exchange and to allow the cross-linking reaction to proceed.
-
-
Post-treatment:
-
Wash the cross-linked membrane thoroughly with deionized water to remove any residual solvent and unreacted cross-linker.
-
Store the membrane in deionized water until further use.
-
Workflow for Cross-linking Cellulose Acetate Membranes
References
Application Notes and Protocols for the Preparation of Poly(m-phenylenediamine) from its Dihydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of poly(m-phenylenediamine) (PmPD) via chemical oxidative polymerization of m-phenylenediamine (B132917) dihydrochloride (B599025). This method offers a straightforward approach to producing PmPD, a polymer with significant potential in various applications, including anti-corrosion coatings, sensors, and as a component in advanced materials. This document outlines the synthesis, purification, and characterization of PmPD, along with a protocol for its application as a corrosion inhibitor.
Introduction
Poly(m-phenylenediamine) (PmPD) is a member of the polyphenylenediamine family, which are polymers synthesized from the oxidation of phenylenediamine isomers.[1][2] PmPD has garnered interest due to its desirable properties, including good thermal stability and the presence of reactive amine groups in its backbone. These features make it a valuable material for applications such as corrosion protection for various metals, including steel, aluminum, and copper.[1][2] The synthesis from its dihydrochloride salt in an aqueous medium is a common and practical approach.
Experimental Protocols
Protocol 1: Synthesis of Poly(m-phenylenediamine) from m-Phenylenediamine Dihydrochloride
This protocol details the chemical oxidative polymerization of this compound using ammonium (B1175870) persulfate as the oxidant.
Materials:
-
This compound
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of this compound in deionized water in a beaker to achieve a desired concentration (e.g., 0.2 M). Place the beaker in an ice bath and stir the solution until the monomer is completely dissolved.
-
Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate in deionized water to create the oxidant solution (e.g., 0.5 M).
-
Polymerization: Slowly add the ammonium persulfate solution dropwise to the stirred monomer solution in the ice bath. The reaction mixture will gradually change color, indicating the onset of polymerization.
-
Reaction Completion: Continue stirring the reaction mixture in the ice bath for a predetermined period (e.g., 2-4 hours) and then allow it to slowly warm to room temperature while stirring continues for a total of 24 hours to ensure complete polymerization.
-
Isolation of the Polymer: The resulting dark polymer precipitate is collected by vacuum filtration using a Buchner funnel.
-
Purification:
-
Wash the polymer precipitate thoroughly with deionized water to remove any unreacted monomer and oxidant.
-
Subsequently, wash the polymer with methanol and acetone to remove oligomers and other impurities.
-
-
Drying: Dry the purified poly(m-phenylenediamine) powder in a vacuum oven at a controlled temperature (e.g., 60°C) for 24 hours.
-
Storage: Store the dried polymer in a desiccator to prevent moisture absorption.
Table 1: Representative Reaction Conditions for the Synthesis of Poly(m-phenylenediamine)
| Parameter | Condition |
| Monomer | This compound |
| Monomer Concentration | 0.2 M |
| Oxidant | Ammonium persulfate |
| Oxidant Concentration | 0.5 M |
| Temperature | 0-5°C initially, then room temperature |
| Reaction Time | 24 hours |
| Solvent | Deionized water |
Protocol 2: Application of Poly(m-phenylenediamine) as a Corrosion Inhibitor
This protocol describes the preparation and evaluation of a poly(m-phenylenediamine) coating for the corrosion protection of mild steel.
Materials:
-
Synthesized poly(m-phenylenediamine)
-
Epoxy resin and hardener
-
Appropriate solvent (e.g., N-methyl-2-pyrrolidone, NMP)
-
Mild steel coupons
-
Abrasive paper (various grits)
-
Acetone
-
Corrosive medium (e.g., 3.5% NaCl solution)
Equipment:
-
Beaker
-
Ultrasonic bath
-
Coating applicator (e.g., brush, spray gun)
-
Electrochemical workstation (for testing)
-
Corrosion cell
Procedure:
-
Substrate Preparation:
-
Mechanically polish the mild steel coupons with successively finer grades of abrasive paper.
-
Degrease the coupons by sonicating them in acetone.
-
Dry the coupons thoroughly.
-
-
Coating Formulation:
-
Disperse a specific weight percentage of poly(m-phenylenediamine) powder (e.g., 0.5 wt%) in a suitable solvent using an ultrasonic bath to ensure uniform dispersion.
-
Add the epoxy resin to the PmPD dispersion and mix thoroughly.
-
Add the hardener to the mixture according to the manufacturer's instructions and stir to achieve a homogeneous coating solution.
-
-
Coating Application:
-
Apply the formulated coating onto the prepared mild steel coupons using a brush or spray gun to a uniform thickness.
-
Allow the coated coupons to cure at room temperature for the time specified for the epoxy system (e.g., 24-48 hours).
-
-
Corrosion Testing (Electrochemical Impedance Spectroscopy - EIS):
-
Set up a standard three-electrode corrosion cell with the coated coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
Immerse the electrodes in the 3.5% NaCl solution.
-
Perform EIS measurements over a specific frequency range to evaluate the corrosion resistance of the coating. The higher the impedance value, the better the corrosion protection.[3]
-
Data Presentation
Table 2: Typical Characterization Data for Poly(m-phenylenediamine)
| Characterization Technique | Observed Features | Interpretation |
| FTIR Spectroscopy | Broad peak around 3400 cm⁻¹ | N-H stretching vibrations of amino groups |
| Peaks around 1600-1650 cm⁻¹ | C=C stretching of aromatic rings and N-H bending | |
| Peaks around 1500-1580 cm⁻¹ | C=C stretching of quinoid rings | |
| Peaks around 1200-1300 cm⁻¹ | C-N stretching vibrations | |
| Peaks around 800-900 cm⁻¹ | C-H out-of-plane bending of substituted benzene (B151609) rings | |
| UV-Vis Spectroscopy | Absorption band around 355 nm | π-π* transition of the benzenoid rings |
| Absorption band around 420 nm | Polaron-π* transition | |
| Absorption band around 540 nm | π-polaron transition | |
| X-ray Diffraction (XRD) | Broad peaks | Amorphous nature of the polymer |
Note: The exact peak positions may vary depending on the specific synthesis conditions and the doping level of the polymer.
Visualizations
References
Application Notes and Protocols: m-Phenylenediamine Dihydrochloride in the Synthesis of Dyes and Pigments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of m-phenylenediamine (B132917) dihydrochloride (B599025) in the synthesis of azo dyes, focusing on the preparation of Bismarck Brown Y and Chrysoidine (B147795). Detailed experimental protocols, quantitative data, and application methodologies are presented to guide researchers in the synthesis and utilization of these historically significant and industrially relevant colorants.
Introduction
m-Phenylenediamine (MPD) and its dihydrochloride salt are versatile chemical intermediates widely used in the synthesis of a variety of polymers, resins, and notably, dyes and pigments. The presence of two amino groups on the benzene (B151609) ring allows for diazotization and coupling reactions, forming the characteristic azo linkage (-N=N-), which is the basis of a vast class of synthetic colorants known as azo dyes. These dyes are valued for their intense colors, good fastness properties, and relatively simple synthesis. This document details the synthesis and application of two prominent azo dyes derived from m-phenylenediamine: Bismarck Brown Y and Chrysoidine.
Synthesis of Azo Dyes from m-Phenylenediamine Dihydrochloride
The synthesis of azo dyes from this compound typically involves two key steps: diazotization of a primary aromatic amine and subsequent azo coupling with an activated aromatic compound. In the case of Bismarck Brown Y, m-phenylenediamine serves as both the diazo component and the coupling component. For Chrysoidine, aniline (B41778) is diazotized and then coupled with m-phenylenediamine.
Experimental Protocol 1: Synthesis of Bismarck Brown Y
Bismarck Brown Y is a diazo dye that is synthesized through the double diazotization of m-phenylenediamine, which then couples with two additional molecules of m-phenylenediamine.[1] This reaction is a classic example of how a single aromatic diamine can serve as both the precursor to the diazonium salt and the coupling agent.[1]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) |
| This compound | C₆H₈N₂·2HCl | 181.06 |
| Sodium Nitrite (B80452) | NaNO₂ | 69.00 |
| Hydrochloric Acid (concentrated) | HCl | 36.46 |
| Deionized Water | H₂O | 18.02 |
| Ice | - | - |
Procedure:
-
Preparation of the Diazo Component Solution: In a 250 mL beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated hydrochloric acid and deionized water. Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Diazotization: Slowly add a solution of sodium nitrite (dissolved in cold deionized water) dropwise to the cooled m-phenylenediamine solution. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt. Continue stirring for 15-20 minutes after the addition is complete to ensure full diazotization. The resulting solution contains the bis-diazonium salt of m-phenylenediamine.
-
Preparation of the Coupling Component Solution: In a separate 500 mL beaker, dissolve two molar equivalents of this compound in deionized water. Cool this solution to 0-5 °C in an ice bath.
-
Azo Coupling: Slowly add the cold bis-diazonium salt solution to the cold m-phenylenediamine solution with vigorous stirring. A brown precipitate of Bismarck Brown Y will form immediately.
-
Completion and Isolation: Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Purification: Collect the crude Bismarck Brown Y by vacuum filtration and wash it with cold water to remove any unreacted starting materials and inorganic salts. The product can be further purified by recrystallization from hot water or an ethanol-water mixture.
-
Drying: Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Experimental Protocol 2: Synthesis of Chrysoidine
Chrysoidine is a basic azo dye prepared by the diazotization of aniline followed by coupling with m-phenylenediamine.[2][3]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Aniline | C₆H₅NH₂ | 93.13 | 5.0 g | 53.7 |
| Concentrated Hydrochloric Acid | HCl | 36.46 | 15 mL | ~180 |
| Sodium Nitrite | NaNO₂ | 69.00 | 7.0 g | 101.4 |
| m-Phenylenediamine | C₆H₈N₂ | 108.14 | 4.0 g | 37.0 |
| 1 M Hydrochloric Acid | HCl | 36.46 | 25 mL | 25 |
| Sodium Acetate (B1210297) | CH₃COONa | 82.03 | ~2.0 g | ~24.4 |
| Deionized Water | H₂O | 18.02 | - | - |
| Ice | - | - | - | - |
Procedure:
-
Diazotization of Aniline: In a 100 mL beaker, dissolve 5.0 g of aniline in 15 mL of concentrated hydrochloric acid. Cool the mixture to 0–5 °C in an ice-salt bath. In a separate beaker, dissolve 7.0 g of sodium nitrite in 20 mL of cold water. Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 10 minutes after the addition is complete to ensure the formation of benzene diazonium chloride.[2]
-
Coupling with m-Phenylenediamine: In a 250 mL beaker, dissolve 4.0 g of m-phenylenediamine in 25 mL of 1 M hydrochloric acid and cool the solution to 0–5 °C. Adjust the pH of the solution to approximately 4.5 by adding solid sodium acetate (~2 g) with gentle stirring. Slowly add the cold benzene diazonium chloride solution from the previous step to the m-phenylenediamine solution, maintaining the temperature between 0–5 °C. A yellow-orange precipitate of chrysoidine will form.[2]
-
Isolation and Purification: Filter the precipitate under vacuum and wash it thoroughly with cold water to remove inorganic salts. The crude product can be purified by recrystallization from hot water or an ethanol-water mixture.[2]
-
Drying: Dry the purified chrysoidine in a desiccator or at room temperature. The expected yield is approximately 60–70%.[2]
Quantitative Data and Dye Properties
The performance of a dye is determined by its coloristic and fastness properties. The following tables summarize key quantitative data for dyes derived from m-phenylenediamine.
Table 1: Spectroscopic Properties of Bismarck Brown Y and Chrysoidine
| Dye | C.I. Name | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) |
| Bismarck Brown Y | Basic Brown 1 | 457-463[4][5] | Data not readily available |
| Chrysoidine | Basic Orange 2 | ~450 | Data not readily available |
Table 2: Fastness Properties of Azo Dyes Derived from m-Phenylenediamine
Fastness properties are rated on standard scales: the Blue Wool Scale for lightfastness (1-8, where 8 is excellent) and the Grey Scale for wash and rubbing fastness (1-5, where 5 is excellent).[6][7][8][9][10]
| Dye | Substrate | Light Fastness (Blue Wool Scale) | Wash Fastness (Grey Scale) | Rubbing Fastness (Grey Scale) |
| Chrysoidine | Acrylic | 2[11] | 4[11] | 3-4 (wet), 4 (dry)[11] |
| Chrysoidine | Wool | 1-2[11] | 1-2[11] | Data not available |
| Azo Dyes (general) | Cotton | 4-5[12] | 5-6[12] | 4-5[12] |
Application Protocol: Bismarck Brown Y in Histological Staining
Bismarck Brown Y is a metachromatic dye used in histology and cytology to stain various cellular components.[4][13] It is particularly effective for staining acid mucins, cartilage, and mast cell granules.[13]
Preparation of Bismarck Brown Y Staining Solution:
A common formulation for a Bismarck Brown Y staining solution is as follows:[13]
-
Dissolve 0.5 g of Bismarck Brown Y powder in 80 mL of absolute ethanol (B145695).
-
Add 20 mL of a 1% aqueous solution of hydrochloric acid.
-
Mix thoroughly until the dye is completely dissolved.
Staining Protocol for Paraffin Sections:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol solutions to 70% ethanol.
-
Staining: Immerse the slides in the Bismarck Brown Y staining solution for a duration determined by the specific tissue and desired staining intensity (typically a few minutes).
-
Dehydration: Quickly dehydrate the sections through a graded series of ethanol.
-
Clearing: Clear the sections in xylene.
-
Mounting: Mount the coverslip with a suitable mounting medium.
Expected Results:
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a range of azo dyes. The protocols provided for the synthesis of Bismarck Brown Y and Chrysoidine illustrate the fundamental principles of diazotization and azo coupling reactions. The quantitative data on dye properties, such as fastness and spectroscopic characteristics, are crucial for evaluating their performance in various applications, from textile dyeing to biological staining. The detailed application protocol for Bismarck Brown Y in histology underscores the continued relevance of these classic dyes in modern scientific research. Researchers and professionals can utilize this information to effectively synthesize and apply these dyes in their respective fields.
References
- 1. Bismarck brown Y - Wikipedia [en.wikipedia.org]
- 2. How prepare chrysoidine | Filo [askfilo.com]
- 3. Chrysoidine | chemical compound | Britannica [britannica.com]
- 4. stainsfile.com [stainsfile.com]
- 5. Bismarck Brown Y certified, Dye content 50 10114-58-6 [sigmaaldrich.com]
- 6. Lightfastness - Wikipedia [en.wikipedia.org]
- 7. Materials Technology Limited [drb-mattech.co.uk]
- 8. tfl.com [tfl.com]
- 9. benchchem.com [benchchem.com]
- 10. textilelearner.net [textilelearner.net]
- 11. Basic Orange 2 - Chrysoidine - Chrysoidine G from Emperor Chem [emperordye.com]
- 12. Synthesis and characterization of high wash fastness novel azo reactive dyes incorporating aromatic bridged diamines - Arabian Journal of Chemistry [arabjchem.org]
- 13. biognost.com [biognost.com]
Application of m-Phenylenediamine Dihydrochloride in Composite Materials: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Phenylenediamine (B132917) (MPD), and its dihydrochloride (B599025) salt, are versatile chemical compounds crucial in the synthesis of high-performance composite materials. The dihydrochloride form (C₆H₈N₂·2HCl) offers enhanced water solubility compared to the free amine (MPD), making it a valuable precursor in various aqueous-phase polymerization processes. This document provides detailed application notes and experimental protocols for the use of m-phenylenediamine dihydrochloride in the fabrication of epoxy resins, polyamide thin-film composite membranes, and conducting polymer composites.
Application in Epoxy Resin Composites
m-Phenylenediamine is a widely used aromatic amine curing agent for epoxy resins, imparting excellent thermal and mechanical properties to the final composite. While the free amine is more common in this application, the dihydrochloride salt can be used in aqueous-based epoxy systems or as a precursor that is neutralized in situ. The aromatic nature of MPD contributes to a high crosslink density and rigidity, resulting in composites with high glass transition temperatures (Tg) and superior chemical resistance.
Data Presentation: Cured Epoxy Resin Properties
The following table summarizes the typical properties of a Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin cured with m-Phenylenediamine compared to other common amine hardeners.
| Property | m-Phenylenediamine (m-PDA) | Triethylenetetramine (TETA) | Diaminodiphenyl Sulfone (DDS) |
| Glass Transition Temp. (Tg) | ~150-170°C | ~100-120°C | ~180-220°C |
| Tensile Strength | High | Moderate | Very High |
| Flexural Modulus | High | Moderate | Very High |
| Chemical Resistance | Excellent | Good | Excellent |
| Curing Conditions | Elevated Temperature (e.g., 80-150°C) | Room Temperature | High Temperature (e.g., 150-180°C) |
Note: Exact values depend on the specific epoxy resin, curing cycle, and stoichiometry.
Experimental Protocol: Epoxy Resin Curing with m-Phenylenediamine
This protocol describes the curing of a standard DGEBA-based epoxy resin using m-Phenylenediamine.
Materials:
-
Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resin (Epoxide Equivalent Weight ~185-192 g/eq)
-
m-Phenylenediamine (MPD)
-
(Optional for using the dihydrochloride salt) Stoichiometric amount of a base (e.g., NaOH) for neutralization.
-
Mixing container and stirrer
-
Vacuum oven or convection oven
-
Molds for sample casting
Procedure:
-
Stoichiometric Calculation: Calculate the required amount of MPD. The stoichiometric amount is determined by the ratio of amine hydrogen atoms to epoxy groups. For MPD (molecular weight 108.14 g/mol , 4 active hydrogens), the parts per hundred of resin (phr) are calculated as: phr = (Amine Equivalent Weight / Epoxide Equivalent Weight) * 100 Amine Equivalent Weight of MPD = 108.14 / 4 = 27.04 g/eq For an epoxy with EEW of 190 g/eq, phr ≈ (27.04 / 190) * 100 ≈ 14.2 phr.
-
Preparation of Curing Agent:
-
Using MPD: MPD is a solid at room temperature (melting point ~63°C). It must be melted to a liquid state (e.g., at 70-80°C) before mixing with the epoxy resin.[1]
-
Using MPD Dihydrochloride: If using the dihydrochloride salt, it should first be dissolved in a minimal amount of a suitable solvent (e.g., water or a polar organic solvent) and neutralized with a base to generate the free amine. The resulting solution can then be mixed with the epoxy resin, though this may introduce solvent into the system which needs to be managed.
-
-
Mixing: Preheat the epoxy resin to reduce its viscosity (e.g., 60°C). Add the molten MPD to the preheated epoxy resin and mix thoroughly for 5-10 minutes until a homogeneous mixture is achieved.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles until foaming subsides.
-
Casting and Curing: Pour the degassed mixture into preheated molds. A typical curing cycle involves an initial cure at a lower temperature followed by a post-cure at a higher temperature to achieve full crosslinking. For example:
-
2 hours at 80°C, followed by
-
2 hours at 150°C.
-
Logical Workflow for Epoxy Curing
Caption: Workflow for curing epoxy resin with m-phenylenediamine.
Application in Polyamide Thin-Film Composite (TFC) Membranes
m-Phenylenediamine is a key monomer in the synthesis of the active polyamide layer of TFC membranes used for nanofiltration and reverse osmosis. The process, known as interfacial polymerization, involves the reaction of an amine (like MPD) in an aqueous phase with an acyl chloride (commonly trimesoyl chloride, TMC) in an organic phase at the interface of the two immiscible liquids. The use of this compound is advantageous here due to its high water solubility, ensuring a uniform aqueous monomer solution.
Data Presentation: TFC Membrane Performance
The performance of TFC membranes is highly dependent on the synthesis conditions. The table below shows representative performance data for membranes synthesized with MPD and TMC.
| Membrane Composition | Test Conditions | Water Flux (L m⁻² h⁻¹) | Salt Rejection (%) |
| MPD-TMC | 2000 ppm NaCl, 1.55 MPa | 19.1 - 42 | 98.6 - 99.6 |
| MPD/Thiourea-TMC | 1.6 MPa | 39.7 | >97.0 (Glucose) |
| MPD/BDSA-TMC | NaCl and MgCl₂ solutions | Enhanced flux and rejection | Enhanced flux and rejection |
BDSA: 2,2′-benzidinedisulfonic acid
Experimental Protocol: Interfacial Polymerization for TFC Membrane
This protocol describes the fabrication of a polyamide TFC membrane on a porous polysulfone (PSf) support.
Materials:
-
Porous polysulfone (PSf) ultrafiltration membrane (support)
-
This compound
-
Sodium hydroxide (B78521) (NaOH) for neutralization
-
Trimesoyl chloride (TMC)
-
An organic solvent (e.g., hexane)
-
Deionized water
Procedure:
-
Aqueous Amine Solution Preparation: Prepare a 2% (w/v) aqueous solution of m-phenylenediamine. If starting with the dihydrochloride salt, first dissolve it in deionized water and then add a stoichiometric amount of NaOH to neutralize the HCl and form the free amine in solution.
-
Support Saturation: Immerse the PSf support membrane in the aqueous amine solution for 2-5 minutes to ensure complete saturation of the porous support.
-
Excess Solution Removal: Remove the support from the amine solution and use an air knife or rubber roller to remove excess droplets from the surface. A uniform, thin film of the aqueous solution should remain on the surface.
-
Interfacial Polymerization: Prepare a 0.1% (w/v) solution of TMC in hexane (B92381). Contact the amine-saturated surface of the support membrane with the TMC-hexane solution for 1-2 minutes. The polymerization reaction occurs instantly at the interface.
-
Post-Treatment: Remove the membrane from the organic solution and rinse thoroughly with hexane to remove unreacted TMC.
-
Heat Curing: Heat treat the composite membrane in an oven at 60-90°C for 5-10 minutes to enhance the crosslinking of the polyamide layer.
-
Storage: Store the finished TFC membrane in deionized water until use.
Interfacial Polymerization Workflow
Caption: Workflow for TFC membrane fabrication via interfacial polymerization.
Application in Conducting Polymer Composites
Poly(m-phenylenediamine) (PmPDA) is a conducting polymer that can be synthesized via oxidative polymerization. While less conductive than its polyaniline counterpart, it exhibits good thermal stability.[2] The dihydrochloride salt is an excellent starting monomer for this synthesis in aqueous media. Composites can be formed by polymerizing m-phenylenediamine in the presence of fillers like clays (B1170129) or carbon nanotubes to enhance mechanical properties and conductivity.
Data Presentation: Properties of Polyphenylenediamine Composites
While specific data for PmPDA composites is less common, the table below provides data for the closely related poly(p-phenylenediamine) (PpPD) composites as a reference.
| Composite Material | DC Conductivity (S cm⁻¹) | Thermal Stability |
| Pristine PpPD | ~10⁻⁹ - 10⁻⁸ | Decomposes > 400°C |
| PpPD/Montmorillonite (B579905) | Up to 10⁻⁶ | Enhanced |
| PpPD/MWCNT | Increases with MWCNT content | Improved |
Experimental Protocol: Synthesis of Poly(m-phenylenediamine)/Clay Composite
This protocol is adapted from the synthesis of poly(p-phenylenediamine)/montmorillonite composites and describes the in situ chemical oxidative polymerization of this compound in the presence of montmorillonite (MMT) clay.[3]
Materials:
-
This compound
-
Montmorillonite (MMT) clay
-
Ammonium (B1175870) persulfate (APS) (oxidant)
-
Deionized water
Procedure:
-
Monomer-Clay Dispersion: Dissolve a calculated amount of this compound (e.g., 0.2 M final concentration) in deionized water. Add the desired amount of MMT clay to this solution.
-
Sonication: Sonicate the mixture for several hours (e.g., 5 hours) to ensure good dispersion of the clay and intercalation of the monomer into the clay galleries.
-
Oxidant Solution: Prepare a separate aqueous solution of ammonium persulfate (e.g., 0.25 M final concentration).
-
Polymerization: Cool the monomer-clay dispersion in an ice bath. Slowly add the APS solution dropwise to the dispersion under vigorous stirring. Continue stirring for 1 hour.
-
Reaction Completion: Leave the mixture undisturbed for 24 hours to allow the polymerization to complete. A precipitate of the composite will form.
-
Washing and Drying: Filter the precipitate and wash it repeatedly with deionized water and ethanol to remove the oxidant, unreacted monomer, and by-products.
-
Final Product: Dry the resulting composite powder in a vacuum oven at 60°C.
Signaling Pathway for Oxidative Polymerization
Caption: Simplified pathway for the oxidative polymerization of m-phenylenediamine.
Considerations for Drug Development Professionals
When considering materials for applications that may involve biological contact, biocompatibility is a primary concern.
-
Leachables and Extractables: A key risk with polymer composites is the potential for unreacted monomers, oligomers, or curing agents to leach out of the material.[4] m-Phenylenediamine itself is classified as toxic and may cause genetic defects. Therefore, it is critical to ensure complete polymerization and to perform thorough extraction studies on the final composite material to quantify any leachable substances.
-
Cytotoxicity: In vitro cytotoxicity assays (e.g., using fibroblast cell lines) should be conducted on extracts from the composite material to assess its potential to cause cell death.[5] The degree of curing and post-curing treatments can significantly impact the cytotoxicity of the final product.
-
Biocompatibility of the Final Polymer: While the monomers may be toxic, the final crosslinked polymer is generally much more inert. Polyamides, for instance, are used in various biomedical applications and can be biocompatible.[3] However, the specific biocompatibility of a composite must be evaluated on a case-by-case basis, considering the final formulation and its intended use. Any additives or fillers used in the composite must also be assessed for their biocompatibility.
References
- 1. US2893973A - Liquefied m-phenylenediamine compositions for curing epoxy ether resins - Google Patents [patents.google.com]
- 2. Poly(m-phenylenediamine): Synthesis and characterization by X-ray photoelectron spectroscopy - 北京理工大学 [pure.bit.edu.cn]
- 3. Polyamide 6 composite membranes: properties and in vitro biocompatibility evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of composite materials polymerized with LED curing units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing Leachable Cytotoxicity of 3D-Printed Polymers and Facile Detoxification Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fabricating Porous Poly(m-phenylenediamine) Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Phenylenediamine (B132917) (mPD) and its salts, such as m-phenylenediamine dihydrochloride (B599025), are versatile monomers used in the synthesis of advanced polymers.[1] Through techniques like oxidative polymerization, m-phenylenediamine can be transformed into poly(m-phenylenediamine) (PmPD), a polymer with a conjugated structure.[2] The fabrication of porous PmPD structures, including hydrogels and membranes, has garnered interest for various applications due to their high surface area and potential for functionalization.[3][4] In the realm of drug development, these porous structures are being explored as matrices for controlled drug release, scaffolds for tissue engineering, and components of biosensors.[1][5] The inherent properties of PmPD, such as its chemical stability and the presence of amine groups for further modification, make it a promising candidate for biomedical applications.[6]
m-Phenylenediamine dihydrochloride (C₆H₈N₂·2HCl) is often used in aqueous polymerization reactions due to its enhanced solubility in water compared to the free base.[7][8] The acidic conditions provided by the dihydrochloride salt can also influence the polymerization process and the final properties of the polymer.[7]
Data Presentation
Table 1: Properties of Porous Poly(m-phenylenediamine) Structures
| Property | Value | Synthesis Method | Application | Reference |
| Specific Surface Area | 284.5 m²/g | Chemical Oxidative Polymerization | Dye Adsorption | [9] |
| Maximum Adsorption Capacity (Orange G Dye) | 469.5 mg/g | Chemical Oxidative Polymerization | Dye Adsorption | [9] |
| Maximum Adsorption Capacity (Ag⁺) | 2359.3 mg/g | Diethanolamine-Assisted Oxidation | Metal Ion Adsorption | [6] |
| Maximum Adsorption Capacity (Pb²⁺) | 77.51 mg/g | In-situ Chemical Oxidative Polymerization | Metal Ion Adsorption | [9] |
| Polymer Yield | ~87.5% | Diethanolamine-Assisted Oxidation | - | [6] |
Table 2: Parameters for Drug Release from Polymer Matrices
| Parameter | Description | Influence on Drug Release | Reference |
| Polymer Swelling | The uptake of fluid by the hydrogel matrix, causing it to expand. | Affects the diffusion path length of the drug. Slower release at higher swelling. | [10] |
| Matrix Erosion | The degradation or dissolution of the polymer matrix over time. | Can lead to surface-controlled or bulk-controlled drug release. | [10] |
| Drug Diffusion | The movement of drug molecules through the porous polymer network. | A primary mechanism for release, often following Fickian diffusion. | [10][11] |
| Polymer Crosslinking Degree | The density of connections between polymer chains. | Higher crosslinking can reduce swelling and slow down drug release. | [10] |
| pH of the Release Medium | The acidity or basicity of the surrounding environment. | Can affect polymer swelling and the solubility of the drug. | [10] |
| Initial Drug Loading | The concentration of the drug within the polymer matrix. | Can influence the release kinetics, particularly the initial burst release. | [12] |
Experimental Protocols
Protocol 1: Synthesis of Porous Poly(m-phenylenediamine) Hydrogel
This protocol describes the synthesis of a porous PmPD hydrogel via oxidative polymerization, a method that can be adapted for creating drug-loaded matrices.
Materials:
-
This compound (CAS 541-69-5)
-
Ammonium (B1175870) persulfate (APS) ((NH₄)₂S₂O₈)
-
Deionized (DI) water
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Filter paper and Buchner funnel
-
Drying oven
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of this compound in DI water to create a monomer solution (e.g., 0.1 M). Stir until fully dissolved. Adjust the pH of the solution to a desired acidic level (e.g., pH 2-4) using 1 M HCl.
-
Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate in DI water to create an oxidant solution. The molar ratio of APS to this compound is a critical parameter and can be varied (e.g., 1:1).
-
Polymerization:
-
Cool both the monomer and oxidant solutions in an ice bath to 0-5 °C.
-
Slowly add the oxidant solution dropwise to the stirred monomer solution.
-
Continue stirring the reaction mixture in the ice bath for a specified period (e.g., 2-4 hours) to allow for polymerization. The solution will gradually change color and a precipitate may form.
-
After the initial reaction, the mixture can be left to stir at room temperature for an extended period (e.g., 24 hours) to ensure complete polymerization.[13]
-
-
Purification:
-
The resulting polymer hydrogel is collected by filtration.
-
Wash the polymer repeatedly with DI water and ethanol to remove unreacted monomer, oxidant, and oligomers.
-
Neutralize the polymer by washing with a dilute NaOH solution, followed by extensive washing with DI water until the filtrate is neutral.
-
-
Drying:
-
The purified hydrogel can be dried using various methods to create a porous structure. Lyophilization (freeze-drying) is often preferred to preserve the porous network.
-
Alternatively, the hydrogel can be dried in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
-
Protocol 2: Drug Loading into Porous PmPD Scaffolds
This protocol outlines a common method for loading a therapeutic agent into a pre-fabricated porous polymer scaffold.
Materials:
-
Porous PmPD scaffold (from Protocol 1)
-
Therapeutic drug of interest
-
A suitable solvent in which the drug is soluble and that can swell the polymer (e.g., ethanol, buffer solution)
-
Beaker or vial
-
Shaker or sonicator
-
Vacuum desiccator
Procedure:
-
Drug Solution Preparation: Prepare a solution of the drug in the chosen solvent at a known concentration.
-
Immersion and Incubation:
-
Immerse a pre-weighed porous PmPD scaffold in the drug solution.
-
Place the container on a shaker or in a sonicator to facilitate the penetration of the drug solution into the pores of the scaffold.
-
Allow the scaffold to incubate in the drug solution for a set period (e.g., 24-48 hours) to reach equilibrium.
-
-
Drying and Drug Quantification:
-
Carefully remove the drug-loaded scaffold from the solution.
-
Gently blot the surface with filter paper to remove excess surface liquid.
-
Dry the scaffold under vacuum to remove the solvent.
-
The amount of drug loaded can be determined by measuring the concentration of the drug remaining in the solution using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). The drug loading percentage and encapsulation efficiency can then be calculated.
-
Visualizations
Caption: Experimental workflow for synthesis and drug loading.
References
- 1. researchgate.net [researchgate.net]
- 2. research.monash.edu [research.monash.edu]
- 3. Graphene@poly(m-phenylenediamine) hydrogel fabricated by a facile post-synthesis assembly strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Porous polymeric membranes: fabrication techniques and biomedical applications (2021) | Amane Shiohara | 75 Citations [scispace.com]
- 5. Poly(lactide-co-glycolide) porous scaffolds for tissue engineering and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Controlled Release of Highly Hydrophilic Drugs from Novel Poly(Magnesium Acrylate) Matrix Tablets [mdpi.com]
- 11. Controlled Drug Release from Biodegradable Polymer Matrix Loaded in Microcontainers Using Hot Punching - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Fe Doped Poly p-Phenylenediamine Composite: Co-Adsorption Application on Toxic Metal Ions (F− and As3+) and Microbial Disinfection in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Techniques for Monitoring m-Phenylenediamine Dihydrochloride Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
m-Phenylenediamine (B132917) (m-PDA), often used as its more stable dihydrochloride (B599025) salt, is a critical intermediate in the synthesis of various polymers, dyes, and pharmaceuticals.[1] Monitoring the reactions involving m-phenylenediamine dihydrochloride is crucial for process optimization, quality control, and ensuring product purity. Due to its reactivity and susceptibility to oxidation, accurate and robust analytical methods are required to track the consumption of reactants and the formation of products and byproducts in real-time or quasi-real-time.[1][2] This application note provides detailed protocols and data for several key analytical techniques used to monitor reactions involving this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of m-phenylenediamine and its reaction products.[3] Its versatility allows for the analysis of samples from various reaction matrices.
Data Presentation: HPLC Performance
| Parameter | Value | Reference Conditions |
| Limit of Detection (LOD) | 10 ppb (µg/L) | UV at 200 nm[4] |
| Reliable Quantitation Limit | 0.56 µg/m³ (air) | Based on a 100-L air sample[2] |
| Analytical Detection Limit | 0.14 ng per injection | For a 5 µL injection[2] |
| Recovery | 71-73% | Spiked at 50 µg/L in wastewater and deionized water[3] |
| Precision (RSD) | 0.63% | Replicate injections of analytical standards[2] |
Experimental Protocol: HPLC Analysis of m-Phenylenediamine
This protocol is adapted from methods developed for the analysis of phenylenediamine isomers.[2][4]
1. Instrumentation:
-
HPLC system with a UV detector.[2]
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Primesep 100, 4.6 x 150 mm, 5 µm particle size.[4]
-
Mobile Phase: A mixture of 40% Acetonitrile (MeCN) and 60% aqueous 0.1% Sulfuric Acid (H₂SO₄).[4] For conversion of amine salts to free amines upon injection, a mobile phase of 0.05 M sodium phosphate (B84403) in 95/5 water/acetonitrile at pH 7.0 can be used.[2]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 200 nm.[4] The UV spectrum of m-phenylenediamine also shows absorption maxima at 198 nm, 236 nm, and 284 nm.[5]
3. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase or a suitable solvent (e.g., 50/50 MeCN/H₂O) to prepare a stock solution of known concentration (e.g., 0.3 mg/mL).[4]
-
Working Standards: Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the reaction samples.
-
Reaction Sample Preparation: Withdraw an aliquot from the reaction mixture at specific time points. Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent). Dilute the sample with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter. For air samples, extraction from acid-treated filters with an aqueous EDTA solution is recommended.[2]
4. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards to generate a calibration curve.
-
Inject the prepared reaction samples.
-
Identify the m-phenylenediamine peak based on its retention time compared to the standard.
-
Quantify the concentration of m-phenylenediamine in the reaction samples using the calibration curve.
Visualization: HPLC Experimental Workflow
Caption: Workflow for monitoring m-phenylenediamine reactions using HPLC.
Gas Chromatography (GC)
Gas Chromatography, particularly when coupled with a Mass Spectrometer (GC-MS), is a highly sensitive and selective method for analyzing m-phenylenediamine. Due to the polarity and potential thermal instability of aromatic amines, derivatization is often employed to improve chromatographic performance.[2][6]
Data Presentation: GC-MS Performance
| Parameter | Value | Reference Conditions |
| Limit of Detection (LOD) | 0.10 µg/mL | For p-phenylenediamine (B122844), GC/MS-SIM mode[7] |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | For p-phenylenediamine, GC/MS-SIM mode[7] |
| Linearity Range | 1.0 to 1275 µg/mL | r² > 0.999 for p-phenylenediamine[7] |
| Recovery | 94-105% | For p-phenylenediamine in tattoo products[7] |
Experimental Protocol: GC-MS Analysis with Derivatization
This protocol is based on methods for analyzing phenylenediamines in cosmetic products, which can be adapted for reaction monitoring.[6][8]
1. Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer (GC-MS).[6]
-
Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]
2. Derivatization Procedure (Imine Formation):
-
This procedure converts the amine groups into more stable imine derivatives.[8]
-
To a known volume of the reaction sample (or an extract), add a solution of benzaldehyde (B42025) in a suitable solvent (e.g., Tetrahydrofuran - THF).
-
The reaction can be carried out at room temperature. The resulting N,N'-dibenzylidene-benzene-1,3-diamine is more amenable to GC analysis.
3. GC-MS Conditions:
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.[6]
-
Injection Mode: Splitless (1 min purge off).[6]
-
Injector Temperature: 250°C.[6]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 14°C/min to 280°C.
-
Hold at 280°C for a suitable time (e.g., 20 minutes) to ensure elution of all components.[6]
-
-
MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for the derivatized m-phenylenediamine.
4. Sample and Standard Preparation:
-
Standard Preparation: Prepare a standard of derivatized m-phenylenediamine by reacting a known amount of m-PDA with excess benzaldehyde. Purify the derivative if necessary. Prepare a calibration curve using dilutions of this standard.
-
Reaction Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Extract the m-phenylenediamine into a suitable organic solvent (e.g., ethyl acetate) if the reaction is in an aqueous matrix.[7]
-
Perform the in-situ derivatization as described above.
-
Inject the derivatized sample into the GC-MS.
-
Visualization: GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of m-phenylenediamine via derivatization.
Spectroscopic Methods
Spectroscopic techniques, such as UV-Vis and Raman spectroscopy, can be used for in-situ or online monitoring of reactions, providing real-time kinetic data.
UV-Vis Spectroscopy
This technique is based on the principle that m-phenylenediamine absorbs light in the UV-Vis region. Changes in its concentration can be monitored by measuring the absorbance at a specific wavelength.
Protocol:
-
Determine λmax: Measure the UV-Vis spectrum of a standard solution of m-phenylenediamine in the reaction solvent to determine the wavelength of maximum absorbance (λmax). Known absorption maxima are at 198 nm, 236 nm, and 284 nm.[5]
-
Calibration: Prepare a series of standards of known concentrations and measure their absorbance at λmax to create a Beer's Law calibration curve.
-
Reaction Monitoring:
-
For in-situ monitoring, use a fiber-optic probe immersed in the reaction vessel.
-
For offline monitoring, withdraw aliquots at different times, dilute appropriately, and measure the absorbance.
-
-
Data Analysis: Convert absorbance values to concentration using the calibration curve. This allows for plotting concentration versus time to determine reaction kinetics.
Note: This method is most effective when the starting material and products have distinct UV-Vis spectra with minimal overlap.
Raman Spectroscopy
Raman spectroscopy is an excellent tool for real-time, in-situ reaction monitoring as it provides detailed molecular information without the need for sample extraction.[9] It can track changes in the concentration of reactants, intermediates, and products simultaneously.
Protocol:
-
Reference Spectra: Collect Raman spectra of the pure starting materials (including m-phenylenediamine), solvent, and expected products to identify characteristic peaks for each species.
-
Instrumentation: Use a Raman spectrometer equipped with an immersion probe for in-situ measurements.
-
Reaction Monitoring:
-
Insert the Raman probe directly into the reaction vessel.
-
Collect spectra at regular intervals throughout the reaction.
-
-
Data Analysis:
-
Monitor the intensity of characteristic peaks corresponding to the consumption of m-phenylenediamine and the formation of products.
-
Use univariate or multivariate (e.g., Partial Least Squares - PLS) analysis to build a quantitative model that correlates spectral data with the concentration of the components.[9] This allows for real-time tracking of the reaction progress.
-
Visualization: Reaction Monitoring Logic
Caption: Logical flow for real-time reaction monitoring using spectroscopic methods.
Chemiluminescence
A highly sensitive method has been developed for the detection of m-phenylenediamine based on its ability to quench the chemiluminescence (CL) of the luminol-potassium permanganate (B83412) system, enhanced by carbon quantum dots (CQDs).[10]
Data Presentation: Chemiluminescence Performance
| Parameter | Value | Reference Conditions |
| Limit of Detection (LOD) | 1.02 x 10⁻³ g/L | Signal-to-noise ratio of 3[10] |
| Linear Range | 2.0 x 10⁻³ to 3.0 x 10⁻¹ g/L | R² = 0.9992[10] |
| Precision (RSD) | 0.83% (n=11) | At 8.0 x 10⁻³ g/L m-phenylenediamine[10] |
| Recovery | 95.8% to 105.5% | In spiked water samples[10] |
Experimental Protocol: Flow Injection Chemiluminescence
This protocol is based on the published method for detecting m-phenylenediamine in water samples.[10]
1. Instrumentation:
-
Flow injection chemiluminescence analyzer.
2. Reagents:
-
Luminol solution in NaOH (e.g., 0.1 M).
-
Potassium permanganate (KMnO₄) solution.
-
Glycine-functionalized carbon quantum dots (Gly-CQDs) solution (as a sensitizer).
-
m-Phenylenediamine standards.
3. Procedure:
-
The method relies on the quenching of the CL signal produced by the reaction of luminol, KMnO₄, and CQDs.
-
The optimal mixing sequence is (luminol + CQDs) + (KMnO₄ + m-phenylenediamine).[10]
-
Introduce the reagent and sample streams into the flow injection system.
-
m-Phenylenediamine in the sample consumes KMnO₄, leading to a decrease (quenching) in the CL intensity.[10]
-
Measure the change in CL intensity (ΔI).
4. Analysis:
-
Create a calibration curve by plotting ΔI versus the concentration of m-phenylenediamine standards.
-
Determine the concentration of m-phenylenediamine in reaction aliquots (appropriately diluted) using the calibration curve.
This highly sensitive method is particularly useful for detecting trace amounts of unreacted m-phenylenediamine or for monitoring its presence at low concentrations.
References
- 1. m-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. osha.gov [osha.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. m-Phenylenediamine | SIELC Technologies [sielc.com]
- 6. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye [scirp.org]
- 7. Rapid determination of para-phenylenediamine by gas chromatography-mass spectrometry with selected ion monitoring in henna-containing cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Curing of Epoxy Resins with m-Phenylenediamine Dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experimenting with m-phenylenediamine (B132917) dihydrochloride (B599025) as a curing agent for epoxy resins.
Disclaimer: The use of m-phenylenediamine dihydrochloride as a direct curing agent for epoxy resins is not a standard, well-documented procedure. The information provided is based on the chemical principles of its parent compound, m-phenylenediamine (m-PDA), and theoretical considerations for its salt form. Direct experimental data for this specific system is limited.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical advantage of using this compound over m-phenylenediamine (m-PDA)?
Using the dihydrochloride salt of m-PDA could theoretically offer a form of "latent" curing. The salt is expected to be less reactive than the free amine, potentially allowing for a one-component epoxy system with a longer pot life at ambient temperatures. The curing process would then be initiated by a specific trigger, such as high temperature, to liberate the free amine.
Q2: How do I calculate the stoichiometric amount of this compound needed for my epoxy resin?
The calculation is based on the Amine Hydrogen Equivalent Weight (AHEW). For this compound (C₆H₈N₂·2HCl), the molecular weight is approximately 181.07 g/mol . The parent amine has four reactive amine hydrogens. Therefore, the AHEW is calculated as:
AHEW = (Molecular Weight) / (Number of Active Hydrogens) = 181.07 / 4 = 45.27 g/eq
The required amount of the curing agent in parts per hundred of resin (phr) is calculated using the Epoxide Equivalent Weight (EEW) of your epoxy resin:
phr = (AHEW / EEW) * 100
Q3: What are the expected byproducts of the curing reaction with this compound?
Upon heating, it is anticipated that the this compound will decompose to yield the free m-phenylenediamine and hydrochloric acid (HCl). The liberated m-PDA will then react with the epoxy resin. The HCl byproduct is a significant concern as it is corrosive and can affect the properties of the cured epoxy and the substrate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility of Curing Agent | This compound is a salt with a high melting point (decomposes at ~260°C) and is more polar than the epoxy resin, leading to poor miscibility. | - Use a co-solvent such as N,N-dimethylformamide or N-methyl-2-pyrrolidone to aid in dissolution.[1]- Consider a high-temperature mixing step, though be cautious of premature decomposition.- Ball milling the curing agent into the resin may improve dispersion. |
| No Curing or Very Slow Curing | The amine groups are blocked as hydrochloride salts, preventing them from reacting with the epoxy groups at lower temperatures. The temperature may not be high enough to liberate the free amine. | - A high-temperature curing schedule is necessary. Experiment with temperatures above 150°C. A multi-stage curing profile may be required.[1]- The presence of HCl may inhibit the amine-epoxy reaction. Consider adding an acid scavenger (e.g., a tertiary amine or a metallic oxide) to the formulation to neutralize the HCl as it is formed. |
| Brittle or Discolored Cured Resin | The hydrochloric acid byproduct can cause degradation of the polymer backbone or lead to discoloration. | - Optimize the curing temperature and time to minimize side reactions.- The use of an effective acid scavenger is crucial.- Ensure thorough degassing of the mixture before curing to remove any trapped volatiles. |
| Corrosion of Substrate or Equipment | Liberation of hydrochloric acid during the curing process. | - Use corrosion-resistant molds and application equipment.- Incorporate an acid scavenger into the formulation.- Thoroughly clean all equipment after use. |
Experimental Protocols
Hypothetical Protocol for Curing Epoxy Resin with this compound
Materials:
-
Standard Bisphenol A based epoxy resin (e.g., D.E.R. 331, EEW ~187 g/eq)
-
This compound (AHEW ~45.27 g/eq)
-
Co-solvent (e.g., N-methyl-2-pyrrolidone)
-
Acid Scavenger (e.g., a hindered tertiary amine)
Procedure:
-
Preparation of Curing Agent Solution:
-
In a separate container, dissolve the calculated stoichiometric amount of this compound in a minimal amount of N-methyl-2-pyrrolidone with gentle heating and stirring.
-
Once dissolved, add the acid scavenger to this solution and mix thoroughly.
-
-
Mixing:
-
Preheat the epoxy resin to approximately 70-80°C to reduce its viscosity.
-
Slowly add the curing agent solution to the preheated epoxy resin while stirring mechanically.
-
Continue mixing for 15-20 minutes until a homogeneous mixture is obtained.
-
-
Degassing:
-
Place the mixture in a vacuum oven at 80°C for 20-30 minutes to remove any entrapped air bubbles and solvent.
-
-
Curing:
-
Pour the degassed mixture into a preheated mold.
-
Cure in a programmable oven using a multi-stage schedule. A starting point could be:
-
2 hours at 150°C
-
Followed by 2 hours at 180°C
-
-
A post-curing step at a higher temperature (e.g., 200°C for 1 hour) may be necessary to achieve full cross-linking.
-
-
Cooling:
-
Allow the cured resin to cool slowly to room temperature inside the oven to prevent thermal stress and cracking.
-
Quantitative Data
The following table presents typical curing schedules and resulting properties for epoxy resins cured with standard m-phenylenediamine (m-PDA) . These values should be considered a baseline, as the use of the dihydrochloride salt will significantly alter the required curing conditions and final properties.
| Parameter | Curing Schedule | Resulting Property |
| Curing Time & Temperature | 2 hours at 80°C followed by 3 hours at 150°C | High heat distortion temperature |
| Glass Transition Temperature (Tg) | Post-curing at 160-180°C | 150 - 170°C |
| Mechanical Properties | Standard curing schedules | Good mechanical strength and stiffness |
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting decision tree for curing issues.
References
Technical Support Center: m-Phenylenediamine Dihydrochloride (MPD) Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-phenylenediamine (B132917) dihydrochloride (B599025) (MPD) solutions. The focus is on preventing the common issue of solution discoloration, which can impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my m-phenylenediamine dihydrochloride solution turning yellow/brown?
A1: The discoloration of your MPD solution is primarily due to oxidation. m-Phenylenediamine is susceptible to oxidation, especially when exposed to atmospheric oxygen and light. This oxidation process leads to the formation of colored byproducts, causing the solution to appear yellow, brown, or even purple over time. The dihydrochloride salt form of m-phenylenediamine is more stable than the free base, but its solutions can still discolor.
Q2: What are the colored compounds that form in a discolored MPD solution?
A2: Research has shown that the oxidation of m-phenylenediamine leads to the formation of phenazine (B1670421) derivatives. One of the primary colored byproducts identified is 2,7-diaminophenazine. The formation of these and other polymerized oxidation products contributes to the visible discoloration of the solution.
Q3: Can the discoloration of my MPD solution affect my experimental results?
A3: Yes, the discoloration indicates that the concentration of the active m-phenylenediamine has decreased and that new chemical species are present in your solution. These oxidation products can interfere with your reactions, leading to inaccurate results, reduced product yield, and potential side reactions. For applications sensitive to impurities, such as in drug development or polymer synthesis, using a discolored solution is not recommended.
Q4: How can I prevent or minimize the discoloration of my MPD solution?
A4: To prevent discoloration, it is crucial to minimize the exposure of the solution to oxygen and light. This can be achieved by:
-
Using an inert atmosphere: Preparing and storing the solution under an inert gas like nitrogen or argon can significantly reduce oxidation.
-
Protecting from light: Store the solution in an amber or opaque container, or wrap the container in aluminum foil.
-
Using antioxidants: Adding antioxidants to the solution can inhibit the oxidation process.
-
Using chelating agents: Chelating agents can bind to trace metal ions that may catalyze oxidation.
-
Controlling the pH: The stability of MPD solutions can be pH-dependent.
Q5: What are some recommended antioxidants and their typical concentrations?
A5: Common antioxidants for stabilizing aromatic amine solutions include ascorbic acid (Vitamin C) and sodium sulfite (B76179). While the optimal concentration can depend on your specific application, here are some general recommendations:
| Antioxidant | Recommended Concentration Range | Notes |
| Ascorbic Acid | 0.01% - 0.1% (w/v) | Can lower the pH of the solution. |
| Sodium Sulfite | 0.05% - 0.2% (w/v) | Can also act as a mild reducing agent. |
It is advisable to perform a small-scale stability test with your specific solution and experimental conditions to determine the most effective antioxidant and concentration.
Q6: How do chelating agents help, and which ones can I use?
A6: Trace metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts in the oxidation of m-phenylenediamine. Chelating agents, like Ethylenediaminetetraacetic acid (EDTA), bind to these metal ions, rendering them inactive and thus preventing them from promoting oxidation. A common recommendation is to use EDTA at a concentration of 0.01% to 0.05% (w/v).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid Discoloration (within hours) | - High exposure to air (oxygen).- Exposure to direct sunlight or bright laboratory light.- Presence of catalytic metal ion contaminants. | - Prepare the solution under an inert atmosphere (nitrogen or argon).- Use deaerated solvents.- Store the solution in an amber, light-blocking container.- Add a chelating agent like EDTA (0.01% - 0.05% w/v). |
| Slow Discoloration (over days/weeks) | - Gradual oxidation from dissolved oxygen.- Long-term light exposure. | - In addition to the solutions for rapid discoloration, add an antioxidant such as ascorbic acid (0.01% - 0.1% w/v) or sodium sulfite (0.05% - 0.2% w/v).- Store the solution at a lower temperature (e.g., 2-8 °C), if compatible with your experimental protocol. |
| Precipitate Formation | - pH changes in the solution.- Reaction with contaminants. | - Ensure all glassware is scrupulously clean.- Use high-purity solvents and reagents.- Buffer the solution if your experimental conditions allow. |
Experimental Protocols
Protocol for Preparation of a Stabilized this compound Solution
This protocol provides a general method for preparing an MPD solution with enhanced stability.
Materials:
-
This compound (high purity)
-
Deionized water (or other appropriate solvent), deaerated
-
Ascorbic acid (optional, as antioxidant)
-
Disodium EDTA (optional, as chelating agent)
-
Nitrogen or Argon gas supply
-
Amber glass container or a clear glass container with aluminum foil
Procedure:
-
Deaerate the Solvent: Before preparing the solution, deaerate the solvent (e.g., deionized water) by sparging with nitrogen or argon gas for at least 30 minutes. This removes dissolved oxygen.
-
Inert Atmosphere: Perform all subsequent steps under a gentle stream of nitrogen or argon gas to maintain an inert atmosphere.
-
Add Stabilizers (Optional):
-
If using a chelating agent, dissolve the desired amount of EDTA (e.g., to a final concentration of 0.05% w/v) in the deaerated solvent.
-
If using an antioxidant, dissolve the desired amount of ascorbic acid (e.g., to a final concentration of 0.1% w/v) in the deaerated solvent.
-
-
Dissolve MPD: Slowly add the pre-weighed this compound to the solvent while stirring gently until it is completely dissolved.
-
Store Properly: Immediately transfer the prepared solution to an amber glass container or a clear container wrapped in aluminum foil to protect it from light.
-
Seal and Store: Seal the container tightly and store it in a cool, dark place. For longer-term storage, refrigeration at 2-8 °C may be beneficial, provided the compound does not precipitate at this temperature.
Visualizing the Discoloration Pathway and Prevention
The following diagrams illustrate the chemical processes involved in the discoloration of MPD solutions and the strategies to prevent it.
Caption: Simplified pathway of m-phenylenediamine discoloration.
Caption: Troubleshooting workflow for preventing MPD solution discoloration.
improving the solubility of m-phenylenediamine dihydrochloride in non-aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-phenylenediamine (B132917) dihydrochloride (B599025), focusing on improving its solubility in non-aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is m-phenylenediamine dihydrochloride poorly soluble in many non-aqueous solvents?
A1: this compound is an amine salt. The ionic nature of the dihydrochloride salt makes it highly polar.[1] Consequently, it is freely soluble in polar solvents like water but exhibits poor solubility in many non-aqueous (organic) solvents, especially those with low polarity.[1][2][3] The principle of "like dissolves like" governs solubility, meaning polar solutes dissolve best in polar solvents, and non-polar solutes dissolve best in non-polar solvents.
Q2: What are the initial steps to try when encountering solubility issues with this compound in a non-aqueous solvent?
A2: When facing solubility challenges, start with these fundamental techniques:
-
Heating: Gently heating the solvent can increase the kinetic energy of the system and help overcome the lattice energy of the solid, often improving solubility. Be cautious, as some compounds can degrade at higher temperatures.
-
Sonication: Using an ultrasonic bath can help break down solute aggregates and enhance the dissolution rate through mechanical agitation.[4]
-
Extended Stirring: Sometimes, dissolution is slow. Allowing the mixture to stir for an extended period (hours or even days) at a controlled temperature may be necessary.
Q3: The compound dissolves upon heating but precipitates out upon cooling. What can I do?
A3: This phenomenon is known as supersaturation followed by precipitation.[4] To address this, you can try to:
-
Maintain a constant elevated temperature: If your experimental setup allows, maintaining a slightly elevated temperature throughout your process might keep the compound in solution.[4]
-
Use a co-solvent: Introducing a co-solvent can modify the polarity of the solvent system and may help to stabilize the dissolved solute at lower temperatures.[4]
Q4: Can I convert the dihydrochloride salt back to the free amine to improve solubility in non-polar solvents?
A4: Yes, this is a common strategy. The free amine, m-phenylenediamine, is significantly less polar than its dihydrochloride salt and is soluble in a wider range of organic solvents.[5][6] This can be achieved by neutralizing the salt with a base. A typical laboratory procedure involves dissolving the salt in an aqueous solution, adding a base (like sodium hydroxide (B78521) or sodium bicarbonate) to raise the pH, and then extracting the free amine into an organic solvent.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| This compound will not dissolve in an alcohol (e.g., ethanol, methanol). | The concentration may be too high, exceeding the solvent's capacity. While soluble in alcohols, the solubility is not infinite.[3][7] | - Try reducing the concentration of the solute.- Gently heat the mixture while stirring.- Consider using a co-solvent to increase polarity (e.g., a small amount of water if permissible for your reaction). |
| The solid is not dissolving in a polar aprotic solvent (e.g., DMF, DMAc, DMSO). | Although these solvents are polar, the specific interactions between the salt and the solvent molecules may not be sufficient for dissolution at the desired concentration. | - Increase the temperature.- Use sonication to aid dissolution.- Add a small percentage of a protic co-solvent like water or an alcohol. |
| I need to dissolve the compound in a non-polar solvent (e.g., toluene, hexane, dichloromethane). | This compound is a salt and is highly unlikely to dissolve in non-polar solvents due to the large difference in polarity.[1] | - Primary recommendation: Convert the dihydrochloride salt to its free amine form (m-phenylenediamine) by neutralization with a base. The free amine is soluble in many organic solvents.[5][6]- Alternative (less common): Explore the use of phase-transfer catalysts, which can help shuttle the ionic species into the organic phase. This is highly dependent on the specific reaction or application. |
| After adding a co-solvent, the solubility is still poor. | The chosen co-solvent may not be optimal, or the ratio of solvents is not correct. | - Systematically test different co-solvents with varying polarities.- Experiment with different ratios of the primary solvent and the co-solvent. A small amount of a highly polar co-solvent can sometimes have a significant effect.[4] |
Solubility Data
Quantitative solubility data for this compound in various non-aqueous solvents is not widely available in the literature. The table below summarizes qualitative and semi-quantitative information. For comparison, data for the free amine (m-phenylenediamine) is also included, as its solubility profile is much broader in organic media.
| Compound | Solvent | Solubility | Reference |
| This compound | Water | Freely Soluble | [2][3][8] |
| Alcohol (general) | Soluble | [3][7] | |
| m-Phenylenediamine (Free Amine) | Water | 42.9 g/100 mL (20 °C) | [9] |
| Methanol | Soluble | ||
| Ethanol | Soluble | [5] | |
| Acetonitrile | Soluble | [6] | |
| Dimethylformamide (DMF) | Soluble | [5] | |
| Acetone | Soluble | [5] | |
| Chloroform | Soluble | [5] | |
| Ether | Slightly Soluble | [5] | |
| Benzene | Very Slightly Soluble | [5] | |
| Toluene | Very Slightly Soluble | [5] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol helps you systematically determine the best solvent or co-solvent system for your needs.
-
Preparation: Weigh 1-2 mg of this compound into a small vial.
-
Initial Solvent Addition: Add 100 µL of the chosen non-aqueous solvent to the vial.
-
Agitation: Vortex the vial for 30-60 seconds at room temperature.
-
Observation: Visually inspect the solution for any undissolved solid.
-
Incremental Solvent Addition: If the solid has not dissolved, add another 900 µL of the solvent (for a total of 1 mL). Vortex again for 30-60 seconds.
-
Heating: If the solid remains, gently heat the vial in a water bath (e.g., to 50°C) for 5-10 minutes. Vortex and observe if heating improves solubility.
-
Documentation: Record your observations for each solvent tested.
Protocol 2: Conversion of this compound to Free Amine
This procedure allows for subsequent use in non-polar organic solvents.
-
Dissolution: Dissolve the this compound in a minimal amount of deionized water.
-
Neutralization: Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), or a dilute solution of a strong base, like sodium hydroxide (NaOH), while stirring. Monitor the pH with a pH strip or meter until it becomes basic (pH > 8).
-
Extraction: Transfer the aqueous solution to a separatory funnel. Add an immiscible organic solvent in which the free amine is soluble (e.g., ethyl acetate, dichloromethane).
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Collection: Collect the organic layer containing the m-phenylenediamine free amine. For quantitative recovery, the aqueous layer can be extracted two more times with fresh organic solvent.
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the free amine.
Diagrams
Caption: Workflow for improving the solubility of this compound.
Caption: Key factors influencing the solubility of this compound.
References
- 1. organic chemistry - Why amine salts are soluble in water? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. This compound|CAS 541-69-5 [benchchem.com]
- 3. This compound | C6H10Cl2N2 | CID 10941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. M-Phenylenediamine | C6H4(NH2)2 | CID 7935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chembk.com [chembk.com]
- 9. m-Phenylenediamine - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of m-Phenylenediamine Dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of m-phenylenediamine (B132917) dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for m-phenylenediamine dihydrochloride?
A1: The most prevalent method for synthesizing this compound involves a two-step process. The first step is the reduction of m-dinitrobenzene to m-phenylenediamine. This is commonly achieved through catalytic hydrogenation (e.g., using catalysts like Ni, Pd/C, or Pt/C) or chemical reduction with metals such as iron or tin in an acidic medium. The second step involves the reaction of the resulting m-phenylenediamine with hydrochloric acid to form the more stable dihydrochloride salt.
Q2: My final product is discolored (pink, red, or purple). What is the likely cause?
A2: Discoloration of m-phenylenediamine and its dihydrochloride salt is a common issue primarily caused by oxidation.[1] The free amine (m-phenylenediamine) is highly susceptible to air oxidation, which leads to the formation of colored impurities.[1] Even the dihydrochloride salt can discolor if the free amine is not completely protonated or if it's exposed to air and light for extended periods, especially in the presence of residual impurities.
Q3: What are the common impurities found in this compound?
A3: Common impurities can be categorized as follows:
-
Isomeric Impurities: o-phenylenediamine (B120857) and p-phenylenediamine (B122844) are often present as they are difficult to separate completely from the m-dinitrobenzene starting material.
-
Incompletely Reduced Intermediates: During the reduction of m-dinitrobenzene, the reaction may not go to completion, leading to the presence of m-nitroaniline.
-
Side-Reaction Products: Condensation reactions can occur during the reduction, leading to the formation of azoxy, azo, and hydrazo compounds.[2]
-
Oxidation Products: As mentioned in Q2, oxidation of m-phenylenediamine can lead to various colored polymeric impurities.
Q4: How can I minimize the formation of side products during the reduction of m-dinitrobenzene?
A4: The choice of reducing agent and reaction conditions plays a crucial role in minimizing side products.
-
Catalytic Hydrogenation: Using a selective catalyst and optimizing reaction conditions (temperature, pressure, and solvent) can significantly improve the yield of the desired product. For instance, Ru-SnOx/Al2O3 catalysts have shown high selectivity to m-nitroaniline at complete m-dinitrobenzene conversion, which can then be further reduced to m-phenylenediamine.[2]
-
Metal/Acid Reduction: When using reagents like iron and hydrochloric acid, controlling the reaction temperature is critical to prevent runaway reactions and the formation of undesired byproducts.
Q5: Is it necessary to purify the m-phenylenediamine intermediate before converting it to the dihydrochloride salt?
A5: While not always mandatory, purification of the crude m-phenylenediamine can lead to a higher purity final product. Techniques such as recrystallization or vacuum distillation can be employed to remove isomeric impurities and other byproducts.[3] However, care must be taken as m-phenylenediamine is prone to oxidation. Performing the purification under an inert atmosphere is recommended.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete reduction of m-dinitrobenzene. | - Monitor the reaction progress using techniques like TLC or HPLC to ensure complete consumption of the starting material.- Increase reaction time or temperature, but be mindful of potential side reactions.- Ensure the catalyst (if used) is active and not poisoned. |
| Loss of product during workup and isolation. | - Optimize the pH during extraction to ensure the diamine is in a form that minimizes its solubility in the aqueous phase.- Use an appropriate solvent for recrystallization to maximize recovery. | |
| Product is an Off-White or Colored Powder | Oxidation of m-phenylenediamine. | - Handle the free amine under an inert atmosphere (e.g., nitrogen or argon).- Ensure complete protonation to the dihydrochloride salt by using a sufficient amount of hydrochloric acid.- Store the final product in a tightly sealed, light-resistant container. |
| Presence of colored impurities from side reactions (e.g., azo compounds). | - Purify the crude m-phenylenediamine before salt formation.- Treat the solution with activated carbon before crystallization of the dihydrochloride salt to remove colored impurities. | |
| Presence of Isomeric Impurities (o- and p-phenylenediamine) | Impure m-dinitrobenzene starting material. | - Use a high-purity grade of m-dinitrobenzene.- Isomeric impurities can sometimes be removed by fractional crystallization of the dihydrochloride salt. |
| Incomplete Salt Formation | Insufficient amount of hydrochloric acid used. | - Use at least two molar equivalents of hydrochloric acid for each mole of m-phenylenediamine.- Monitor the pH of the solution to ensure it is acidic. |
Data Presentation
Table 1: Selectivity in the Catalytic Hydrogenation of m-Dinitrobenzene to m-Nitroaniline
| Catalyst | Conversion of m-DNB (%) | Selectivity to m-NAN (%) | Reference |
| 5% Pd/C | 90 | 95 | [4] |
| 5% Pt/C | 48 | 97 | [5] |
| Ru-SnOx/Al2O3 | >99 | >97 | [2] |
| Au/TiO2 | >70 | <90 | [5] |
m-DNB: m-Dinitrobenzene; m-NAN: m-Nitroaniline. High selectivity to m-nitroaniline is a key step, which is then subsequently reduced to m-phenylenediamine.
Table 2: Yields of Phenylenediamine Dihydrochlorides in Synthesis
| Starting Material | Product | Yield (%) | Reference |
| o-Nitroaniline | o-Phenylenediamine Dihydrochloride | 90.0 - 98.4 | [6] |
| N,N-dimethyl-4-nitro-aniline | N,N-Dimethyl-1,4-phenylenediamine Dihydrochloride | 99.0 | [7] |
Experimental Protocols
1. Catalytic Hydrogenation of m-Dinitrobenzene to m-Phenylenediamine
This protocol is a general representation based on common laboratory practices.[8]
-
Materials: m-Dinitrobenzene, Ethanol (B145695), Hydrogen gas, Platinum-based catalyst (e.g., 0.85 mol % Pt).
-
Procedure:
-
Place the catalyst (e.g., 50 mg) in a three-necked round-bottom flask equipped with a magnetic stirrer.
-
Purge the system with hydrogen gas for 30 minutes.
-
Prepare a 0.2 M solution of m-dinitrobenzene in ethanol.
-
Introduce the substrate solution into the reaction flask.
-
Stir the reaction mixture vigorously (e.g., 900 rpm) at room temperature under atmospheric pressure of hydrogen.
-
Monitor the reaction progress by gas-liquid chromatography until the starting material peak disappears.
-
Upon completion, stop the stirring and separate the catalyst from the reaction mixture by centrifugation or filtration.
-
The resulting solution contains m-phenylenediamine.
-
2. Synthesis of this compound from m-Phenylenediamine
This protocol is adapted from a procedure for a similar compound.[6]
-
Materials: Crude m-phenylenediamine solution (from the previous step), Thionyl chloride (or concentrated Hydrochloric acid), Ethanol.
-
Procedure:
-
Take the ethanolic solution of m-phenylenediamine obtained from the reduction step.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of thionyl chloride (which reacts with the solvent to produce HCl in situ) or concentrated hydrochloric acid dropwise with continuous stirring. A significant excess of acid is often used to ensure complete salt formation and precipitation.
-
A precipitate of this compound will form.
-
Continue stirring in the ice bath for a period to ensure complete precipitation.
-
Filter the solid product under vacuum.
-
Wash the crystals with cold ethanol to remove any soluble impurities.
-
Dry the product in a vacuum oven at a moderate temperature.
-
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: A troubleshooting workflow for this compound synthesis.
References
- 1. 间苯二胺 二盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents [patents.google.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. m-Phenylenediamine synthesis - chemicalbook [chemicalbook.com]
controlling the molecular weight of polymers from m-phenylenediamine dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of poly(m-phenylenediamine) from m-phenylenediamine (B132917) dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the molecular weight of poly(m-phenylenediamine)?
A1: The molecular weight of poly(m-phenylenediamine) is primarily influenced by several factors:
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Monomer-to-oxidant molar ratio: This is a critical parameter for controlling the extent of polymerization.
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Reaction temperature: Temperature affects the rate of polymerization and potential side reactions.
-
Reaction time: The duration of the polymerization process directly impacts the chain length.
-
pH of the reaction medium: The acidity or basicity of the solution can influence the reactivity of the monomer and the structure of the resulting polymer.[1][2]
-
Choice of oxidant: Different oxidants can have varying efficiencies and lead to polymers with different molecular weights.[3]
-
Solvent system: The solvent can affect monomer solubility and the conformation of the growing polymer chains.[4]
Q2: What is the expected structure of poly(m-phenylenediamine)?
A2: The chemical oxidative polymerization of m-phenylenediamine typically results in a polymer with a complex structure containing a mix of linear and branched chains. The polymer backbone is composed of repeating m-phenylenediamine units. Depending on the reaction conditions, the polymer can have a ladder-like or open-ring structure.[5]
Q3: How can I purify the synthesized poly(m-phenylenediamine)?
A3: The purification of poly(m-phenylenediamine) typically involves precipitating the polymer from the reaction mixture, followed by washing with appropriate solvents to remove unreacted monomer, oxidant, and oligomeric byproducts. Common washing solvents include water and methanol (B129727). The purified polymer is then dried under vacuum.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield | - Incomplete reaction. - Suboptimal monomer-to-oxidant ratio. - Inappropriate reaction temperature or time. | - Increase reaction time or adjust the temperature. - Optimize the monomer-to-oxidant ratio based on preliminary experiments. - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | - Uncontrolled polymerization rate. - Presence of impurities that act as chain terminators or transfer agents. - Side reactions leading to branching or cross-linking. | - Control the addition rate of the oxidant to manage the exothermic nature of the reaction. - Use purified monomer and solvents. - Optimize the reaction temperature to minimize side reactions. |
| Inconsistent Batch-to-Batch Molecular Weight | - Variations in reagent quality. - Inconsistent reaction conditions (temperature, stirring, addition rates). - Fluctuations in the pH of the reaction medium. | - Use reagents from the same batch or ensure consistent purity. - Precisely control reaction parameters using automated lab reactors or well-calibrated equipment. - Buffer the reaction mixture or carefully monitor and adjust the pH throughout the synthesis. |
| Formation of Insoluble Polymer | - High molecular weight leading to poor solubility. - Cross-linking reactions. | - Adjust the monomer-to-oxidant ratio to target a lower molecular weight. - Lower the reaction temperature to reduce the likelihood of cross-linking. - Consider using a different solvent for the polymerization. |
Experimental Protocols
Key Experiment: Controlled Synthesis of Poly(m-phenylenediamine)
This protocol outlines a general procedure for the synthesis of poly(m-phenylenediamine) with a focus on controlling the molecular weight by adjusting the monomer-to-oxidant ratio.
Materials:
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m-Phenylenediamine dihydrochloride
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Ammonium (B1175870) persulfate (APS)
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Deionized water
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Hydrochloric acid (HCl)
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Methanol
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of this compound in a solution of deionized water and HCl. The concentration of HCl can be adjusted to control the pH of the medium.
-
Oxidant Solution Preparation: Prepare a fresh solution of ammonium persulfate in deionized water.
-
Polymerization:
-
Cool the monomer solution in an ice bath with constant stirring.
-
Slowly add the oxidant solution dropwise to the monomer solution. The rate of addition should be carefully controlled to manage the reaction exotherm.
-
The molar ratio of monomer to oxidant is a key parameter to vary for molecular weight control. A higher ratio of monomer to oxidant generally leads to a higher molecular weight.
-
-
Reaction Quenching and Polymer Isolation:
-
After the desired reaction time, quench the polymerization by adding an excess of a reducing agent like methanol.
-
Collect the precipitated polymer by filtration.
-
-
Purification:
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Wash the polymer repeatedly with deionized water and methanol to remove impurities.
-
Dry the purified polymer under vacuum at a moderate temperature (e.g., 60 °C).
-
Data Presentation
The following table summarizes the expected trend of molecular weight and polydispersity index (PDI) as a function of the monomer-to-oxidant ratio. Note that these are illustrative values and actual results may vary depending on specific experimental conditions.
| Monomer:Oxidant Molar Ratio | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |
| 1:1 | Low | High |
| 2:1 | Intermediate | Moderate |
| 4:1 | High | Low |
Visualizations
Experimental Workflow for Controlled Polymerization
Caption: Workflow for the controlled synthesis of poly(m-phenylenediamine).
Proposed Polymerization Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. pH manipulation: a facile method for lowering oxidation state and keeping good yield of poly(m-phenylenediamine) and its powerful Ag+ adsorption ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Methanol-induced formation of 1D poly(m-phenylenediamine) by conventional chemical oxidative polymerization exhibiting superior Ag+ adsorption ability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Addressing Brittleness in Epoxy Resins Cured with m-Phenylenediamine Dihydrochloride
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in addressing the inherent brittleness of epoxy resins cured with m-phenylenediamine (B132917) (mPDA) and its derivatives.
A Note on m-Phenylenediamine Dihydrochloride (B599025)
Direct experimental data and literature specifically detailing the toughening of epoxy resins cured with m-phenylenediamine dihydrochloride are limited. This guide is therefore based on the extensive research available for epoxy systems cured with m-phenylenediamine (mPDA) . The fundamental principles and toughening strategies are expected to be highly applicable, as the brittleness in these systems is primarily derived from the rigid, aromatic structure and high crosslink density imparted by the mPDA molecule.[1][2][3] The dihydrochloride salt form may influence cure kinetics and introduce acidic species, but the core challenge of overcoming a rigid network remains the same.
Frequently Asked Questions (FAQs)
Q1: Why are epoxy resins cured with aromatic amines like m-phenylenediamine (mPDA) inherently brittle?
A1: Epoxy resins cured with aromatic amines such as mPDA form a tightly cross-linked, three-dimensional network.[4] The aromatic rings in the mPDA structure are rigid and restrict the mobility of the polymer chains.[3] This high crosslink density and molecular rigidity lead to excellent thermal stability and chemical resistance but also result in a material with low capacity for plastic deformation, making it brittle and prone to fracture with poor resistance to crack initiation and growth.[5]
Q2: What are the primary strategies to reduce the brittleness of my mPDA-cured epoxy?
A2: The most common and effective strategies involve incorporating a second phase of material to absorb and dissipate crack energy.[6] These methods can be broadly categorized as:
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Rubber Toughening: Incorporating liquid rubbers, such as carboxyl-terminated butadiene-acrylonitrile (CTBN) or amine-terminated butadiene-acrylonitrile (ATBN), which phase-separate during curing to form small rubbery particles within the epoxy matrix.[4][7]
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Thermoplastic Toughening: Blending the epoxy with high-performance engineering thermoplastics like polyether sulfone (PES) or polyether imide (PEI).[4][6] This can improve toughness without a significant reduction in the glass transition temperature (Tg).[4]
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Addition of Flexibilizers: Introducing long, flexible polymer chains into the epoxy network.[8][9] These can be reactive, meaning they co-react with the epoxy system, or non-reactive.[10][11]
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Nanoparticle Reinforcement: Dispersing nanoparticles like core-shell rubber (CSR) particles or nanosilica can introduce toughening mechanisms at the nanoscale.[6]
Q3: What is the difference between a "toughener" and a "flexibilizer"?
A3: While both aim to reduce brittleness, they work differently. A toughener , like a rubber particle, creates a multiphase system. It improves fracture resistance by creating mechanisms (like particle cavitation and matrix shear yielding) that dissipate energy at a crack tip.[12] A flexibilizer is typically a single-phase modifier that becomes part of the epoxy network, increasing the distance between crosslinks and allowing for more chain movement.[8] This increases elongation and reduces hardness but often leads to a more significant decrease in thermal properties (Tg) and modulus compared to toughening agents.[8][10]
Q4: How will adding a toughening agent affect the viscosity and processing of the resin?
A4: Yes, adding a toughener will almost certainly affect the processing of the resin. Liquid rubbers and thermoplastics can significantly increase the viscosity of the uncured resin, which might impact its suitability for processes like infusion or potting.[12] Conversely, some flexibilizers and reactive diluents can lower the overall viscosity.[10][11] It is crucial to measure the viscosity of the modified system to ensure it remains within the acceptable range for your application.
Q5: How does the cure schedule (time and temperature) impact the brittleness of the final product?
A5: The cure schedule is critical. An incomplete cure will result in a not fully formed polymer network, leading to poor mechanical and thermal properties. Conversely, excessively high cure temperatures can cause thermal degradation or increase residual stresses, which can also diminish toughness.[13] Aromatic amines like mPDA require elevated temperatures to achieve a full cure.[4] It is essential to optimize the cure schedule, often involving a multi-step process with an initial cure at a moderate temperature followed by a post-cure at a higher temperature to ensure complete cross-linking.[13][14] Faster curing rates at higher temperatures can sometimes be detrimental to the toughness of modified epoxy systems.
Troubleshooting Guide
| Issue | Potential Causes | Suggested Solutions & Optimizations |
| 1. Cured epoxy is extremely brittle and fractures under minimal stress. | High Crosslink Density: The inherent nature of the mPDA curative leads to a rigid network.[5] Incomplete Cure: Insufficient time or temperature during the curing cycle prevents the full development of the polymer network. Void Formation: Trapped air or moisture during mixing creates stress concentration points. | Incorporate Toughening Agents: Add a dispersed second phase like liquid rubber (e.g., CTBN, 5-15 phr) or core-shell rubber particles to introduce energy dissipation mechanisms.[4][6] Optimize Cure Schedule: Ensure the system reaches full cure. Try implementing a post-cure step at a temperature above the initial cure temperature (e.g., initial cure at 85°C for 2 hours, post-cure at 150°C for 2 hours).[2][13] Degas the Resin: Before curing, place the mixed resin/hardener/toughener system under a vacuum to remove any entrapped air bubbles.[12] |
| 2. The addition of a toughener significantly reduced the Glass Transition Temperature (Tg). | High Toughener Concentration: A reduction in Tg is often proportional to the concentration of the modifier, especially for flexibilizers.[12] High Miscibility: If the toughener is too miscible with the epoxy matrix, it acts as a plasticizer, leading to a significant drop in Tg instead of forming a distinct, toughening phase. | Optimize Toughener Concentration: Reduce the weight percentage of the toughener. Conduct a design of experiments (DOE) to find the optimal balance between improved toughness and acceptable thermal properties. Select a Different Toughener: Choose a toughener known to form a distinct, phase-separated morphology. Pre-reacted adducts or core-shell particles often have less impact on Tg.[4] |
| 3. Mechanical properties are inconsistent between batches. | Inaccurate Stoichiometry: Small deviations in the epoxy-to-hardener ratio can significantly alter the network structure and final properties.[15] Inhomogeneous Mixing: Poor mixing can lead to areas with an incorrect stoichiometric ratio or uneven dispersion of toughening agents. Cure Cycle Variation: Inconsistent heating rates, temperatures, or cure times will lead to different degrees of cure and variable properties. | Use an Accurate Scale: Precisely weigh all components (resin, hardener, additives) to ensure the correct stoichiometric ratio. Standardize Mixing Protocol: Use a mechanical stirrer at a consistent speed for a set amount of time to ensure a homogeneous mixture. Calibrate and Monitor Ovens: Ensure your curing ovens provide consistent and uniform temperature control. Use a standardized, programmed cure schedule for all samples.[13] |
Quantitative Data on Toughening Strategies
The following tables provide representative data on how different toughening strategies can improve the mechanical properties of epoxy systems. Note that these are examples from various epoxy systems (often based on DGEBA resin) and are intended to illustrate the magnitude of potential improvements.
Table 1: Effect of Rubber Toughening on Fracture Properties
| Formulation | K_Ic (MPa·m¹/²) | Impact Strength (kJ/m²) | Tg (°C) |
| Unmodified Epoxy | 0.85 | 7.2 | ~150 |
| Epoxy + Core-Shell Rubber (Grafted) | 2.93 (+245%) | 13.5 (+87.5%) | ~145 |
| Unmodified Epoxy | ~1.3 | - | - |
| Epoxy + 9 wt% CSR Nanoparticles | 3.42 (+163%) | - | - |
| Epoxy + 12.5 phr ATBN | Max Value Reached | Max Value Reached | Decreased |
(Data synthesized from multiple sources to show representative improvements).[6]
Table 2: Effect of Thermoplastic Toughening on Fracture Properties
| Formulation | K_Ic (MPa·m¹/²) | Impact Strength (J/m) | Tg (°C) |
| Unmodified Epoxy | 2.19 | - | ~160 |
| Epoxy + 15 phr PES-E | 2.90 (+32%) | 83.7 | ~158 |
(Data synthesized from a study on DGEBA resin cured with DETDA).[6]
Experimental Protocols & Visualizations
Protocol 1: Incorporation of a Liquid Rubber Toughener (CTBN)
This protocol describes a general procedure for incorporating a carboxyl-terminated butadiene-acrylonitrile (CTBN) liquid rubber into a DGEBA-based epoxy resin to be cured with m-phenylenediamine (mPDA).
Materials:
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Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
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m-Phenylenediamine (mPDA)
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Carboxyl-terminated butadiene-acrylonitrile (CTBN) liquid rubber
-
Triphenylphosphine (TPP) or similar catalyst (optional, for pre-reaction)
Procedure:
-
Pre-reaction (Optional but Recommended):
-
Preheat the DGEBA epoxy resin to 80-100°C in a reaction vessel to reduce its viscosity.
-
Add the desired amount of CTBN (typically 5-15 parts per hundred parts of resin, phr) to the preheated epoxy.
-
If used, add a catalyst like TPP (~0.5 phr) to promote the reaction between the carboxyl groups of CTBN and the epoxy groups.
-
Mechanically stir the mixture at 100-120°C for 1-2 hours to form an adduct. This step helps control the final morphology.[4]
-
-
Mixing and Degassing:
-
Cool the epoxy-CTBN mixture to approximately 70-80°C.
-
mPDA is a solid at room temperature (melting point ~63°C).[1] Carefully melt the stoichiometric amount of mPDA and add it to the epoxy-CTBN mixture. Stir vigorously until the mPDA is fully dissolved and the mixture is homogeneous.
-
Transfer the mixture to a vacuum oven or desiccator and apply a vacuum for 15-20 minutes at 70-80°C to remove any entrapped air bubbles.[12]
-
-
Curing:
-
Pour the degassed mixture into a preheated mold treated with a suitable mold release agent.
-
Cure the samples using a predetermined schedule. A typical schedule for mPDA involves a multi-stage cure, for example: 2 hours at 85°C followed by a post-cure of 2-3 hours at 150°C.[2]
-
Allow the samples to cool slowly to room temperature to minimize residual thermal stresses.
-
Diagram 1: Experimental Workflow for Toughening Epoxy
References
- 1. US2893973A - Liquefied m-phenylenediamine compositions for curing epoxy ether resins - Google Patents [patents.google.com]
- 2. US5128059A - Ring-alkylated m-phenylene diamine blends for use in curing epoxy resins - Google Patents [patents.google.com]
- 3. ijert.org [ijert.org]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. pcimag.com [pcimag.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. products.evonik.com [products.evonik.com]
- 9. Epoxy Curing Agents – Part 2: Tailoring Properties with Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 10. Flexer™ Epoxy Flexibilizer Product Information | Smooth-On, Inc. [smooth-on.com]
- 11. roweadvanced.com.au [roweadvanced.com.au]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Protocol Refinement for Consistent Results with m-Phenylenediamine Dihydrochloride
Welcome to the technical support center for m-phenylenediamine (B132917) dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results in your experiments. Here you will find detailed protocols, troubleshooting guides, and frequently asked questions in a user-friendly format.
Frequently Asked Questions (FAQs)
Q1: What is m-phenylenediamine dihydrochloride and what are its primary applications in a research setting?
A1: this compound is a water-soluble compound that is commonly used as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISAs) and other colorimetric assays.[1] It is particularly useful for detecting horseradish peroxidase (HRP) activity.[1] In the presence of HRP and hydrogen peroxide, it is oxidized to a colored product that can be quantified spectrophotometrically. Beyond immunoassays, it is also used in the synthesis of polymers and dyes.[2][3]
Q2: How should this compound be stored to ensure its stability?
A2: To ensure stability, this compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. It is particularly sensitive to light and moisture.[4] Ready-to-use solutions are generally not recommended for long-term storage and should be prepared fresh before each experiment.[5]
Q3: My this compound solution is changing color. What could be the cause?
A3: Discoloration of the this compound solution, often turning reddish or purple, is typically due to oxidation upon exposure to air and/or light.[3][6] It is crucial to prepare the substrate solution immediately before use and to protect it from light during preparation and incubation.[2] The presence of metal ions can also catalyze this oxidation, so it is important to use high-purity water and avoid contact with metallic instruments.[7]
Q4: Can I use o-phenylenediamine (B120857) dihydrochloride (OPD) protocols for this compound?
A4: Protocols for OPD are a good starting point as the isomers share similar chemical principles in HRP-mediated assays.[1] Both act as chromogenic substrates for HRP. However, optimal concentrations, incubation times, and the precise wavelength for maximum absorbance of the final product may differ slightly. It is recommended to perform an initial optimization experiment to determine the ideal conditions for your specific assay.
Experimental Protocols
Protocol for Use in Horseradish Peroxidase (HRP)-Based ELISA
This protocol provides a general guideline for using this compound as a chromogenic substrate in an ELISA.
Materials Required:
-
This compound
-
Phosphate-citrate buffer (0.05 M, pH 5.0)
-
30% Hydrogen peroxide (H₂O₂)
-
3 M Hydrochloric acid (HCl) or 3 M Sulfuric acid (H₂SO₄) (Stop Solution)
-
ELISA plate reader with 450 nm and 492 nm filters
-
Standard laboratory equipment (pipettes, microplate, etc.)
Procedure:
-
Prepare the Substrate Buffer: Dissolve the contents of a phosphate-citrate buffer capsule in deionized water to create a 0.05 M, pH 5.0 buffer solution.[4]
-
Prepare the Substrate Solution: This solution is light-sensitive and should be prepared immediately before use.
-
Dissolve this compound in the phosphate-citrate buffer to a final concentration of 0.4 mg/mL.
-
Immediately before use, add 40 µL of 30% hydrogen peroxide per 100 mL of the substrate solution.
-
-
Perform ELISA Steps: Complete all preceding ELISA steps (coating, blocking, antibody incubations, and washing). Ensure thorough washing after the HRP-conjugate incubation step to remove any unbound enzyme.[7]
-
Substrate Incubation:
-
Stop the Reaction:
-
Stop the enzymatic reaction by adding 50 µL of 3 M HCl or 3 M H₂SO₄ to each well.
-
-
Read the Absorbance:
-
If the reaction is not stopped, read the absorbance at 450 nm.
-
If the reaction is stopped, read the absorbance at 492 nm.
-
Troubleshooting Guide
Inconsistent results can be frustrating. This guide addresses common issues encountered when using this compound.
| Problem | Possible Cause | Recommended Solution |
| High Background | 1. Substrate solution was exposed to light or contaminated.[2] | 1. Prepare the substrate solution fresh and protect it from light. Use clean equipment. |
| 2. Insufficient washing between steps.[5][8] | 2. Increase the number and vigor of wash steps to thoroughly remove unbound reagents. | |
| 3. Concentration of HRP-conjugate is too high. | 3. Optimize the concentration of the HRP-conjugate by performing a titration. | |
| Weak or No Signal | 1. Inactive substrate due to improper storage or preparation. | 1. Ensure this compound is stored correctly. Prepare the solution immediately before use. |
| 2. Insufficient incubation time. | 2. Increase the substrate incubation time, monitoring for color development. | |
| 3. Problem with other ELISA reagents (e.g., antibodies, antigen).[9] | 3. Verify the activity and concentration of all other assay components. | |
| Inconsistent Results Between Wells/Plates | 1. Pipetting errors leading to variable reagent volumes.[9] | 1. Ensure pipettes are calibrated and use proper pipetting technique. |
| 2. "Edge effects" due to temperature variations across the plate.[9] | 2. Incubate plates in a temperature-controlled environment and avoid stacking them. | |
| 3. Substrate solution was not mixed properly before addition. | 3. Gently mix the substrate solution before pipetting it into the wells. |
Visualizing Experimental Workflow & Troubleshooting
To further aid in your experimental design and troubleshooting, the following diagrams illustrate the key processes.
Caption: A typical experimental workflow for an HRP-based ELISA using a chromogenic substrate.
Caption: A logical flowchart for troubleshooting common issues in ELISA experiments.
References
- 1. ELISA Enzyme Substrates | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. biocompare.com [biocompare.com]
- 3. m-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 4. images10.newegg.com [images10.newegg.com]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. ≥99.0% purity (titration), powder | Sigma-Aldrich [sigmaaldrich.com]
- 9. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Poly(m-phenylenediamine) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of poly(m-phenylenediamine) (PmPD).
Troubleshooting Guide
This guide addresses common issues encountered during the chemical oxidative polymerization of m-phenylenediamine (B132917).
| Problem | Potential Cause | Recommended Solution |
| Low Polymer Yield | Incomplete Polymerization: Insufficient reaction time or non-optimal temperature. | - Extend the reaction time. - Optimize the reaction temperature. Polymerization of phenylenediamines is often exothermic, so temperature control is crucial.[1] |
| Incorrect Monomer to Oxidant Ratio: An insufficient amount of oxidant will lead to incomplete polymerization. Conversely, an excessive amount can lead to over-oxidation and degradation.[2] | - Adjust the molar ratio of m-phenylenediamine to the oxidizing agent. A common starting point is a 1:1 or 1:1.25 molar ratio.[2] | |
| Monomer Quality: Impurities in the m-phenylenediamine monomer can inhibit the polymerization process. | - Use high-purity m-phenylenediamine. If necessary, purify the monomer before use by recrystallization or distillation. | |
| Poorly Soluble or Insoluble Polymer | High Molecular Weight or Cross-linking: Aggressive polymerization conditions can lead to the formation of highly cross-linked and insoluble polymer. | - Lower the reaction temperature. - Reduce the concentration of the oxidant. - Consider using a milder oxidizing agent. |
| Side Reactions: Unwanted side reactions can lead to the formation of insoluble byproducts. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted oxidation by air. | |
| Product is Off-Color (e.g., dark brown or black instead of expected color) | Oxidation of Monomer or Polymer: Exposure to air or excessive heat can cause oxidation, leading to discoloration. | - Use deoxygenated solvents. - Maintain an inert atmosphere throughout the synthesis and purification process. - Dry the final product under vacuum at a moderate temperature. |
| Presence of Impurities: Contaminants in the monomer or solvents can lead to colored byproducts. | - Ensure high purity of the m-phenylenediamine monomer and all solvents. | |
| Presence of Unreacted Monomer in Final Product | Incomplete Polymerization: As described above. | - Re-evaluate and optimize the reaction time, temperature, and monomer-to-oxidant ratio. |
| Inefficient Purification: The purification method may not be effectively removing the unreacted monomer. | - Wash the polymer precipitate thoroughly with the reaction solvent (e.g., water or dilute acid) to remove unreacted monomer and oligomers.[1] - Consider Soxhlet extraction for more rigorous purification. | |
| Broad Molecular Weight Distribution | Uncontrolled Polymerization Rate: A rapid and exothermic reaction can lead to a broad distribution of polymer chain lengths. | - Add the oxidant solution dropwise to the monomer solution to better control the reaction rate and temperature.[1] - Maintain a constant and controlled temperature throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in poly(m-phenylenediamine) synthesis?
A1: The most common impurities can be categorized as follows:
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Starting Material Impurities: The m-phenylenediamine monomer can contain ortho- and para-phenylenediamine isomers, which can be incorporated into the polymer chain, disrupting its structure. Other organic impurities like nitro, hydrazo, azo, and azoxy compounds can also be present.[3]
-
Process-Related Impurities:
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Unreacted Monomer and Oligomers: Incomplete polymerization can leave residual m-phenylenediamine and short-chain oligomers in the final product.
-
Oxidation Byproducts: Over-oxidation during polymerization can lead to the formation of quinone-imine structures and other degradation products, which can affect the polymer's properties and color.
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Side-Reaction Products: Uncontrolled reaction conditions can promote side reactions, leading to cross-linking and structural defects.
-
Q2: How can I purify the m-phenylenediamine monomer before polymerization?
A2: Several methods can be used to purify m-phenylenediamine:
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Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is crucial.
-
Extraction: Extraction with a non-polar, water-immiscible solvent can be used to remove organic impurities and moisture.[3]
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Distillation: Vacuum distillation can be effective for separating m-phenylenediamine from less volatile impurities.
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Treatment with Chromates or Heavy Metal Salts: These reagents can form addition products with ortho- and para-isomers, allowing for their separation.
Q3: What is the effect of pH on the polymerization of m-phenylenediamine?
A3: The pH of the reaction medium plays a critical role in the polymerization process. Acidic conditions are typically required to protonate the amine groups of the monomer, facilitating the oxidative polymerization. The pH can influence the morphology of the resulting polymer nanostructures, with different pH values leading to the formation of nanospheres or nanorods.[4] Manipulating the pH during the reaction, for instance by the concurrent addition of a base, can be a method to control the oxidation state of the final polymer.[5]
Q4: Which oxidizing agents are suitable for the polymerization of m-phenylenediamine?
A4: A variety of oxidizing agents can be used for the chemical oxidative polymerization of phenylenediamines. Common choices include:
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Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈)[4]
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Potassium dichromate (K₂Cr₂O₇)[6]
-
Ferric chloride (FeCl₃)
-
Hydrogen peroxide (H₂O₂)
The choice of oxidant can affect the reaction rate, polymer yield, and the properties of the final polymer.
Q5: How do reaction temperature and time affect the purity of the polymer?
A5: Both temperature and time are critical parameters:
-
Temperature: Higher temperatures generally increase the rate of polymerization but can also promote side reactions, degradation, and the formation of insoluble, cross-linked polymer. The polymerization of phenylenediamines is often exothermic, so careful temperature control is necessary to prevent overheating.[1]
-
Time: A sufficient reaction time is necessary to ensure complete polymerization and maximize the yield. However, excessively long reaction times, especially at elevated temperatures, can increase the likelihood of polymer degradation.
Quantitative Data on Synthesis Parameters
The following table summarizes the general effects of key reaction parameters on the properties of the resulting poly(m-phenylenediamine). Precise quantitative data is highly dependent on the specific experimental setup.
| Parameter | Condition | Effect on Polymer Yield | Effect on Polymer Purity/Solubility | Reference |
| Monomer:Oxidant Molar Ratio | Increasing oxidant ratio up to an optimum | Generally increases | May decrease due to over-oxidation and cross-linking beyond the optimum | [2] |
| Reaction Temperature | Increasing temperature | Increases up to a point, then may decrease due to degradation | Generally decreases solubility due to increased cross-linking and side reactions | [1] |
| Reaction Time | Increasing time | Increases to a plateau | May decrease after prolonged periods due to degradation | |
| pH of Reaction Medium | Highly acidic (low pH) | Generally favorable for polymerization | Can affect polymer morphology and oxidation state | [4][5] |
Key Experimental Protocols
Protocol 1: Chemical Oxidative Polymerization of m-Phenylenediamine
This protocol describes a general procedure for the synthesis of poly(m-phenylenediamine) using ammonium persulfate as the oxidant in an acidic medium.
Materials:
-
m-Phenylenediamine (mPD)
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Ammonium persulfate ((NH₄)₂S₂O₈)
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Hydrochloric acid (HCl), 1 M
-
Distilled water
Procedure:
-
Dissolve a specific amount of m-phenylenediamine in 1 M HCl in a reaction flask. Stir the solution until the monomer is completely dissolved. If necessary, place the flask in an ice bath to control the initial temperature.
-
In a separate beaker, prepare the oxidant solution by dissolving ammonium persulfate in distilled water. The molar ratio of oxidant to monomer is a key parameter to control (e.g., 1:1).
-
Slowly add the ammonium persulfate solution dropwise to the stirred m-phenylenediamine solution over a period of 30-60 minutes. The reaction is exothermic, so maintain the desired temperature using an ice bath or a water bath.[1]
-
After the addition of the oxidant is complete, continue stirring the reaction mixture for a specified period (e.g., 24 hours) at room temperature to ensure complete polymerization.
-
Collect the polymer precipitate by filtration.
-
Wash the precipitate thoroughly with distilled water and then with methanol to remove unreacted monomer, oligomers, and residual oxidant.
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Dry the purified poly(m-phenylenediamine) in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.
Protocol 2: Purification of m-Phenylenediamine Monomer by Recrystallization
Materials:
-
Crude m-phenylenediamine
-
Activated charcoal
-
Distilled water
Procedure:
-
Dissolve the crude m-phenylenediamine in hot distilled water in a beaker.
-
Add a small amount of activated charcoal to the hot solution to adsorb colored impurities.
-
Boil the solution for a few minutes.
-
Filter the hot solution through a pre-heated funnel with filter paper to remove the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration.
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Wash the crystals with a small amount of cold distilled water.
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Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Visualizations
Caption: Experimental workflow for poly(m-phenylenediamine) synthesis and troubleshooting.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Poly(m-phenylenediamine) nanospheres and nanorods: selective synthesis and their application for multiplex nucleic acid detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pH manipulation: a facile method for lowering oxidation state and keeping good yield of poly(m-phenylenediamine) and its powerful Ag+ adsorption ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chalcogen.ro [chalcogen.ro]
Technical Support Center: HPLC Analysis of m-Phenylenediamine Dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of m-phenylenediamine (B132917) dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: Why is my m-phenylenediamine peak showing significant tailing?
Peak tailing is a common issue when analyzing basic compounds like m-phenylenediamine. The primary cause is often secondary interactions between the basic amine groups of the analyte and acidic silanol (B1196071) groups on the surface of silica-based HPLC columns. These interactions can lead to a portion of the analyte molecules being retained longer, resulting in an asymmetrical peak with a "tail."
Other potential causes for peak tailing include:
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Inappropriate mobile phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of m-phenylenediamine, contributing to peak tailing.
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Column overload: Injecting too high a concentration of the analyte can saturate the stationary phase, causing peak distortion.
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Column degradation: Over time, the column's stationary phase can degrade, exposing more active silanol sites and worsening peak tailing.
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Packing bed deformation: Voids or channels in the column's packing material can lead to uneven flow paths and distorted peaks.
Q2: I am observing unexpected peaks in my chromatogram. What could be their source?
Unexpected peaks, often referred to as "ghost peaks," can originate from several sources:
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Degradation of m-phenylenediamine: m-Phenylenediamine is susceptible to oxidation, especially in non-acidic solutions.[1] One of the major oxidation products is 2,7-diaminophenazine. It is crucial to keep sample solutions acidic until analysis to minimize degradation.[1]
-
Mobile phase contamination: Impurities in the solvents or additives used for the mobile phase can accumulate on the column and elute as ghost peaks, particularly during gradient elution.
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System contamination: Carryover from previous injections, contaminated injector components, or leachables from vials and caps (B75204) can all introduce extraneous peaks.
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Sample matrix components: If you are analyzing m-phenylenediamine in a complex matrix, other components in the sample may be co-eluting or appearing as separate peaks.
Q3: What are the recommended starting conditions for HPLC analysis of m-phenylenediamine?
Based on established methods, a good starting point for the analysis of m-phenylenediamine would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer.
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and a buffered aqueous phase |
| Buffer | Phosphate (B84403) or acetate (B1210297) buffer to maintain a stable pH |
| pH | Slightly acidic to neutral (e.g., pH 3-7) to control ionization and improve peak shape |
| Detection | UV at approximately 240 nm |
| Flow Rate | 1.0 mL/min |
It is important to optimize these conditions for your specific application to achieve the best separation and peak shape.
Q4: How can I confirm the identity of unexpected peaks?
If you suspect the presence of degradation products or other impurities, techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can be invaluable for identifying the molecular weight of the unknown peaks and helping to elucidate their structures.
Troubleshooting Guides
Issue 1: Pronounced Peak Tailing of m-Phenylenediamine
This guide provides a systematic approach to troubleshooting and resolving peak tailing for m-phenylenediamine.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing peak tailing.
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Mobile Phases: Prepare a series of mobile phases with identical organic modifier concentrations but with varying aqueous buffer pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, and 7.0). Use a suitable buffer such as phosphate or acetate at a concentration of 10-25 mM.
-
Equilibrate the System: For each mobile phase, thoroughly equilibrate the HPLC system until a stable baseline is achieved.
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Inject Standard: Inject a standard solution of m-phenylenediamine dihydrochloride.
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Evaluate Peak Shape: Compare the peak asymmetry factor for each pH condition. A lower asymmetry factor indicates a more symmetrical peak.
Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry (Hypothetical Data)
| Mobile Phase pH | Peak Asymmetry Factor | Observations |
| 7.0 | 2.1 | Significant tailing |
| 6.0 | 1.8 | Moderate tailing |
| 5.0 | 1.5 | Reduced tailing |
| 4.0 | 1.2 | Acceptable peak shape |
| 3.0 | 1.1 | Good, symmetrical peak |
Issue 2: Appearance of Unexpected Peaks (Potential Degradation)
This guide outlines steps to investigate and identify unexpected peaks in your chromatogram, with a focus on potential degradation products of m-phenylenediamine.
Logical Relationship: Investigating Unexpected Peaks
Caption: Logical workflow for investigating unexpected peaks.
Experimental Protocol: Forced Degradation Study
To investigate the potential degradation products of m-phenylenediamine, a forced degradation study can be performed under various stress conditions as recommended by ICH guidelines.[2]
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase before injection.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Maintain at room temperature or heat gently (e.g., 40°C) for a specified period.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase before injection.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light for a specified period.
-
At each time point, withdraw an aliquot and dilute with mobile phase before injection.
-
-
Thermal Degradation:
-
Store the solid this compound in an oven at an elevated temperature (e.g., 105°C) for a specified period.
-
At each time point, dissolve a portion of the solid in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source providing both UV and visible light.
-
Analyze the solution at various time points. A control sample should be kept in the dark under the same conditions.
-
Data Presentation: Potential Degradation Products of m-Phenylenediamine
| Stress Condition | Potential Degradation Products |
| Oxidation | 2,7-diaminophenazine and other oxidized species |
| Acid Hydrolysis | Generally stable, but monitor for any changes |
| Base Hydrolysis | Potential for oxidation and other reactions |
| Thermal | Monitor for decomposition products |
| Photolytic | Monitor for light-induced degradation products |
By comparing the chromatograms from the forced degradation study with your sample chromatogram, you can tentatively identify if the unexpected peaks correspond to degradation products.
References
Validation & Comparative
Validation of m-Phenylenediamine Dihydrochloride in Polymer Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of m-phenylenediamine (B132917) dihydrochloride (B599025) as a monomer in polymer synthesis, with a particular focus on its application in the creation of high-performance aromatic polyamides (aramids). Through a detailed comparison with its structural isomer, p-phenylenediamine (B122844), this document offers insights into the performance characteristics of the resulting polymers, supported by experimental data and detailed methodologies.
Performance Comparison of m-Phenylenediamine and p-Phenylenediamine Based Polyamides
The isomeric position of the amine groups on the phenylenediamine monomer significantly influences the properties of the resulting polymer. While p-phenylenediamine is known for producing polymers with exceptional strength and rigidity, m-phenylenediamine offers a unique combination of thermal stability, flexibility, and solubility.
A critical application of these monomers is in the synthesis of aramids, such as Nomex™ (from m-phenylenediamine and isophthaloyl chloride) and Kevlar® (from p-phenylenediamine and terephthaloyl chloride). The meta-orientation of the linkages in poly(m-phenylene isophthalamide) (PMIA) imparts a kinked, less linear polymer chain structure compared to the rigid, rod-like structure of poly(p-phenylene terephthalamide) (PPTA). This structural difference is the primary determinant of their distinct macroscopic properties.
Below is a summary of the key performance differences between polymers synthesized from m-phenylenediamine and p-phenylenediamine.
| Property | Poly(m-phenylene isophthalamide) (from m-phenylenediamine) | Poly(p-phenylene terephthalamide) (from p-phenylenediamine) |
| Tensile Strength | Lower (e.g., ~25-330 MPa for various forms)[1][2] | Higher (e.g., >3000 MPa for fibers) |
| Tensile Modulus | Lower | Higher |
| Elongation at Break | Higher | Lower |
| Glass Transition Temp. (Tg) | ~270-275 °C[3] | ~375 °C |
| Decomposition Temp. (Td) | > 400 °C[3] | > 500 °C[3] |
| Solubility | Soluble in polar aprotic solvents (e.g., DMAc, NMP) | Generally insoluble |
| Chain Conformation | Kinked, flexible | Linear, rigid-rod |
Experimental Protocols
Synthesis of Poly(m-phenylene isophthalamide) via Interfacial Polycondensation
This protocol describes the synthesis of poly(m-phenylene isophthalamide) (PMIA) using m-phenylenediamine and isophthaloyl chloride. The use of m-phenylenediamine dihydrochloride would require an initial neutralization step or the inclusion of an acid scavenger in the aqueous phase to liberate the free diamine.
Materials:
-
m-Phenylenediamine (MPD)
-
Isophthaloyl chloride (IPC)
-
Sodium carbonate (Na₂CO₃) as an acid acceptor
-
Tetrahydrofuran (THF)
-
Distilled water
Procedure: [1]
-
Prepare the aqueous phase by dissolving a specific concentration of m-phenylenediamine and sodium carbonate in distilled water.
-
Prepare the organic phase by dissolving a stoichiometric equivalent of isophthaloyl chloride in tetrahydrofuran.
-
Under vigorous stirring, rapidly add the organic phase to the aqueous phase at a controlled temperature (e.g., 0-5 °C).
-
Continue the stirring for a designated reaction time (e.g., 15-30 minutes) to allow for polymerization to occur at the interface of the two phases.
-
The precipitated polymer is then collected by filtration.
-
The collected polymer is washed thoroughly with distilled water and then with a solvent like acetone (B3395972) to remove unreacted monomers and byproducts.
-
The final product is dried in a vacuum oven at an elevated temperature (e.g., 80-100 °C) to a constant weight.
Characterization:
The synthesized polymer can be characterized using various techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide linkages and the overall chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature.
-
Differential Scanning Calorimetry (DSC): To identify the glass transition temperature.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Tensile Testing: To measure the mechanical properties such as tensile strength, modulus, and elongation at break.
Visualizing the Process and Comparisons
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Experimental Workflow for Aramid Synthesis and Characterization
Caption: A flowchart illustrating the key steps in the synthesis and subsequent characterization of aramids.
Logical Relationship of Monomer Structure to Polymer Properties
Caption: A diagram showing the relationship between the monomer isomer and the resulting polymer properties.
References
A Comparative Study of m-, o-, and p-Phenylenediamine Dihydrochloride in Oxidative Polymerization
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and properties of polyphenylenediamine isomers.
The oxidative polymerization of phenylenediamine dihydrochloride (B599025) isomers—meta (m-), ortho (o-), and para (p-)—yields a class of conducting polymers with intriguing electronic, thermal, and biological properties. The isomeric position of the amine groups on the benzene (B151609) ring profoundly influences the polymerization mechanism, the resulting polymer structure, and consequently, its performance characteristics. This guide provides an objective comparison of the polymerization of m-, o-, and p-phenylenediamine (B122844) dihydrochloride, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection and application of these versatile polymers.
Performance Comparison of Polyphenylenediamine Isomers
The properties of the resulting polymers from m-, o-, and p-phenylenediamine dihydrochloride are distinct, owing to differences in their chain structure and morphology. While poly(p-phenylenediamine) (PpPD) is often the most studied for its high conductivity, poly(o-phenylenediamine) (PoPD) and poly(m-phenylenediamine) (PmPD) exhibit unique characteristics, such as enhanced solubility and different thermal behaviors.
Below is a summary of key performance indicators for the three polymer isomers. It is important to note that the presented data is collated from various sources where experimental conditions may have differed. Therefore, a direct comparison should be made with caution.
| Property | Poly(m-phenylenediamine) (PmPD) | Poly(o-phenylenediamine) (PoPD) | Poly(p-phenylenediamine) (PpPD) |
| Polymerization Yield | Moderate to High | High | High[1] |
| Molecular Weight (Mw) | Varies with conditions | Varies with conditions | ~15,000 g/mol |
| Electrical Conductivity (S/cm) | 10⁻¹² to 10⁻¹⁰ | 10⁻¹⁴ to 10⁻¹² | 10⁻⁶ to 10⁻¹ |
| Thermal Stability (Decomposition Temp.) | Good (>300°C) | Good (>300°C) | Excellent (>400°C)[2] |
| Solubility | Soluble in some organic solvents | Good solubility in many organic solvents | Generally poor solubility |
| Morphology | Amorphous, globular | Amorphous, granular | Semi-crystalline, nanorods/globular |
Experimental Protocols
Detailed methodologies for the chemical oxidative polymerization of each phenylenediamine dihydrochloride isomer are provided below. These protocols are based on established laboratory procedures.
Synthesis of Poly(m-phenylenediamine dihydrochloride)
-
Monomer Solution Preparation: Dissolve 1.83 g of m-phenylenediamine (B132917) dihydrochloride in 100 mL of 1 M hydrochloric acid (HCl) in a 250 mL beaker. Stir the solution at room temperature until the monomer is completely dissolved.
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Oxidant Solution Preparation: In a separate beaker, dissolve 5.7 g of ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) in 50 mL of 1 M HCl.
-
Polymerization: Cool both solutions in an ice bath to 0-5°C. Slowly add the oxidant solution to the monomer solution dropwise with continuous stirring.
-
Reaction: Maintain the reaction mixture at 0-5°C for 24 hours with constant stirring. A dark precipitate will form.
-
Purification: Filter the precipitate and wash it thoroughly with 1 M HCl, followed by distilled water, and finally with methanol (B129727) to remove any unreacted monomer and oligomers.
-
Drying: Dry the resulting polymer powder in a vacuum oven at 60°C for 24 hours.
Synthesis of Poly(o-phenylenediamine dihydrochloride)
-
Monomer Solution Preparation: Dissolve 1.83 g of o-phenylenediamine (B120857) dihydrochloride in 100 mL of 0.1 M HCl in a 250 mL beaker placed in an ice bath.[3][4]
-
Oxidant Solution Preparation: Dissolve 4.413 g of potassium dichromate (K₂Cr₂O₇) in 50 mL of 0.1 M HCl.[3][4]
-
Polymerization: Add the potassium dichromate solution dropwise to the stirred monomer solution over a period of 30 minutes.[3][4]
-
Reaction: Leave the reaction mixture at room temperature for 24 hours.[3][4]
-
Purification: Filter the resulting precipitate, wash it with acetone (B3395972) and distilled water.[3][4]
-
Drying: Dry the polymer in an oven at 60°C for 24 hours.[3][4]
Synthesis of Poly(p-phenylenediamine dihydrochloride)
-
Monomer Solution Preparation: Dissolve 1.62 g (0.015 mol) of p-phenylenediamine in 50 mL of 0.1 M HCl in a flask and stir for 3 hours in an ice bath.[5]
-
Oxidant Solution Preparation: Prepare a fresh solution of 3.42 g of ammonium persulfate in 25 mL of 0.1 M HCl.[5]
-
Polymerization: Add the ammonium persulfate solution dropwise to the p-phenylenediamine solution over 30 minutes to initiate polymerization.[5]
-
Reaction: Continue stirring the mixture for 24 hours at room temperature.[5]
-
Purification: Adjust the pH of the solution to 9 with 2 M NaOH, shake for 30 minutes, and then add 15 mL of acetone to stop the polymerization. Filter the precipitate and wash it with distilled water.[5]
-
Drying: Dry the final product in an oven at 60°C for 24 hours.[5]
Polymerization Workflow and Mechanistic Insights
The oxidative polymerization of phenylenediamines is a complex process involving the formation of radical cations and subsequent coupling reactions. The isomerism of the monomer plays a critical role in directing the final polymer structure.
Caption: Oxidative polymerization workflow for m-, o-, and p-phenylenediamine dihydrochloride.
The polymerization of p-phenylenediamine typically results in a linear, polyaniline-like structure, which facilitates charge transport and leads to higher electrical conductivity. In contrast, the polymerization of o-phenylenediamine is believed to proceed via the formation of phenazine-like ladder structures, contributing to its good solubility and thermal stability.[6] The polymerization of m-phenylenediamine is more complex, often leading to branched and cross-linked structures.
Hypothetical Signaling Pathway Modulation
While the direct impact of polyphenylenediamines on specific signaling pathways in drug development is an emerging area of research, their inherent redox activity and the known biological effects of their monomeric precursors suggest potential interactions with cellular pathways sensitive to oxidative stress. The following diagram illustrates a hypothetical scenario where these polymers could modulate the NF-κB signaling pathway, a key regulator of inflammation and cell survival. This is a conceptual framework intended to guide future research.
References
A Comparative Performance Analysis of m-Phenylenediamine Dihydrochloride and Other Amine Curing Agents for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of m-phenylenediamine (B132917) dihydrochloride (B599025) with other common amine curing agents used in epoxy resin formulations. The selection of an appropriate curing agent is critical as it dictates the processing characteristics and the ultimate thermal, mechanical, and chemical resistance properties of the cured thermoset. This document summarizes key performance data, details relevant experimental methodologies, and visualizes workflows to aid in the selection of the optimal curing agent for specific research and development applications.
Executive Summary
Amine curing agents are broadly categorized into aliphatic, cycloaliphatic, and aromatic amines, each imparting distinct properties to the cured epoxy matrix. Aromatic amines, such as m-phenylenediamine (mPDA), are known for imparting high thermal stability and excellent chemical resistance, albeit with slower reaction kinetics that often necessitate elevated curing temperatures.[1][2] m-Phenylenediamine dihydrochloride, a salt of mPDA, is a more stable and less hazardous alternative for handling and formulation. While direct comparative experimental data for this compound is limited in publicly available literature, its performance as a curing agent is expected to be analogous to m-phenylenediamine upon neutralization within the epoxy resin system. This guide presents data for m-phenylenediamine as a representative for its dihydrochloride salt, alongside other common amine curing agents.
Data Presentation: Performance Comparison of Amine Curing Agents
The following tables summarize key performance metrics for various amine curing agents when used with a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin. These values are compiled from various sources and represent typical performance characteristics. Actual properties can vary depending on the specific epoxy resin, formulation stoichiometry, and curing conditions.
Table 1: Thermal and Mechanical Properties of Cured Epoxy Resins
| Curing Agent | Type | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Flexural Strength (MPa) | Hardness (Shore D) |
| m-Phenylenediamine (mPDA) * | Aromatic | 150 - 160 | 75 - 85 | 120 - 140 | 85 - 90 |
| Triethylenetetramine (TETA) | Aliphatic | 100 - 120 | 60 - 80 | 100 - 120 | 80 - 85 |
| Isophorone diamine (IPDA) | Cycloaliphatic | 140 - 150 | 70 - 85 | 110 - 130 | 82 - 88 |
| 4,4'-Diaminodiphenyl sulfone (DDS) | Aromatic | 180 - 220 | 80 - 100 | 130 - 160 | 88 - 92 |
| Dicyandiamide (DICY) | Latent | 120 - 140 | 70 - 90 | 110 - 130 | 85 - 90 |
*Data for m-phenylenediamine (mPDA) is presented as a proxy for this compound.
Table 2: Curing Characteristics and Chemical Resistance
| Curing Agent | Typical Cure Schedule | Pot Life at 25°C | Chemical Resistance (Acids) | Chemical Resistance (Solvents) |
| m-Phenylenediamine (mPDA) * | 2-4 hours at 80-100°C + 2 hours at 150°C | Long | Excellent | Excellent |
| Triethylenetetramine (TETA) | 24 hours at 25°C | Short (30-60 min) | Good | Good |
| Isophorone diamine (IPDA) | 24 hours at 25°C (can be accelerated with heat) | Moderate (60-120 min) | Very Good | Very Good |
| 4,4'-Diaminodiphenyl sulfone (DDS) | 2-3 hours at 180°C | Very Long | Excellent | Excellent |
| Dicyandiamide (DICY) | 30-60 min at 170-180°C | Very Long (latent) | Very Good | Very Good |
*Data for m-phenylenediamine (mPDA) is presented as a proxy for this compound.
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. Below are detailed protocols for the key experiments.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and cure kinetics of the epoxy system.
-
Apparatus: Differential Scanning Calorimeter.
-
Methodology (ASTM E1356, ASTM D3418):
-
A small, precisely weighed sample (5-10 mg) of the uncured epoxy-amine mixture is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample is heated in the DSC instrument under a nitrogen atmosphere at a constant heating rate, typically 10°C/min.
-
The heat flow to the sample is monitored as a function of temperature.
-
The Tg is identified as a step-change in the heat flow curve of the cured sample.
-
For cure kinetics, the exothermic heat flow during the cross-linking reaction is measured to determine the extent of cure and activation energy.[3]
-
Mechanical Testing: Tensile and Flexural Strength
-
Objective: To evaluate the tensile and flexural properties of the cured epoxy resin.
-
Apparatus: Universal Testing Machine.
-
Methodology:
-
Tensile Strength (ASTM D638):
-
Dog-bone shaped specimens of the cured epoxy are prepared according to the dimensions specified in the standard.
-
The specimen is mounted in the grips of the universal testing machine.
-
A tensile load is applied at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
The maximum stress applied to the specimen before it breaks is recorded as the tensile strength.
-
-
Flexural Strength (ASTM D790):
-
Rectangular bar specimens of the cured epoxy are prepared.
-
The specimen is placed on two supports, and a load is applied to the center of the specimen.
-
The load is increased at a constant rate until the specimen breaks or reaches a specified deflection.
-
The flexural strength is calculated from the load at failure.
-
-
Hardness Testing
-
Objective: To measure the indentation hardness of the cured epoxy.
-
Apparatus: Shore Durometer (Type D).
-
Methodology (ASTM D2240):
-
A flat, smooth sample of the cured epoxy with a minimum thickness of 6 mm is prepared.
-
The indenter of the durometer is pressed into the surface of the sample until the presser foot is in firm contact with the specimen.
-
The hardness reading is taken immediately after the indenter makes full contact.
-
Multiple readings are taken at different locations on the sample and averaged.
-
Chemical Resistance Testing
-
Objective: To assess the resistance of the cured epoxy to various chemical agents.
-
Methodology (ASTM D543):
-
Cured epoxy specimens of known weight and dimensions are prepared.
-
The specimens are fully immersed in the test chemical at a specified temperature for a defined period (e.g., 24 hours, 7 days).
-
After immersion, the specimens are removed, rinsed, and dried.
-
Changes in weight, dimensions, appearance (e.g., discoloration, swelling, blistering), and mechanical properties are recorded and compared to control specimens.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and the chemical reaction pathway for amine curing of epoxy resins.
Caption: Experimental workflow for thermal and mechanical testing.
Caption: Amine curing mechanism of epoxy resin.
Conclusion
This compound, represented by its parent amine m-phenylenediamine, is a potent aromatic curing agent that imparts high thermal stability, excellent mechanical properties, and robust chemical resistance to epoxy resins.[1] Its performance is comparable to, and in some aspects, superior to common aliphatic and cycloaliphatic amines, particularly in high-temperature applications. However, its use necessitates an elevated temperature cure schedule to achieve optimal properties. The choice of the most suitable amine curing agent will ultimately depend on the specific performance requirements of the intended application, including the desired operating temperature, mechanical strength, and processing constraints. This guide provides the foundational data and methodologies to make an informed decision in the selection of amine curing agents for advanced material and drug development applications.
References
A Comparative Guide to Polymers Synthesized from m-Phenylenediamine Dihydrochloride and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization of polymers synthesized using m-phenylenediamine (B132917) dihydrochloride (B599025) and its ortho- and para-isomers. The synthesis of these polymers typically proceeds via oxidative polymerization, where the phenylenediamine monomer, often in its dihydrochloride salt form, is oxidized to form a conjugated polymer. This comparison focuses on key physicochemical properties, including molecular weight, thermal stability, and spectral characteristics, to aid researchers in selecting and developing materials for applications such as drug delivery, biosensing, and advanced coatings.
Comparative Data of Polyphenylenediamine Isomers
The properties of polyphenylenediamines are significantly influenced by the position of the amino groups on the benzene (B151609) ring. The following tables summarize the key characterization data for polymers synthesized from ortho-, meta-, and para-phenylenediamine. It is important to note that the values presented are collated from various studies and may have been obtained under different experimental conditions.
| Property | Poly(o-phenylenediamine) (PoPD) | Poly(m-phenylenediamine) (PmPD) | Poly(p-phenylenediamine) (PpPD) |
| Molecular Weight (Mw) | ~7,841 g/mol [1] | Varies significantly with synthesis conditions | - |
| Polydispersity Index (PDI) | - | - | - |
| Appearance | Brick reddish-brown powder | Black powder | Dark powder |
| Solubility | Partially soluble in DMSO, NMP, DMF | Generally insoluble in common organic solvents | Slightly soluble in most common organic solvents[2] |
Table 1: Molecular Weight and Physical Properties Data for Mw and PDI of all isomers are not consistently available in the literature, highlighting a gap in direct comparative studies.
| Property | Poly(o-phenylenediamine) (PoPD) | Poly(m-phenylenediamine) (PmPD) | Poly(p-phenylenediamine) (PpPD) |
| Decomposition Temp. (TGA) | Stable up to ~150°C, with major weight loss starting around 200-300°C | Thermally stable with 50-60% residue at 600°C in nitrogen | Decomposes above 400°C in nitrogen[3] |
| Glass Transition Temp. (Tg) | ~275°C[4] | - | - |
| Melting/Crystallization (DSC) | Generally amorphous | Amorphous | Displays crystallization and melting transitions[3] |
Table 2: Thermal Properties Directly comparative DSC data for all three isomers under identical conditions is limited.
| Property | Poly(o-phenylenediamine) (PoPD) | Poly(m-phenylenediamine) (PmPD) | Poly(p-phenylenediamine) (PpPD) |
| Electrical Conductivity | Undoped: ~6.0 x 10⁻¹² S/cmDoped: ~8.5 x 10⁻¹² S/cm | Undoped: ~8.0 x 10⁻¹⁴ S/cmDoped: ~1.9 x 10⁻¹⁰ S/cm | Varies with dopant, e.g., 6.3 x 10⁻⁶ S/cm |
Table 3: Electrical Properties
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these polymers are crucial for reproducibility and comparison.
Synthesis by Chemical Oxidative Polymerization
1. Synthesis of Poly(o-phenylenediamine) (PoPD) [5]
-
Materials: o-phenylenediamine (B120857) (oPD), Potassium dichromate (K₂Cr₂O₇), Hydrochloric acid (HCl), Distilled water.
-
Procedure:
-
Dissolve 1.622 g of oPD in 50 ml of 0.1M HCl with heating and stirring for approximately 5 minutes.
-
Cool the solution to 20°C.
-
Prepare the oxidant solution by dissolving 4.413 g of K₂Cr₂O₇ in 50 ml of 0.1M HCl.
-
Add the oxidant solution dropwise to the oPD solution at a flow rate of 1.43 ml/min using a burette.
-
Allow the reaction mixture to stir for 24 hours.
-
Separate the insoluble polymer by centrifugation.
-
Wash the collected polymer repeatedly with distilled water.
-
Dry the final product at 50°C.
-
2. Synthesis of Poly(m-phenylenediamine) (PmPD)
-
Materials: m-phenylenediamine (mPD), Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), Hydrochloric acid (HCl), Distilled water.
-
Procedure:
-
Dissolve mPD monomer in an acidic aqueous solution (e.g., 1M HCl).
-
Prepare an aqueous solution of ammonium persulfate.
-
Cool both solutions in an ice bath.
-
Add the ammonium persulfate solution dropwise to the stirred mPD solution.
-
Continue stirring for several hours at room temperature.
-
Filter the resulting precipitate, wash with distilled water and methanol (B129727) to remove unreacted monomer and oligomers.
-
Dry the polymer product under vacuum.
-
3. Synthesis of Poly(p-phenylenediamine) (PpPD) [2]
-
Materials: p-phenylenediamine (B122844) (pPD), Ammonium persulfate ((NH₄)₂S₂O₈), Hydrochloric acid (HCl), Acetone (B3395972), Distilled water.
-
Procedure:
-
Dissolve 1.62 g (0.015 mol) of pPD in 50 mL of 0.1 M HCl and stir for 3 hours in an ice bath.
-
Prepare a fresh oxidant solution of 3.42 g of ammonium persulfate in 25 mL of 0.1 M HCl.
-
Add the oxidant solution dropwise to the pPD solution over 30 minutes to initiate polymerization.
-
Continue stirring the mixture for 24 hours at room temperature.
-
Adjust the pH of the solution to 9 by adding 2 M NaOH and shake at 250 rpm for 30 minutes.
-
Add 15 mL of acetone to stop the polymerization.
-
Stir for an additional 10 minutes, then wash the product with distilled water.
-
Dry the final polymer under vacuum at 60°C for 24 hours.
-
Characterization Techniques
-
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Mix the polymer sample with KBr and press into a pellet.
-
Analysis: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Key Peak Assignments:
-
-
Thermogravimetric Analysis (TGA):
-
Procedure: Heat a small sample of the polymer from room temperature to ~800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Data: Record the weight loss as a function of temperature to determine thermal stability and decomposition temperatures.
-
-
Differential Scanning Calorimetry (DSC):
-
Procedure: Heat a small sample at a controlled rate (e.g., 10°C/min) in a sealed aluminum pan under a nitrogen atmosphere. A common procedure involves a heat-cool-heat cycle to erase the thermal history of the material[3].
-
Data: Measure the heat flow to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc)[7][8].
-
-
Gel Permeation Chromatography (GPC):
-
Solvent: A suitable solvent in which the polymer is soluble (e.g., N-Methyl-2-pyrrolidone (NMP) with LiCl for polyanilines)[9].
-
Calibration: Use polystyrene or other appropriate standards to create a calibration curve[10].
-
Data: Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn)[10].
-
Visualizing Workflows and Mechanisms
Experimental Workflow: Synthesis and Characterization
The general workflow for synthesizing and characterizing polyphenylenediamines can be visualized as a series of sequential steps.
Caption: General workflow for the synthesis and characterization of polyphenylenediamines.
Signaling Pathway: Enzymatic Glucose Biosensor
Polyphenylenediamines are often used as an immobilization matrix and permselective membrane in the construction of enzymatic biosensors. The following diagram illustrates the mechanism of a glucose biosensor based on glucose oxidase immobilized within a polyphenylenediamine film.
Caption: Mechanism of an enzymatic glucose biosensor using a polyphenylenediamine matrix.
This guide serves as a foundational resource for understanding the properties of polymers derived from phenylenediamine isomers. The provided data and protocols offer a starting point for further research and development in various scientific and biomedical fields. The visual diagrams aim to clarify the experimental processes and the underlying principles of one of their key applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Glucose Biosensors: An Overview of Use in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cpsm.kpi.ua [cpsm.kpi.ua]
- 10. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
Assessing the Cross-linking Efficiency of m-Phenylenediamine Dihydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate cross-linking agent is a pivotal decision in the development of robust biomaterials, drug delivery systems, and tissue engineering scaffolds. The efficacy of a cross-linker dictates the mechanical properties, stability, and biocompatibility of the final product. This guide provides a comprehensive comparison of m-phenylenediamine (B132917) dihydrochloride (B599025) with other common cross-linking agents, supported by available experimental data and detailed protocols.
Introduction to m-Phenylenediamine Dihydrochloride as a Cross-linker
This compound (m-PDA), an aromatic diamine, serves as an effective cross-linking agent for a variety of polymers.[1] Its primary mechanism involves the reaction of its amine groups with functional groups on polymer chains, such as epoxides or carboxyl groups, to form stable covalent bonds. This creates a three-dimensional network, enhancing the mechanical strength, thermal stability, and chemical resistance of the material.[1][2] While it has demonstrated utility in industrial applications such as the formation of polyamide membranes for reverse osmosis and in sol-gel coatings, its application in biomaterials and drug delivery is an area of ongoing investigation.[1][3]
Comparative Analysis of Cross-linking Agents
The selection of a cross-linking agent is a trade-off between efficiency, biocompatibility, and the desired final properties of the material. Here, we compare this compound with three widely used cross-linkers: glutaraldehyde, genipin (B1671432), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS).
| Feature | This compound | Glutaraldehyde | Genipin | EDC/NHS |
| Biocompatibility | Moderate to Low | Low (Cytotoxic)[4][5] | High[1][6][7] | High (Byproducts are water-soluble and easily removed)[8][9][10] |
| Cross-linking Efficiency | Effective, concentration-dependent[9][11] | High and rapid[4] | Moderate, slower reaction time[6][12] | High efficiency, forms zero-length cross-links[8][9] |
| Mechanism | Amine-reactive | Forms Schiff bases with amine groups[13] | Reacts with primary amine groups to form heterocyclic linkages[14] | Activates carboxyl groups to react with amine groups[8][9] |
| Toxicity Concerns | Potential for toxicity and sensitization[2][15][16] | Significant cytotoxicity from residual monomers[4][5] | Low cytotoxicity[6][7][12] | Low toxicity of byproducts[8][9] |
| Applications | Polymer membranes, coatings[1][3] | Tissue fixation, enzyme immobilization[4][5] | Tissue engineering, drug delivery[1][6][7] | Bioconjugation, hydrogel formation, surface modification[8][9][10] |
Quantitative Performance Data
Direct quantitative comparison of cross-linking efficiency is challenging as it is highly dependent on the polymer system, concentration of the cross-linker, reaction conditions, and the method of analysis. The following tables summarize available data to provide a baseline for comparison.
Table 1: Effect of m-Phenylenediamine (m-PDA) Concentration on Cross-linked Cellulose (B213188) Acetate (B1210297) Membranes [9][11]
| m-PDA (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Porosity (%) | Water Content (%) |
| 0.00 | 2.8 | 35 | 78 | 75 |
| 0.25 | 4.2 | 25 | 72 | 68 |
| 0.50 | 3.9 | 22 | 69 | 65 |
| 0.75 | 3.5 | 20 | 65 | 62 |
| 1.00 | 3.1 | 18 | 62 | 59 |
Data from a study on cellulose acetate membranes indicates that an optimal concentration of 0.25 wt% m-PDA provided the highest tensile strength.[9][11]
Table 2: Representative Performance Data for Alternative Cross-linkers
| Cross-linker | Polymer System | Key Findings | Reference |
| Glutaraldehyde (0.625%) | Collagen | Increased tensile modulus by ~200% compared to non-crosslinked. | [17] |
| Genipin (1%) | Gelatin | Increased storage modulus by over 10-fold compared to non-crosslinked. | [18] |
| EDC/NHS | Collagen | Achieved up to 52% amine group cross-linking. Tensile modulus increased by up to 2000%. | [10] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the accurate assessment of cross-linking efficiency.
Protocol 1: General Procedure for Cross-linking with this compound
This protocol is a generalized procedure based on the principles of amine-based cross-linking and available literature.[2] Researchers should optimize concentrations and reaction times for their specific polymer system.
-
Polymer Solution Preparation: Dissolve the polymer in a suitable solvent to the desired concentration.
-
Cross-linker Solution Preparation: Prepare a stock solution of this compound in deionized water or an appropriate buffer.
-
Cross-linking Reaction: Add the this compound solution to the polymer solution dropwise while stirring. The molar ratio of m-PDA to the reactive functional groups on the polymer should be optimized.
-
Casting and Curing: Cast the mixture into a mold or onto a suitable surface. Allow the solvent to evaporate and then cure the material at an elevated temperature (e.g., 60-80°C) for a specified period (e.g., 2-24 hours) to facilitate the cross-linking reaction.
-
Washing: After curing, wash the cross-linked material extensively with deionized water and/or other solvents to remove any unreacted cross-linker.
-
Drying: Dry the washed material to a constant weight.
Protocol 2: Evaluation of Cross-linking Efficiency by Swelling Ratio and Gel Fraction
-
Initial Measurement: Record the dry weight of the cross-linked polymer sample (Wdry).
-
Swelling: Immerse the sample in a suitable solvent (e.g., deionized water, PBS) at a specific temperature for 24-48 hours, or until equilibrium swelling is reached.
-
Swollen Weight: Remove the swollen sample, gently blot the surface to remove excess solvent, and record the swollen weight (Wswollen).
-
Calculation of Swelling Ratio: Swelling Ratio (%) = [(Wswollen - Wdry) / Wdry] x 100
-
Drying after Swelling: Dry the swollen sample to a constant weight (Wfinal_dry).
-
Calculation of Gel Fraction: Gel Fraction (%) = (Wfinal_dry / Wdry) x 100
A lower swelling ratio and a higher gel fraction generally indicate a higher degree of cross-linking.
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the cross-linking mechanism and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. US5126328A - Process for crosslinking gelatin - Google Patents [patents.google.com]
- 4. Optimization of Collagen Chemical Crosslinking to Restore Biocompatibility of Tissue-Engineered Scaffolds [mdpi.com]
- 5. Chemical crosslinking of biopolymeric scaffolds: Current knowledge and future directions of crosslinked engineered bone scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crosslinking Efficacy and Cytotoxicity of Genipin and Its Activated Form Prepared by Warming It in a Phosphate Buffer: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of genipin crosslinking on the optical spectral properties and structures of collagen hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Study on the effect of m-phenylenediamine as a cross-linking agent on the mechanical, chemical and thermal properties and performance of cellulose acetate/nanodiamond membranes | springerprofessional.de [springerprofessional.de]
- 10. Tunable bioactivity and mechanics of collagen-based tissue engineering constructs: A comparison of EDC-NHS, genipin and TG2 crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. eurannallergyimm.com [eurannallergyimm.com]
- 16. Paraphenylenediamine and related chemicals as allergens responsible for allergic contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to Purity Analysis of Synthesized m-Phenylenediamine Dihydrochloride
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of three common analytical techniques for determining the purity of m-phenylenediamine (B132917) dihydrochloride (B599025): High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Argentometric Titration. The selection of the most appropriate method depends on the specific requirements of the analysis, including the need for quantitative accuracy, impurity profiling, and available instrumentation.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC-UV, GC-MS (with derivatization), and Argentometric Titration for the purity analysis of m-phenylenediamine dihydrochloride. The data presented is a composite from methodologies for phenylenediamine isomers and other aromatic amines, providing a comparative baseline.
| Parameter | HPLC-UV | GC-MS (with derivatization) | Argentometric Titration |
| Principle | Separation based on polarity and quantification by UV absorbance. | Separation based on volatility and boiling point, with mass spectrometric identification and quantification. | Volumetric analysis based on the precipitation of chloride ions with a standard silver nitrate (B79036) solution. |
| Primary Use | Quantification of the main component and detection of non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities. | Assay of the dihydrochloride salt content. |
| Linearity (R²) | > 0.999 | > 0.99 | Not Applicable |
| Limit of Detection (LOD) | ~0.1-0.5 ng/injection[1] | ~0.1 µg/mL[2] | Dependent on indicator and concentration |
| Limit of Quantitation (LOQ) | ~0.5-2.0 ng/injection[1] | ~1.0 µg/mL[2] | Dependent on indicator and concentration |
| Precision (%RSD) | < 1% (repeatability)[1] | < 10% (intermediate precision) | < 1% |
| Accuracy/Recovery (%) | 98-102% | 94-105%[2] | 99-101% |
| Sample Preparation | Simple dissolution in a suitable solvent. | Derivatization may be required to improve volatility. | Dissolution in water. |
| Analysis Time | 10-30 minutes per sample | 20-40 minutes per sample | 5-10 minutes per sample |
| Strengths | High precision and accuracy for quantification; suitable for a wide range of impurities. | High specificity for impurity identification; sensitive for volatile impurities. | Simple, rapid, and cost-effective for assaying the salt content. |
| Limitations | May not be suitable for highly volatile impurities. | Not suitable for non-volatile or thermally labile impurities; derivatization adds complexity. | Non-specific; only determines the total chloride content, not organic purity. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for phenylenediamines and related aromatic amines and may require optimization for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of m-phenylenediamine and the detection of its non-volatile isomers and impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Sulfuric acid (or other suitable buffer)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 40% acetonitrile and 60% aqueous 0.1% sulfuric acid.[3] The mobile phase should be filtered and degassed.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a similar concentration as the primary standard solution.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the sample is calculated by comparing the peak area of the m-phenylenediamine in the sample to the calibration curve generated from the reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is ideal for identifying and quantifying volatile impurities that may be present in the synthesized product. A derivatization step is often necessary to improve the volatility and chromatographic behavior of the analyte.
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column suitable for amine analysis (e.g., HP-5MS)
Reagents:
-
A suitable solvent (e.g., tetrahydrofuran)
-
Internal standard (e.g., N-benzylidene-4-methylbenzene-amine)[4][5]
-
This compound reference standard
Procedure:
-
Derivatization of Standards and Samples:
-
To a known amount of the reference standard or sample in a vial, add the solvent and the derivatizing agent (benzaldehyde).
-
Add a catalytic amount of an acid (e.g., 4-methylbenzenesulfonic acid).[5]
-
Add a drying agent (e.g., Na₂SO₄).[5]
-
Heat the mixture (e.g., at 70°C) for a specified time to ensure complete derivatization.[5]
-
After cooling, filter the solution before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 70°C), hold for a few minutes, then ramp to a final temperature (e.g., 280°C) at a controlled rate.
-
Carrier Gas: Helium at a constant flow rate.
-
MSD Conditions: Operate in either full scan mode for impurity identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[4]
-
-
Analysis: Inject the derivatized standard and sample solutions. Identify impurities by their mass spectra and retention times. Quantify the main component and impurities by comparing their peak areas to that of the internal standard and the calibration curve.
Argentometric Titration
This classical titration method is a simple and rapid way to determine the total chloride content of the this compound salt, providing an assay of the salt's purity. Mohr's method is a common approach.
Instrumentation:
-
Burette (50 mL)
-
Erlenmeyer flasks (250 mL)
-
Pipettes
-
Analytical balance
Reagents:
-
Standardized silver nitrate (AgNO₃) solution (e.g., 0.1 M)
-
Potassium chromate (B82759) (K₂CrO₄) indicator solution (5% w/v)
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh about 0.2-0.3 g of the synthesized this compound and dissolve it in approximately 100 mL of deionized water in an Erlenmeyer flask.
-
Titration:
-
Add 1-2 mL of the potassium chromate indicator solution to the sample solution. The solution will have a yellow color.
-
Titrate the sample solution with the standardized silver nitrate solution. Swirl the flask continuously.
-
The endpoint is reached when the color of the precipitate changes from white (silver chloride) to a faint, permanent reddish-brown (silver chromate).[6]
-
-
Calculation: The percentage purity of this compound is calculated based on the volume of AgNO₃ consumed, its molarity, and the initial weight of the sample. Each mole of this compound reacts with two moles of silver nitrate.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the purity analysis of synthesized this compound.
Caption: Workflow for the purity analysis of this compound.
References
- 1. osha.gov [osha.gov]
- 2. Rapid determination of para-phenylenediamine by gas chromatography-mass spectrometry with selected ion monitoring in henna-containing cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
The Impact of m-Phenylenediamine Dihydrochloride on Polymer Mechanical Properties: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of curing agents on polymer matrices is critical for material innovation. This guide provides a comprehensive evaluation of m-phenylenediamine (B132917) dihydrochloride (B599025) and its impact on the mechanical properties of polymers, presenting a comparative analysis with alternative curing agents. By examining key performance indicators and detailing experimental methodologies, this document serves as a practical resource for material selection and development.
Executive Summary
M-phenylenediamine (m-PDA) and its dihydrochloride salt are aromatic amines widely employed as curing agents for epoxy resins and as monomers in the synthesis of high-performance polymers like aramids. The rigid aromatic structure of m-PDA imparts notable improvements to the thermal and mechanical properties of the resulting polymer. When used as a curing agent for epoxy resins, m-PDA's tetrafunctionality allows for the formation of a dense, three-dimensional cross-linked network, enhancing properties such as tensile strength and thermal resistance. This guide will delve into the quantitative effects of m-phenylenediamine and compare its performance with other common aromatic and aliphatic diamine curing agents.
Comparative Analysis of Mechanical Properties
The selection of a curing agent is a critical factor that dictates the final mechanical characteristics of a polymer. Aromatic amines, such as m-phenylenediamine, are known to produce cured resins with superior thermal and chemical resistance compared to their aliphatic counterparts. This is attributed to the inherent rigidity of the aromatic rings integrated into the polymer backbone.
Below are tables summarizing the mechanical properties of epoxy resins cured with m-phenylenediamine and alternative curing agents. It is important to note that the data is compiled from various sources, and direct comparison should be approached with consideration for potential variations in experimental conditions.
Table 1: Mechanical Properties of Epoxy Resins Cured with Aromatic Diamines
| Curing Agent | Polymer System | Tensile Strength (psi) | Elongation (%) | Tensile Modulus (x 10^5 psi) | Reference |
| m-Phenylenediamine (MPD) | Epoxy Resin | ~8,500 - 9,500 | ~3.0 - 4.0 | ~3.1 | [1] |
| 4,4'-Methylenebis(2-chloroaniline) (MOCA) | High-Performance Epoxy | 14,500 | - | - | [2] |
| 4,4'-Methylenedianiline (MDA) | High-Performance Epoxy | 13,000 | - | - | [2] |
| Diaminoisopropylbenzene (DAIPB)/Diaminoethylbenzene (DAEB) Blend (90/10 wt/wt) | Epoxy Resin | 8,500 | 3.2 | 3.1 | [1] |
Note: The values for MPD are inferred from a study comparing it to blends of its derivatives. The tensile strength for MOCA and MDA are converted from MPa.
Table 2: Comparison of Aromatic vs. Aliphatic Amine Curing Agents for Epoxy Resin
| Curing Agent Type | Representative Agents | General Effect on Mechanical Properties |
| Aromatic Amines | m-Phenylenediamine (mPDA), Diaminodiphenyl sulfone (DDS) | Higher thermal and chemical resistance, increased rigidity and tensile strength.[3] |
| Aliphatic Amines | Triethylene tetramine (B166960) (TETA) | Strong and excellent bonding properties, good resistance to water and solvents, but lower thermal resistance compared to aromatic amines.[3] |
Experimental Protocols
To ensure reproducibility and accurate comparison of mechanical properties, standardized testing procedures are essential. The following is a detailed methodology for the tensile testing of cured epoxy resins, based on the ASTM D638 standard.[4][5]
Specimen Preparation
-
Mixing: The epoxy resin and the curing agent (e.g., m-phenylenediamine dihydrochloride) are thoroughly mixed in stoichiometric amounts. For solid curing agents, they may need to be melted or dissolved in a suitable solvent before mixing with the resin.
-
Degassing: The mixture is degassed in a vacuum chamber to remove any entrapped air bubbles, which could act as stress concentrators and lead to premature failure.
-
Casting: The degassed mixture is poured into dumbbell-shaped molds conforming to ASTM D638 specifications (e.g., Type I for rigid plastics).
-
Curing: The cast specimens are cured according to a specific schedule. For aromatic amines like m-PDA, a typical curing cycle involves an initial cure at a lower temperature (e.g., 80-100°C) followed by a post-cure at a higher temperature (e.g., 150°C) for several hours to ensure complete cross-linking.[1]
Tensile Testing Procedure
-
Instrumentation: A universal testing machine equipped with a suitable load cell is used for the tensile tests.
-
Grips: The ends of the dumbbell-shaped specimen are secured in the grips of the testing machine.
-
Test Speed: The test is conducted at a constant crosshead speed, typically ranging from 1 to 500 mm/min, until the specimen fractures.[5]
-
Data Acquisition: During the test, the applied load and the elongation of the specimen are continuously recorded. An extensometer can be used for precise strain measurement.
-
Calculations: The following properties are calculated from the load-elongation curve:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Tensile Modulus (Young's Modulus): A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Structure-Property Relationship
The chemical structure of the curing agent plays a pivotal role in determining the macroscopic mechanical properties of the polymer. The following diagram illustrates the logical relationship between the molecular structure of m-phenylenediamine and its effect on the properties of a cured epoxy resin.
Caption: Structure-property relationship of m-phenylenediamine in polymers.
The rigid aromatic ring of m-phenylenediamine contributes directly to the stiffness and thermal stability of the polymer network.[3] The two amine groups, each with two reactive hydrogens, allow m-phenylenediamine to act as a tetrafunctional cross-linker, leading to a densely cross-linked network which enhances tensile strength. The meta-positioning of the amine groups results in a less linear, more asymmetric polymer chain structure compared to its para-isomer, which can improve adhesive properties.
References
A Comparative Guide to Alternatives for m-Phenylenediamine Dihydrochloride in High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
m-Phenylenediamine (B132917) (MPD) and its dihydrochloride (B599025) salt are foundational building blocks in the synthesis of high-performance polymers, notably meta-aramids and as curing agents for epoxy resins. Their rigid aromatic structure imparts exceptional thermal stability and mechanical strength to the resulting materials. However, the continuous pursuit of enhanced properties such as improved processability, optical clarity, and specific performance characteristics has driven research into a variety of alternatives. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed methodologies, to aid in material selection and development.
Alternatives in Aramid Synthesis
Meta-aramids, such as Nomex®, are traditionally synthesized from the low-temperature polycondensation of m-phenylenediamine and isophthaloyl chloride.[1][2] The resulting polymers are known for their excellent thermal resistance and electrical insulation properties.[3] Alternatives to m-phenylenediamine in aramid synthesis often aim to improve solubility, processability, and optical transparency without significantly compromising thermal and mechanical performance. This is frequently achieved by introducing flexible linkages, bulky side groups, or fluorine-containing moieties into the diamine monomer.
Comparative Performance of Aramid Films from Various Diamines
The following table summarizes the performance of aramid films synthesized with different diamine monomers, providing a comparison to polymers that would traditionally use isomers of phenylenediamine. The data is compiled from a study where various diamines were reacted with a mixture of isophthaloyl chloride (IPC) and terephthaloyl chloride (TPC).
| Diamine Monomer | Tensile Strength (MPa) | Elastic Modulus (GPa) | Glass Transition Temp. (T g), °C | 5% Weight Loss Temp. (T d5), °C | Light Transmittance (@420nm, %) | Yellow Index |
| 2,2-bis(trifluoromethyl)benzidine (TFMB) | 118.9 | 8.15 | Not Observed | 496 | 95.1 | 2.37 |
| 2,2-bis(4-aminophenyl)hexafluoropropane (6FPD) | 83.0 | 5.07 | 289 | 491 | 96.2 | 1.91 |
| bis(4-aminophenyl)sulfone (pAPS) | 52.6 | 5.26 | Not Observed | 506 | 91.2 | 4.34 |
| 4,4'-diaminobenzanilide (DABA) | 107.1 | 4.13 | 363 | 508 | 85.3 | 6.21 |
| 3,4'-oxydianiline (3,4'-ODA) | 71.9 | 4.67 | 268 | 495 | 54.5 | 17.0 |
| 4,4'-methylenebis(2-chloroaniline) (MOCA) | 88.5 | 4.75 | 291 | 415 | 71.9 | 10.9 |
Data synthesized from a study by Kim et al. (2024), where the diacid chloride used was a 70:30 molar ratio of TPC:IPC.[4]
Experimental Protocol: Low-Temperature Solution Polycondensation for Aramid Synthesis
This protocol describes a general laboratory-scale synthesis of aramids from various diamines and diacid chlorides.
Materials:
-
Aromatic diamine (e.g., TFMB, 6FPD, pAPS)
-
Isophthaloyl chloride (IPC) and Terephthaloyl chloride (TPC)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Propylene (B89431) oxide (PO)
-
Argon or Nitrogen gas supply
-
Three-necked flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet.
Procedure:
-
Monomer Dissolution: In a flame-dried, inert gas-purged three-necked flask, dissolve the aromatic diamine (10 mmol) in anhydrous DMAc with stirring until fully dissolved.[4]
-
Cooling: Immerse the flask in an ice bath to cool the solution to 0°C.[2]
-
Polymerization: While maintaining the low temperature and vigorous stirring, slowly add the diacid chloride mixture (e.g., 7 mmol TPC and 3 mmol IPC) to the diamine solution. The reaction is highly exothermic.[4]
-
Reaction Completion: Continue stirring the reaction mixture at 0°C for approximately 2 hours. A significant increase in viscosity will be observed as the polymer forms.[4]
-
Neutralization: Add propylene oxide to the reaction mixture to neutralize the hydrochloric acid byproduct.[4]
-
Film Casting: The resulting polymer solution (varnish) can be cast onto a glass plate using a doctor blade.
-
Drying: The cast film is then dried in a convection oven to remove the solvent, typically with a staged heating profile.
Visualization of Aramid Synthesis Pathway
Caption: Low-temperature solution polycondensation of an aromatic diamine and an aromatic diacid chloride.
Alternatives in Epoxy Resin Curing
M-phenylenediamine is a common curing agent for epoxy resins, valued for the high thermal stability and chemical resistance it imparts to the cured product. However, its reactivity and handling characteristics have led to the development of alternatives. Key alternatives include other aromatic amines with different substitution patterns, cycloaliphatic amines, and phenalkamines.
-
Cycloaliphatic Amines: These curing agents offer excellent UV resistance and reduced yellowing, making them suitable for outdoor and clear coating applications. They generally provide a good balance of mechanical and chemical properties.[5]
-
Phenalkamines: Derived from cashew nutshell liquid, a renewable resource, phenalkamines offer rapid curing even at low temperatures, excellent water and corrosion resistance, and good flexibility.[6]
Comparative Performance of Epoxy Curing Agents
The following tables provide a comparative overview of the properties of epoxy resins cured with different types of amine curing agents.
Table 1: Thermal and Mechanical Properties of Epoxy Resins Cured with Various Aromatic Diamines
| Curing Agent | Flexural Strength (MPa) | Glass Transition Temp. (T g), °C |
| 4,4'-methylenedianiline (MDA) | 158 | 213 |
| 4,4'-methylenebis(2-ethylaniline) (MOEA) | 136 | 172 |
| 4,4'-methylenebis(2-chloroaniline) (MOCA) | 165 | 190 |
| 4,4'-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) | 148 | 183 |
Data synthesized from a study by Wang et al., where the epoxy resin used was 3-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline (AFG-90MH).[5]
Table 2: Curing Characteristics and Thermal Properties of Epoxy Resins Cured with Phenalkamines vs. Low-Molecular-Weight Amines
| Curing Agent Type | Curing Agent | Peak Curing Temp. (°C) | Enthalpy of Curing (J/g) | Glass Transition Temp. (T g), °C |
| Low-Molecular-Weight Amine | Ethylenediamine (EDA) | 100.9 | 386.1 | 76 |
| Low-Molecular-Weight Amine | Tetraethylenetetramine (TETA) | 100.0 | 431.4 | 98 |
| Phenalkamine | Lite-2002 | 96.2 | 363.8 | 76 |
| Phenalkamine | GX-6004 | 96.8 | 308.5 | 85 |
| Phenalkamine | NX-6019 | 91.5 | 277.4 | 50 |
Data synthesized from a study by V. Khunova et al., using a Bisphenol A based epoxy resin.[7]
Experimental Protocol: Curing of Epoxy Resin and Sample Preparation
This protocol outlines a general procedure for curing an epoxy resin with an amine hardener and preparing samples for testing.
Materials:
-
Liquid epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Amine curing agent (e.g., cycloaliphatic amine, phenalkamine)
-
Mold for casting test specimens
-
Vacuum oven
-
Mechanical mixer
Procedure:
-
Stoichiometric Calculation: Calculate the required amount of curing agent based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin.
-
Mixing: Pre-heat the epoxy resin to reduce its viscosity. Add the calculated amount of curing agent to the epoxy resin and mix thoroughly for several minutes until a homogeneous mixture is obtained.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Casting: Pour the bubble-free mixture into a pre-heated mold.
-
Curing: Cure the cast samples in an oven according to a specified curing schedule (e.g., 2 hours at 80°C followed by 3 hours at 150°C). The curing schedule will vary depending on the specific epoxy-hardener system.
-
Post-Curing: After the initial cure, a post-curing step at a higher temperature may be employed to ensure complete cross-linking and achieve optimal properties.
-
Sample Preparation: Once cooled, the cured samples can be demolded and machined into specific dimensions for mechanical and thermal testing according to relevant standards (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties).[8][9]
Visualization of Epoxy Curing Workflow
Caption: A typical workflow for the preparation and testing of amine-cured epoxy resins.
Conclusion
The selection of a suitable alternative to m-phenylenediamine dihydrochloride depends critically on the desired balance of properties for the final high-performance polymer. For aramid synthesis, fluorinated diamines like TFMB and 6FPD offer pathways to highly transparent and mechanically robust films, albeit with different processing characteristics compared to traditional meta-aramids. In the realm of epoxy resins, cycloaliphatic amines provide enhanced UV stability, while phenalkamines introduce the benefits of low-temperature cure and bio-based sourcing. The data and protocols presented in this guide are intended to provide a foundational understanding to assist researchers in navigating the landscape of available alternatives and in designing next-generation high-performance materials.
References
- 1. CN102534839A - Method for preparing meta-aramid fiber - Google Patents [patents.google.com]
- 2. Production process of aramid fiber [tchaintech.com]
- 3. zwickroell.com [zwickroell.com]
- 4. Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films [mdpi.com]
- 5. nadkarnispc.com [nadkarnispc.com]
- 6. Curing of epoxy resins by bio-based phenalkamines vs low-molecular-weight amines: study by DSC [lmaleidykla.lt]
- 7. researchgate.net [researchgate.net]
- 8. ASTM Testing for Plastics and Polymers [intertek.com]
- 9. store.astm.org [store.astm.org]
Safety Operating Guide
Proper Disposal of M-phenylenediamine Dihydrochloride: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of M-phenylenediamine dihydrochloride (B599025) (CAS No. 541-69-5), a chemical widely used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.
M-phenylenediamine dihydrochloride is classified as hazardous, being toxic if swallowed, in contact with skin, or inhaled.[1][2] It is also suspected of causing genetic defects and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, proper waste management is not only a regulatory requirement but also a key component of responsible laboratory practice.
Hazard Summary
A clear understanding of the hazards associated with this compound is fundamental to handling and disposing of it safely.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Category 3[1] |
| Acute Toxicity (Dermal) | Category 3[1] |
| Acute Toxicity (Inhalation) | Category 3[1] |
| Serious Eye Damage/Irritation | Category 2[1] |
| Skin Sensitization | Category 1[1] |
| Germ Cell Mutagenicity | Category 1B[1] |
| Hazardous to the Aquatic Environment (Acute) | Category 1[2] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1[2] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:
-
Eye Protection: Goggles or a face shield.[3]
-
Hand Protection: Protective gloves (e.g., Nitrile rubber).[3]
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[4]
-
Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a respirator is necessary.[3][5]
2. Waste Collection:
-
Solid Waste:
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as paper towels, gloves, and weighing boats, should also be collected in a designated, sealed container for hazardous waste.
-
-
Unused Product:
3. Waste Disposal Methods: Disposal of this compound must be conducted through a licensed disposal company and in accordance with all federal, state, and local regulations.[6] Two primary methods are recommended:
-
Licensed Disposal Company: The preferred method is to offer surplus and non-recyclable solutions to a licensed disposal company.[2][3]
-
Incineration: An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][3]
Important Considerations:
-
Do NOT discharge into sewers or waterways. [5] This substance is very toxic to aquatic life.[2]
-
Handle uncleaned containers as you would the product itself.[3][7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling M-phenylenediamine dihydrochloride
Essential safety protocols and logistical plans are critical for the protection of laboratory personnel when working with M-phenylenediamine dihydrochloride (B599025). This hazardous chemical necessitates stringent adherence to handling, storage, and disposal procedures to mitigate risks of exposure and ensure a secure research environment.
M-phenylenediamine dihydrochloride is classified as a hazardous substance, toxic by inhalation, in contact with skin, and if swallowed.[1][2][3] It can cause serious eye irritation, skin sensitization, and is suspected of causing genetic defects.[2][3][4] Therefore, a comprehensive understanding and implementation of safety measures are paramount.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to prevent all routes of exposure. This includes protection for the eyes, face, hands, and body, as well as respiratory protection.
| PPE Category | Specification | Standard Compliance |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required where splashing is a risk. | OSHA 29 CFR 1910.133 or European Standard EN166.[2][4] |
| Skin Protection | Chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber).[1] A lab coat or a full protective suit should be worn to prevent skin contact.[1][5] Safety footwear or gumboots are also recommended.[1] | European Standard EN 374 for gloves.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation occurs.[2][4] For significant dust generation, a positive flow mask or a self-contained breathing apparatus (SCBA) should be used.[1][5] | OSHA 29 CFR 1910.134 or European Standard EN 149.[2][4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is crucial for minimizing the risk of exposure when handling this compound.
Experimental Protocol Considerations:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1][3]
-
Avoiding Dust: Take care to avoid the formation of dust during handling.[1][3] Use procedures that minimize dust generation, such as dampening the powder with a small amount of solvent before transfer.[1]
-
Incompatible Materials: Keep the chemical away from strong oxidizing agents, as this can lead to ignition or explosion.[1][2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[2][3]
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[4] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4] |
| Ingestion | Do not induce vomiting. Clean mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Call a physician immediately.[2][4] |
Spill and Disposal Plan
Proper management of spills and waste is essential to prevent environmental contamination and further exposure.
Spill Response:
-
Minor Spills: For small spills, wear appropriate PPE, dampen the material with water to prevent dusting, and then sweep or vacuum it up.[1] Place the collected material into a suitable, labeled container for disposal.[1][2]
-
Major Spills: In the case of a large spill, evacuate the area and alert emergency responders.[1] Only trained personnel with full protective gear, including respiratory protection, should attempt to clean up the spill.[1] Prevent the spillage from entering drains or water courses.[1]
Disposal:
-
Waste Collection: All waste materials, including contaminated PPE, must be collected in clearly labeled, sealed containers.
-
Regulatory Compliance: Dispose of this compound and its contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[1][2] Do not discharge into sewers or waterways.[1] Consider using a licensed professional waste disposal service.[3]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
